molecular formula C2H3Br3O2 B3053073 Bromal hydrate CAS No. 507-42-6

Bromal hydrate

Cat. No.: B3053073
CAS No.: 507-42-6
M. Wt: 298.76 g/mol
InChI Key: NJHVMXFNIZTTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromal hydrate, systematically named 2,2,2-tribromo-1,1-ethanediol, is an organobromine compound with the molecular formula C2H3Br3O2 and a molecular weight of 298.76 g/mol . This white, crystalline solid is characterized by its deliquescent nature, a melting point of 53.5 °C, and a pungent odor reminiscent of chloral, its chlorine analogue . It is soluble in water, ethanol, diethyl ether, and chloroform, but requires storage in a cool, tightly sealed container to maintain stability, as it decomposes to bromal and water upon distillation . As a research compound, this compound is primarily valued in neuroscience and pharmacology for its unique physiological effects. Early investigations noted its potent hypnotic and sedative properties, with studies indicating that its direct effect on the heart muscle is stronger than that of chloral hydrate . Interestingly, its physiological activity differs significantly from related compounds; while it lacks the soporific qualities of chloral hydrate and trichloroethanol, it actively constricts smooth muscle and exerts a tonic action on the heart . Some of its historical analgesic effects have been attributed to its proposed metabolism to bromoform . These distinct characteristics make it a valuable tool for researchers studying the structure-activity relationships of sedative-hypnotic agents and the mechanisms of action of halogenated compounds. Although it was historically explored for conditions like epilepsy and found ineffective, its current research value lies in its use as a potent bromine-containing analogue for comparative pharmacological studies . BenchChem offers high-quality this compound with a typical purity of 95% to support these critical research applications . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-tribromoethane-1,1-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br3O2/c3-2(4,5)1(6)7/h1,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHVMXFNIZTTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198751
Record name Bromal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-42-6
Record name 2,2,2-Tribromo-1,1-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromal hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-tribromoethane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMAL HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQU83Q7216
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromal hydrate (B1144303) (2,2,2-tribromo-1,1-ethanediol), a compound of interest for its applications in organic synthesis. The synthesis is a two-step process involving the preparation of bromal (tribromoacetaldehyde) followed by its hydration. This document details the experimental protocols, quantitative data, and reaction pathways involved in the synthesis.

Overview of the Synthesis Pathway

The synthesis of bromal hydrate is primarily achieved through a two-step process:

  • Synthesis of Bromal (Tribromoacetaldehyde): This intermediate can be prepared through several methods, with the bromination of paraldehyde (B1678423) being a well-documented and effective approach. Other reported methods include the bromination of ethanol (B145695) and the reaction of chloral (B1216628) with a bromide.

  • Hydration of Bromal: Bromal is subsequently hydrated to form this compound. This reaction is a direct addition of water to the aldehyde group.

Synthesis_Overview cluster_step1 Step 1: Bromal Synthesis cluster_step2 Step 2: Hydration Paraldehyde Paraldehyde Bromal Bromal Paraldehyde->Bromal Bromination Bromine Bromine Bromine->Bromal Bromal_Hydrate This compound Bromal->Bromal_Hydrate Hydration Water Water Water->Bromal_Hydrate Bromal_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Charge_Flask Charge 2L 3-neck flask with Bromine and Sulfur Add_Paraldehyde Slowly add dry Paraldehyde over 4 hours Charge_Flask->Add_Paraldehyde Heat_Mixture Heat at 60-80°C for 2 hours Add_Paraldehyde->Heat_Mixture Distill Distill and collect fraction at 155-175°C Heat_Mixture->Distill Redistill Redistill under reduced pressure Distill->Redistill Product Pure Bromal Redistill->Product Hydration_Workflow cluster_reaction Hydration Reaction cluster_purification Purification Mix Combine Bromal and Water Stir Stir until solid forms Mix->Stir Dissolve Dissolve crude product in minimum hot water Stir->Dissolve Cool Cool slowly to form crystals Dissolve->Cool Filter Filter and wash with cold water Cool->Filter Dry Dry in a desiccator Filter->Dry Final_Product Pure this compound Dry->Final_Product

An In-depth Technical Guide to the Chemical and Physical Properties of Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate (B1144303), with the chemical name 2,2,2-tribromo-1,1-ethanediol, is the gem-diol of tribromoacetaldehyde (B85889) (bromal). As the bromine analogue of chloral (B1216628) hydrate, it has historically been investigated for its hypnotic, analgesic, and sedative properties.[1][2] Although its clinical use has been largely discontinued (B1498344) due to a narrow therapeutic window and the availability of safer alternatives, bromal hydrate remains a compound of interest in toxicological studies and as a reagent in organic synthesis.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its proposed mechanism of action.

Chemical and Physical Properties

This compound is a white, crystalline solid that is deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[4] It possesses a smell and taste similar to that of its chlorinated counterpart, chloral hydrate.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2,2,2-Tribromo-1,1-ethanediol[2]
Synonyms Tribromoacetaldehyde hydrate, Tribromoethylidene glycol[1][2]
Molecular Formula C₂H₃Br₃O₂[3][4]
Molecular Weight 298.76 g/mol [3][4]
Appearance White crystalline solid[2]
Melting Point 53.5 °C[2][3][4]
Boiling Point Decomposes upon distillation[2]
Solubility Soluble in water, ethanol, diethyl ether, chloroform, and glycerin.[2][3][4]
Density 3.094 g/cm³ (predicted)[1]
pKa 11.35 ± 0.41 (predicted)[1]
LogP 1.13560[1]
Dipole Moment 2.56 D (in benzene)[3][4]

Experimental Protocols

Synthesis of Bromal (Tribromoacetaldehyde) - Precursor to this compound

The synthesis of this compound first requires the preparation of its anhydrous precursor, bromal. A common method involves the bromination of paraldehyde (B1678423).

Materials:

  • Paraldehyde (dried over calcium chloride)

  • Bromine (dried by shaking with concentrated sulfuric acid)

  • Sulfur (catalyst)

  • 2-L three-necked, round-bottomed flask

  • Liquid-sealed mechanical stirrer

  • Dropping funnel

  • Efficient reflux condenser

  • Gas trap for hydrogen bromide

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In the 2-L three-necked flask, place 720 g (230 cc, 4.5 moles) of dried bromine and 1.5 g of sulfur.[5]

  • Set up the flask with the mechanical stirrer, dropping funnel, and reflux condenser. Attach a gas trap to the top of the condenser to safely handle the evolved hydrogen bromide gas.[5]

  • Slowly add 69 g (69 cc, 0.52 mole) of dry paraldehyde from the dropping funnel into the stirred bromine solution over a period of approximately four hours. The reaction is exothermic and will proceed under its own heat.[5]

  • After the addition is complete, heat the mixture externally at 60–80 °C for two hours to ensure the reaction goes to completion.[5]

  • Distill the resulting solution, collecting the fraction that boils between 155–175 °C. This crude product contains bromal.[5]

  • For purification, redistill the collected fraction under reduced pressure. Collect the reddish-yellow bromal boiling at 59–62 °C/9 mm Hg or 71–74 °C/18 mm Hg. The expected yield is 220–240 g (52–57% of the theoretical amount).[5]

Synthesis and Purification of this compound

The synthesis of this compound from bromal is a straightforward hydration reaction.

Materials:

  • Bromal (freshly distilled)

  • Distilled water

  • Beaker

  • Stirring rod

  • Crystallizing dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • In a beaker, cautiously add a molar equivalent of distilled water to a known quantity of freshly distilled bromal. The reaction is exothermic.

  • Stir the mixture gently with a stirring rod. As the reaction proceeds, the mixture will solidify.

  • Allow the crude this compound to fully crystallize by letting it stand at room temperature.

  • For purification, perform a recrystallization. Given its high solubility in hot water and lower solubility in cold water, water is a suitable solvent. Dissolve the crude product in a minimum amount of hot distilled water.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the solution can be further cooled in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.

  • Dry the crystals thoroughly, for instance, by leaving them under vacuum for a period or in a desiccator. Store the deliquescent crystals in a tightly sealed container.[4]

Stability

This compound is a stable compound under standard conditions but can be influenced by environmental factors. It undergoes a reversible decomposition to bromal and water upon distillation.[2] The stability of this compound is also affected by pH and temperature, with acidic conditions promoting its degradation to tribromoacetaldehyde.[3]

Proposed Signaling Pathway and Mechanism of Action

The pharmacological effects of this compound as a central nervous system (CNS) depressant are believed to be analogous to those of chloral hydrate. At therapeutic doses, it induces sedation and analgesia primarily through its interaction with GABAergic pathways.[3] The active metabolite is thought to enhance the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Below is a proposed signaling pathway for this compound, inferred from the known mechanisms of its analogue, chloral hydrate.

Bromal_Hydrate_Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Chloride_Influx Cl⁻ Influx GABA_A->Chloride_Influx Opens Channel Bromal_Hydrate This compound Active_Metabolite Active Metabolite (e.g., Tribromoethanol) Bromal_Hydrate->Active_Metabolite Metabolism Active_Metabolite->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds to Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability CNS_Depression CNS Depression (Sedation, Analgesia) Decreased_Excitability->CNS_Depression

Caption: Proposed signaling pathway for this compound's CNS depressant effects.

Analytical Methodologies

The quantitative analysis of this compound can be challenging due to its lack of a strong UV chromophore. However, several analytical techniques can be employed, often adapted from methods used for its chlorinated analogue.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of halogenated compounds.

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be an appropriate choice. A Halogen Specific Detector (XSD™) or a Mass Spectrometer (MS) can also be used for greater selectivity and identification.

  • Column: A capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or equivalent), is generally effective for separating halogenated hydrocarbons.

  • Sample Preparation: The sample can be dissolved in a suitable organic solvent like hexane (B92381) or methyl tert-butyl ether.

  • Derivatization: To improve volatility and peak shape, the diol functional groups of this compound can be derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, the lack of a UV chromophore necessitates either the use of a universal detector or a derivatization step.

  • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used as they do not require the analyte to have a chromophore.

  • Derivatization: Pre-column derivatization can be performed to attach a UV-active or fluorescent tag to the molecule. However, this can be a complex procedure to develop and validate.

  • Column: Reversed-phase chromatography on a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard starting point.

Conclusion

This compound is a halogenated gem-diol with distinct chemical and physical properties. While its use as a pharmaceutical has ceased, its study remains relevant in toxicology and organic chemistry. The experimental protocols provided herein offer a basis for its synthesis and purification in a laboratory setting. The proposed mechanism of action, centered on the potentiation of GABA-A receptor activity, aligns with its observed CNS depressant effects and its structural similarity to chloral hydrate. For analytical purposes, gas chromatography with an electron capture detector, potentially coupled with a derivatization step, offers a robust method for its quantification. This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromal hydrate (B1144303), the bromine analogue of chloral (B1216628) hydrate, is a central nervous system (CNS) depressant with hypnotic, sedative, and analgesic properties.[1][2] Historically explored for medical use, its significant toxicity led to its abandonment in clinical practice.[1] This document provides a comprehensive technical overview of the proposed mechanism of action of bromal hydrate, its metabolism, and the experimental basis for its effects. The primary mechanism is believed to mirror that of chloral hydrate, involving metabolic conversion to an active form, 2,2,2-tribromoethanol (B1683020), which acts as a positive allosteric modulator of GABA-A receptors.[3][4] This guide summarizes key physicochemical data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms and workflows.

Physicochemical Properties

This compound, or 2,2,2-tribromo-1,1-ethanediol, is a geminal diol formed by the reaction of bromal (tribromoacetaldehyde) with water.[2][5] It is a white, deliquescent crystalline solid with a pungent odor.[2][6]

PropertyValueReference(s)
Molecular Formula C₂H₃Br₃O₂[1][2]
Molar Mass 298.76 g/mol [1]
Melting Point 53.5 °C[1][2]
Solubility Soluble in water, ethanol, chloroform, ether, glycerol[1][2][6]
Dipole Moment 2.56 D (in benzene)[1]

Pharmacodynamics: Mechanism of Action

The CNS depressant effects of this compound are primarily attributed to its active metabolite, 2,2,2-tribromoethanol.[3][4] The parent compound's rapid onset of action may, however, suggest that this compound itself contributes to the initial sedative effects, a hypothesis also considered for its analogue, chloral hydrate.[7]

Primary Target: GABA-A Receptor Modulation

The principal mechanism involves the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[8][9]

  • Metabolic Activation : this compound is metabolized to 2,2,2-tribromoethanol.[3][4]

  • GABA-A Receptor Binding : Tribromoethanol acts as a positive allosteric modulator of GABA-A and glycine (B1666218) receptors.[3][4] It binds to a site on the receptor distinct from the GABA binding site.[10]

  • Enhanced Inhibitory Neurotransmission : This binding enhances the effect of GABA, increasing the frequency or duration of the opening of the receptor's associated chloride (Cl⁻) channel.[9][11]

  • Neuronal Hyperpolarization : The increased influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and resulting in generalized CNS depression, sedation, and hypnosis.[8][9]

This mechanism is analogous to other CNS depressants like barbiturates and benzodiazepines, which also target the GABA-A receptor complex.[10][12]

GABA_Modulation cluster_receptor GABA-A Receptor-Chloride Channel Complex cluster_modulation Modulation by Tribromoethanol receptor GABA-A Receptor channel Cl⁻ Channel (Closed) gaba GABA receptor_bound GABA-A Receptor gaba->receptor_bound Binds tbe Tribromoethanol (Active Metabolite) tbe->receptor_bound Allosterically Modulates channel_open Cl⁻ Channel (Open) Cl_in Cl⁻ (Intracellular) Neuronal Hyperpolarization CNS Depression Cl_out Cl⁻ (Extracellular) Cl_out->channel_open Increased Influx

Caption: Allosteric modulation of the GABA-A receptor by tribromoethanol.
Other Pharmacological Effects

  • Dose-Dependent Effects : this compound exhibits a biphasic effect; therapeutic doses cause CNS depression, while sub-therapeutic doses can paradoxically produce stimulant effects.[1][2]

  • Analgesic Properties : The analgesic effects of this compound have been attributed to its potential metabolism to bromoform (B151600) (CHBr₃).[1][2]

  • Cardiac Effects : It exerts a direct inotropic effect on heart muscle that is stronger than its chlorine analogue, chloral hydrate.[1][2]

Pharmacokinetics and Metabolism

The sedative and hypnotic effects of this compound are largely dependent on its biotransformation.

  • Absorption and Metabolism : Following administration, this compound is absorbed and metabolized. The primary proposed metabolic pathway involves reduction to 2,2,2-tribromoethanol by enzymes such as alcohol dehydrogenase, similar to the metabolism of chloral hydrate.[8] A secondary pathway may involve oxidation to tribromoacetic acid.

  • Active Metabolite : 2,2,2-tribromoethanol is the principal active metabolite responsible for the hypnotic effects.[3][4]

  • Metabolic Ambiguity : Some pharmacokinetic studies have reportedly failed to detect key intermediate metabolites like tribromoethanol or tribromoacetic acid in plasma, suggesting a potentially unique or rapid clearance mechanism that requires further investigation.[1]

Metabolism_Pathway cluster_metabolites Putative Metabolites BH This compound (CBr₃CH(OH)₂) TBE 2,2,2-Tribromoethanol (Active Hypnotic) BH->TBE Reduction (e.g., Alcohol Dehydrogenase) TBAA Tribromoacetic Acid (Inactive/Toxic) BH->TBAA Oxidation Bromoform Bromoform (Analgesic/Toxic) BH->Bromoform Decomposition (Hypothesized for Analgesia)

Caption: Hypothesized metabolic pathways of this compound.

Toxicology and Genotoxicity

The clinical use of this compound was halted due to its significant toxicity profile.[1] Recent in vitro studies have substantiated these concerns, highlighting its genotoxic potential.

AssayFinding for this compoundConclusionReference(s)
Ames Test (Salmonella) Mutagenic activity observed in strain TA100.Genotoxic[13]
Comet Assay (CHO cells) Induced statistically significant DNA lesions.Genotoxic[13]
Micronucleus Test (CHO cells) Did not induce chromosomal damage.Not clastogenic in this assay[13]

These findings indicate that this compound can cause point mutations and primary DNA damage, raising concerns about its safety, particularly in comparison to its chlorinated analogue which did not show genotoxic effects in the same test battery.[13]

Key Experimental Protocols

Understanding the mechanism and toxicity of this compound relies on specific experimental methodologies.

In Vitro Genotoxicity Assessment

This workflow is used to evaluate the potential of a substance to cause genetic damage.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Test System (e.g., Salmonella TA100, CHO cells) expose Expose Test System to this compound (With and Without S9 Mix) prep_cells->expose prep_bh Prepare this compound Solutions (Multiple Concentrations) prep_bh->expose prep_s9 Prepare S9 Metabolic Activation Mix (Optional) prep_s9->expose ames Ames Test: Score Revertant Colonies expose->ames Mutagenicity comet Comet Assay: Perform Electrophoresis, Stain DNA, Image Comets expose->comet DNA Damage micro Micronucleus Test: Culture Cells, Arrest Cytokinesis, Score Micronuclei expose->micro Chromosomal Damage analysis Statistical Analysis (Compare Treated vs. Control) ames->analysis comet->analysis micro->analysis conclusion Conclusion on Genotoxicity analysis->conclusion

Caption: Experimental workflow for in vitro genotoxicity assessment.

Methodology Details:

  • Ames Test : Salmonella typhimurium strains (e.g., TA100) that are histidine-dependent are used. The cells are exposed to this compound on a histidine-limited medium. A positive result (mutagenicity) is indicated by a significant increase in the number of revertant colonies that can synthesize their own histidine.[13]

  • Comet Assay : Chinese Hamster Ovary (CHO) cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail" shape. The length and intensity of the tail correlate with the extent of DNA damage.[13]

  • Metabolic Activation : Tests are run with and without an S9 fraction, a liver enzyme extract, to determine if metabolic byproducts are responsible for genotoxicity. For this compound, genotoxic potential decreased in the presence of the S9 mix.[13]

Electrophysiological Analysis (Whole-Cell Patch Clamp)

This technique is used to measure ion flow through the GABA-A receptor channel in response to the application of GABA and modulators like tribromoethanol.

Protocol Outline:

  • Preparation : Prepare acute brain slices or cultured neurons expressing GABA-A receptors.

  • Recording : A glass micropipette forms a high-resistance seal with a neuron's membrane. The membrane patch is then ruptured to gain "whole-cell" access. The membrane potential is clamped at a specific voltage (e.g., -70 mV).

  • Compound Application : A baseline of spontaneous or GABA-evoked inhibitory postsynaptic currents (IPSCs) is recorded.

  • Modulator Test : Tribromoethanol is applied to the bath. An increase in the amplitude or a prolongation of the decay time of the IPSCs in the presence of GABA indicates positive allosteric modulation.[14]

  • Data Analysis : The changes in current properties are quantified and analyzed to determine the effect of the compound on GABA-A receptor function.

Conclusion

The mechanism of action of this compound is primarily mediated by its active metabolite, 2,2,2-tribromoethanol, which enhances inhibitory neurotransmission by positively modulating GABA-A receptors. This action is consistent with its observed sedative and hypnotic effects. While pharmacologically potent, its use is precluded by significant toxicity, including demonstrated genotoxic activity. The discrepancy in some pharmacokinetic reports highlights the need for further research to fully elucidate its metabolic fate. The experimental protocols detailed herein provide a framework for the continued investigation of halogenated hydrates and their interactions with the central nervous system.

References

An In-depth Technical Guide to the Pharmacological Effects of Bromal Hydrate on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth, modern pharmacological data specifically on bromal hydrate (B1144303) is scarce. The majority of contemporary research focuses on its chlorinated analogue, chloral (B1216628) hydrate. This guide will therefore primarily detail the well-documented pharmacological effects of chloral hydrate on the central nervous system (CNS) as a proxy, drawing parallels and noting distinctions with bromal hydrate where historical and recent toxicological data are available.

Introduction

This compound (2,2,2-tribromo-1,1-ethanediol) is the bromine analogue of chloral hydrate, a sedative and hypnotic agent. Historically, it was explored for its hypnotic and analgesic properties. However, due to a lack of comprehensive modern research, its detailed mechanism of action on the central nervous system is not as well-elucidated as that of chloral hydrate. Chloral hydrate, and by extension its active metabolite trichloroethanol, is known to exert its primary effects through the modulation of various neurotransmitter systems, leading to sedation and hypnosis. Recent studies on chloral hydrate have also shed light on its potential for neurodevelopmental disruption through multiple signaling pathways. A notable recent finding is that this compound exhibits genotoxic activity, a characteristic not observed with chloral hydrate, highlighting that while structurally similar, their biological activities are not identical[1].

Mechanism of Action

The central nervous system depressant effects of chloral hydrate are primarily attributed to its active metabolite, trichloroethanol (TCE)[2]. Although the parent compound may contribute to the rapid onset of sedation, TCE is largely responsible for the sustained hypnotic effect[2]. The proposed mechanisms of action involve modulation of key inhibitory and excitatory neurotransmitter systems.

2.1 GABAergic System Modulation

The primary mechanism of action for the sedative-hypnotic effects of chloral hydrate's active metabolite, TCE, is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor[3][4]. GABA is the main inhibitory neurotransmitter in the CNS[3][4].

  • Action at the GABA-A Receptor: TCE binds to an allosteric site on the GABA-A receptor, enhancing the receptor's affinity for GABA[3][4].

  • Neuronal Hyperpolarization: This binding potentiates the GABA-induced influx of chloride ions (Cl-) into the neuron[3][4].

  • Inhibitory Effect: The increased intracellular Cl- concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a generalized CNS depressant effect[3][4][5].

GABA_A_Pathway cluster_membrane Postsynaptic Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) GABA_A->Cl_in Opens Channel TCE Trichloroethanol (Active Metabolite of this compound) TCE->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to Sedation Sedation / Hypnosis Hyperpolarization->Sedation Results in

GABA-A Receptor Modulation by Trichloroethanol.

2.2 Inhibition of the NMDA Receptor

Recent evidence suggests that chloral hydrate also affects the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity[3][4][6][7].

  • Receptor Subunit Expression: Studies in animal models have shown that a single dose of chloral hydrate can decrease the surface expression of the NR1 and NR2B subunits of the NMDA receptor on cortical neurons[3].

  • Impaired Signaling: This reduction in receptor availability at the synapse impairs NMDA receptor signaling, which can disrupt normal neuronal function and potentially trigger apoptotic pathways by altering calcium homeostasis[3][4][6][7].

2.3 Disruption of the MEK-ERK Signaling Pathway

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK-ERK) pathway is crucial for neuronal survival, synaptic plasticity, and memory formation[3][4][6][7].

  • Inhibition of Phosphorylation: Chloral hydrate has been shown to inhibit the phosphorylation of MEK, which in turn reduces the activation of ERK (p-ERK)[3][4][6][7].

  • Consequences of Inhibition: By impairing the MEK-ERK signaling cascade, chloral hydrate can disrupt neuroplasticity and neuronal function, which may contribute to its neurodevelopmental effects[3][4][6][7].

MEK_ERK_Pathway ChloralHydrate Chloral Hydrate MEK MEK ChloralHydrate->MEK Inhibits Phosphorylation Ras Ras Raf Raf Ras->Raf Activates Raf->MEK Phosphorylates pMEK p-MEK (Active) MEK->pMEK ERK ERK pMEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Plasticity Synaptic Plasticity & Neuronal Function pERK->Plasticity Promotes

Inhibition of the MEK-ERK Signaling Pathway by Chloral Hydrate.

Quantitative Data

Quantitative data for this compound is largely unavailable in modern literature. The following tables summarize key quantitative parameters for chloral hydrate from clinical and preclinical studies.

Table 1: Clinical Dosing and Efficacy of Chloral Hydrate in Pediatric Sedation

Age Group Typical Dose (mg/kg) Onset Time (min) Success Rate Common Use Potential Adverse Events
Neonates (0-28 d) 50-75 15-30 80-100% MRI, EEG Respiratory depression, Bradycardia[3]
Infants (28 d-23 m) 50-80 28-40 83-100% MRI, CT, ECG Respiratory depression, Hypoxia[3]

| Children (2-11 y) | 25-100 | 8-12 | 94-95% | MRI, Dental | GI discomfort, Allergic reactions[3] |

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites

Species Dose Compound Cmax Tmax t½ (half-life)
B6C3F1 Mice 16.5 - 165 mg/kg Chloral Hydrate - - Very short
Trichloroethanol (TCOH) - - 0.2 - 0.7 hr[8]
Trichloroacetic Acid (TCA) - - Slow elimination[8]
Dichloroacetic Acid (DCA) - - Slow elimination[8]
Human Volunteers 500 mg Free Trichloroethanol ~1.5 µg/mL ~1 hr ~9.7 hr[9]

| | | Trichloroacetic Acid (TCA) | ~10 µg/mL | ~4 hr | ~70-95 hr[9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the CNS effects of sedative-hypnotics like this compound and chloral hydrate.

4.1 Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to measure the effect of a test compound on GABA-A receptor-mediated currents in cultured neurons.

  • Cell Preparation: Plate neurons on coverslips a few days prior to recording.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (B8564812) (95% O2 – 5% CO2).

    • Intracellular Solution: (in mM) 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. Adjust pH to 7.3 with KOH.

  • Recording Procedure:

    • Place the coverslip in a recording chamber perfused with aCSF at ~1.5 mL/min.

    • Using a micromanipulator, approach a neuron with a glass micropipette (filled with intracellular solution) until a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • Set the amplifier to voltage-clamp mode, holding the membrane potential at -70 mV.

    • Briefly apply strong suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline inward Cl- current.

    • Co-apply the test compound (e.g., trichloroethanol) with GABA and record any potentiation or inhibition of the baseline current.

    • Data analysis involves measuring the change in current amplitude in the presence of the test compound compared to baseline.

4.2 Protocol: Western Blot Analysis of MEK-ERK Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of MEK and ERK proteins in brain tissue or cultured cells after drug treatment.

  • Sample Preparation:

    • Treat animals with the test compound or vehicle control. At the desired time point, euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).

    • Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels and the loading control.

4.3 Protocol: Assessment of Sedative Effects in Rodents (Righting Reflex)

This behavioral assay is used to determine the hypnotic properties of a compound.

  • Animals: Use adult mice or rats, acclimatized to the laboratory environment.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).

    • At set time intervals (e.g., 15, 30, 60, 90 minutes post-administration), place the animal gently on its back.

    • The "righting reflex" is considered lost if the animal is unable to right itself (return to a prone position with all four paws on the ground) within a set time, typically 30-60 seconds.

    • Record the onset of the loss of the righting reflex (sleep induction time) and the duration for which the reflex is absent (sleeping time).

  • Data Analysis: Compare the sleep induction time and total sleeping time between the drug-treated and vehicle-treated groups. A significant increase in sleeping time indicates a hypnotic effect.

Experimental_Workflow cluster_preclinical Preclinical Sedative Assessment Animal_Model Rodent Model (e.g., Mice) Drug_Admin Drug Administration (Test Compound vs. Vehicle) Animal_Model->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Righting Reflex) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Onset and Duration of Sedation) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Workflow for Assessing Sedative Effects in Rodents.

References

An In-depth Technical Guide to the Metabolic Pathways of Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromal hydrate (B1144303), the bromine analogue of chloral (B1216628) hydrate, is an organobromine compound with hypnotic and analgesic properties. While its pharmacological effects have been noted, a comprehensive understanding of its metabolic fate is crucial for toxicological assessment and potential therapeutic development. This technical guide synthesizes the current understanding of bromal hydrate metabolism, drawing heavily on the well-established pathways of its structural analogue, chloral hydrate, due to the limited direct research on the bromo-compound. This guide outlines the principal metabolic transformations, the enzymes likely involved, and provides hypothetical experimental protocols for the quantitative investigation of its metabolic pathways. All quantitative data for the analogous compound, chloral hydrate, is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound (2,2,2-tribromo-1,1-ethanediol) is formed by the reaction of bromal (tribromoacetaldehyde) with water[1]. Historically, its physiological activity has been recognized to be more potent than its chlorine counterpart, chloral hydrate[1]. The metabolism of a xenobiotic is a critical determinant of its therapeutic efficacy and toxicity profile. For this compound, it is hypothesized that its metabolism plays a significant role in its pharmacological activity and potential adverse effects. This guide provides a detailed overview of the presumed metabolic pathways of this compound, based on the extensive research conducted on chloral hydrate.

Proposed Metabolic Pathways of this compound

The metabolic pathways of this compound are anticipated to mirror those of chloral hydrate, involving two primary transformations: reduction to an alcohol and oxidation to a carboxylic acid. The resulting alcohol metabolite can then undergo conjugation.

Reduction to Tribromoethanol

It is proposed that this compound is reduced to 2,2,2-tribromoethanol (B1683020) (TBE), a reaction likely catalyzed by alcohol dehydrogenase. This is analogous to the reduction of chloral hydrate to trichloroethanol, which is a major metabolic route[2]. Tribromoethanol itself has been used as an anesthetic, suggesting that this metabolic step is crucial for the hypnotic effects of this compound[2].

Oxidation to Tribromoacetic Acid

Alternatively, this compound can be oxidized to tribromoacetic acid (TBAA). This reaction is expected to be catalyzed by aldehyde dehydrogenase[1]. In the case of chloral hydrate, the corresponding metabolite, trichloroacetic acid, is a significant and persistent metabolite[3].

Glucuronidation of Tribromoethanol

The primary alcohol metabolite, tribromoethanol, is a likely substrate for Phase II conjugation reactions. Specifically, it is expected to undergo glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form tribromoethanol glucuronide. This process increases the water solubility of the metabolite, facilitating its excretion from the body.

Metabolic_Pathway_of_Bromal_Hydrate This compound This compound Tribromoethanol Tribromoethanol This compound->Tribromoethanol Reduction (Alcohol Dehydrogenase) Tribromoacetic Acid Tribromoacetic Acid This compound->Tribromoacetic Acid Oxidation (Aldehyde Dehydrogenase) Tribromoethanol Glucuronide Tribromoethanol Glucuronide Tribromoethanol->Tribromoethanol Glucuronide Glucuronidation (UDP-Glucuronosyltransferase) Excretion Excretion Tribromoacetic Acid->Excretion Tribromoethanol Glucuronide->Excretion

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data (from Chloral Hydrate Studies)

Due to the absence of specific pharmacokinetic data for this compound, this section presents data from studies on its analogue, chloral hydrate, to provide a comparative framework for researchers.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Male B6C3F1 Mice after a Single Intravenous Dose [4]

CompoundDose (µmol/kg)Terminal Half-life (min)Systemic Clearance (L/kg/hr)
Chloral Hydrate67.8536.0
6781512.0
2034247.6
Trichloroethanol (TCOH)67.812-
67830-
203442-
Trichloroethanol Glucuronide (TCOG)67.812-
67830-
203442-

Table 2: Peak Plasma Concentrations and Time to Peak for Chloral Hydrate Metabolites in Humans after Oral Administration [5]

MetaboliteDoseCmax (ng/mL)Tmax (h)Terminal Half-life (h)
Trichloroethanol500 mg (capsule)51760.989.3 - 10.2
500 mg (solution)61310.679.3 - 10.2
Trichloroacetic Acid500 mg (capsule)--89 - 94
500 mg (solution)--89 - 94

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the metabolic pathways of this compound.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the kinetics of tribromoethanol and tribromoacetic acid formation from this compound in a controlled in vitro system.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • NAD+

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standards for tribromoethanol and tribromoacetic acid

Protocol:

  • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation will have a final volume of 200 µL.

  • Component Addition:

    • Add 100 µL of 0.1 M phosphate buffer (pH 7.4).

    • For the reductive pathway, add 20 µL of the NADPH regenerating system. For the oxidative pathway, add 20 µL of 10 mM NAD+.

    • Add 10 µL of varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of liver microsomes (final concentration 0.5 mg/mL).

  • Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, to be optimized).

  • Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standards.

  • Sample Preparation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of tribromoethanol and tribromoacetic acid.

  • Glucuronidation Assay: To study the formation of tribromoethanol glucuronide, incubate tribromoethanol (as the substrate) with liver microsomes and UDPGA.

In_Vitro_Metabolism_Workflow cluster_prep Incubation Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Buffer Pre_incubation Pre-incubation (37°C) Buffer->Pre_incubation Cofactors Cofactors Cofactors->Pre_incubation Bromal_Hydrate Bromal_Hydrate Bromal_Hydrate->Pre_incubation Microsomes Microsomes Incubation Incubation (37°C) Pre_incubation->Incubation Add Microsomes Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS

Figure 2: Experimental workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in an animal model.

Materials:

  • Animal model (e.g., male Sprague-Dawley rats)

  • This compound formulation for administration (e.g., in saline for intravenous or oral gavage)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Equipment for sample processing (centrifuge) and storage (-80°C freezer)

  • Analytical instrumentation (LC-MS/MS)

Protocol:

  • Animal Dosing: Administer a single dose of this compound to a cohort of rats (n=3-5 per time point) via the desired route (e.g., 50 mg/kg, i.v.).

  • Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards to 1 volume of plasma.

    • Vortex and centrifuge to pellet the protein.

    • Analyze the supernatant by a validated LC-MS/MS method for the quantification of this compound, tribromoethanol, tribromoacetic acid, and tribromoethanol glucuronide.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and clearance (CL).

Conclusion

The metabolic pathways of this compound are of significant interest to researchers in toxicology and drug development. While direct experimental data remains limited, the well-characterized metabolism of its analogue, chloral hydrate, provides a robust framework for predicting its biotransformation. The primary metabolic routes are expected to be reduction to tribromoethanol and oxidation to tribromoacetic acid, with subsequent glucuronidation of the alcohol metabolite. The experimental protocols outlined in this guide provide a starting point for researchers to quantitatively investigate these pathways and fill the existing data gaps. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this compound.

References

Bromal Hydrate: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth toxicological profile and safety assessment of bromal hydrate (B1144303) (2,2,2-tribromo-1,1-ethanediol). As the bromine analogue of chloral (B1216628) hydrate, this compound has historical use as a sedative and analgesic, but its toxicological properties are not as extensively characterized as its chlorinated counterpart. This document synthesizes the available data on the acute, sub-chronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive toxicity of bromal hydrate. Detailed experimental protocols for key genotoxicity assays are provided, and relevant biological pathways are visualized. All quantitative data are presented in structured tables for clarity and comparative analysis. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who may encounter or investigate this compound.

Chemical and Physical Properties

This compound is a geminal diol formed from the reaction of bromal (tribromoacetaldehyde) with water.[1] It is more physiologically active than its chlorine analogue, chloral hydrate.[1]

PropertyValueReference(s)
Chemical Formula C₂H₃Br₃O₂[1]
Molar Mass 298.756 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 53.5 °C[1]
Solubility Soluble in water, ethanol, diethyl ether, chloroform, and glycerin[1]
CAS Number 507-42-6[1]

Toxicological Profile

Acute Toxicity
RouteSpeciesLD50 (mg/kg)CompoundReference(s)
OralRat100Bromal[4]
OralMouse25Bromal[4]
OralMale Mouse1442Chloral Hydrate[2][3]
OralFemale Mouse1265Chloral Hydrate[2][3]
Sub-chronic and Chronic Toxicity

There is a significant lack of data on the sub-chronic and chronic toxicity of this compound. Studies on its analogue, chloral hydrate, indicate that the liver is a primary target organ, particularly in male mice, leading to hepatomegaly.[2][3] In a 90-day study in rats, chloral hydrate in drinking water resulted in mild liver toxicity in males at the highest dose.[5]

Carcinogenicity

No dedicated carcinogenicity bioassays for this compound were identified in the literature. For its analogue, chloral hydrate, there is evidence of hepatocarcinogenicity in male mice.[6][7] However, studies in rats have not generally shown an increased tumor incidence.[6][8] Given that brominated disinfection byproducts are often considered more toxic than their chlorinated counterparts, the carcinogenic potential of this compound warrants further investigation.

Genotoxicity

This compound has been shown to exhibit genotoxic activity. A key study by Manasfi et al. (2017) investigated its effects using a battery of in vitro assays.[9]

AssayTest SystemResultsReference(s)
Ames Test Salmonella typhimurium TA100Mutagenic[9]
Comet Assay Chinese Hamster Ovary (CHO) cellsInduced DNA lesions (DNA damage)[9]
Micronucleus Test Chinese Hamster Ovary (CHO) cellsDid not induce chromosomal damage[9]

The genotoxic potential of this compound was observed to decrease in the presence of a metabolic activation system (S9 mix), suggesting that the parent compound is more genotoxic than its metabolites.[9]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available. This represents a critical data gap in the toxicological profile of this compound.

Mechanism of Action and Metabolism

Pharmacodynamics

It is proposed that this compound, similar to chloral hydrate, acts as a depressant on the central nervous system through interactions with GABAergic pathways.[10] The active metabolite is thought to enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.

Metabolism

The analgesic effects of this compound have been attributed to its proposed metabolism to bromoform (B151600) (CHBr₃).[1] The metabolic pathway is thought to involve the reduction of this compound to tribromoethanol, which is then further metabolized. However, pharmacokinetic studies have reportedly failed to detect intermediate metabolites like tribromoethanol or tribromoacetic acid in plasma, suggesting a unique clearance mechanism.[10]

Safety Data

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[11]

  • H315: Causes skin irritation[11]

  • H319: Causes serious eye irritation[11]

  • H335: May cause respiratory irritation[11]

Handling and Personal Protective Equipment

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

  • Methodology (based on Manasfi et al., 2017 and general protocols):

    • Strains: S. typhimurium strains TA97a, TA98, TA100, and TA102 are used.[9]

    • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a rat liver S9 fraction for metabolic activation.[9]

    • Plating: The treated bacteria are plated on minimal glucose agar (B569324) plates lacking histidine.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

    • Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)
  • Principle: The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail."

  • Methodology (based on Manasfi et al., 2017 and general protocols):

    • Cell Line: Chinese Hamster Ovary (CHO) cells are used.[9]

    • Exposure: CHO cells are treated with various concentrations of this compound.

    • Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.

    • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test
  • Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16]

  • Methodology (based on Manasfi et al., 2017 and general protocols):

    • Cell Line: Chinese Hamster Ovary (CHO) cells are used.[9]

    • Exposure: CHO cells are treated with various concentrations of this compound.

    • Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells.[15]

    • Harvesting and Staining: The cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates chromosomal damage.[15]

Visualizations

Genotoxicity_Workflow cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Ames Ames Test (S. typhimurium) Gene_Mutation Gene Mutation Ames->Gene_Mutation Assesses Comet Comet Assay (CHO cells) DNA_Damage DNA Strand Breaks Comet->DNA_Damage Assesses Micronucleus Micronucleus Test (CHO cells) Chromosomal_Damage Chromosomal Damage Micronucleus->Chromosomal_Damage Assesses Test_Compound This compound Test_Compound->Ames Test_Compound->Comet Test_Compound->Micronucleus

Workflow for assessing the genotoxicity of this compound.

Metabolic_Pathway BH This compound (CBr3CH(OH)2) TB_Ethanol Tribromoethanol (CBr3CH2OH) (Hypothesized) BH->TB_Ethanol Reduction (e.g., Alcohol Dehydrogenase) TBAcid Tribromoacetic Acid (CBr3COOH) (Hypothesized) BH->TBAcid Oxidation Bromoform Bromoform (CHBr3) TB_Ethanol->Bromoform Further Metabolism Further_Metabolism Further Metabolism & Excretion Bromoform->Further_Metabolism TBAcid->Further_Metabolism

Proposed metabolic pathway of this compound.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor (Ligand-gated ion channel) GABA_R->Cl_ion Opens channel for GABA GABA GABA->GABA_R Binds to BH This compound (or active metabolite) BH->GABA_R Allosterically modulates Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Cl_ion->Neuronal_Inhibition Influx leads to

Modulation of the GABA-A receptor by this compound.

Conclusion

The toxicological profile of this compound is incomplete, with significant data gaps in the areas of sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The available data indicates that this compound is genotoxic, inducing gene mutations and DNA damage in vitro. Its acute toxicity is estimated to be high, and it is classified as harmful if swallowed and an irritant. Its mechanism of action is likely similar to that of chloral hydrate, involving the potentiation of GABAergic neurotransmission. The proposed metabolic pathway involves conversion to bromoform. Due to the limited toxicological database and the evidence of genotoxicity, caution should be exercised when handling or using this compound. Further research is imperative to fully characterize its toxicological profile and to assess the potential risks to human health and the environment.

References

Solubility Profile of Bromal Hydrate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromal hydrate (B1144303) (also known as tribromoacetaldehyde (B85889) monohydrate) in various organic solvents. Due to a significant lack of publicly available quantitative solubility data for this compound, this document focuses on presenting established qualitative solubility information and a detailed, adaptable experimental framework for its quantitative determination. This guide is intended to empower researchers to generate precise and reliable solubility data tailored to their specific experimental conditions and solvent systems.

Introduction to Bromal Hydrate

This compound, with the chemical formula C₂H₃Br₃O₂, is the gem-diol of tribromoacetaldehyde.[1][2][3] It presents as deliquescent crystals with a melting point of approximately 53.5°C.[3][4] Qualitatively, it is known to be soluble in a range of polar organic solvents.[1][4] Understanding its solubility is crucial for its application in organic synthesis, as a reagent, and in the development of pharmaceutical formulations.

Qualitative and Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL or molarity) for this compound in common organic solvents at various temperatures. The available information is primarily qualitative.

Table 1: Summary of this compound Solubility

Organic SolventQualitative SolubilityQuantitative Solubility Data
EthanolSoluble[1][4]Not available
ChloroformSoluble[1][4]Not available
Diethyl EtherSoluble[1]Not available
GlycerolSoluble[1][4]Not available
AcetoneExpected to be solubleNot available
BenzeneExpected to be solubleNot available
Toluene (B28343)Expected to be solubleNot available

Note: The expectation of solubility in acetone, benzene, and toluene is based on the general solubility of the analogous compound, chloral (B1216628) hydrate.[5][6]

For illustrative purposes, Table 2 provides quantitative solubility data for the structurally similar compound, chloral hydrate, in toluene. This data can serve as a reference for the type of information that can be generated for this compound using the experimental protocol outlined below.

Table 2: Quantitative Solubility of Chloral Hydrate in Toluene

Temperature (°C)Solubility ( g/100 g)
03.25[7]
108[7]
2021[7]
3577[7]
45200[7]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance (± 0.0001 g)

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or stirrer set to the desired temperature.

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow for the system to reach equilibrium. Periodically verify that undissolved solid remains.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibrium temperature) to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique. For instance, if using UV-Vis spectrophotometry, a calibration curve must first be prepared using standard solutions of known this compound concentrations in the solvent of interest.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation A Add excess this compound to solvent in sealed vials B Equilibrate at constant temperature with agitation (24-48h) A->B C Collect supernatant with a temperature-controlled syringe B->C Equilibrium Reached D Filter supernatant to remove undissolved solids C->D E Dilute a known volume of filtrate D->E F Measure concentration using an analytical instrument (e.g., UV-Vis, HPLC) E->F G Calculate original concentration accounting for dilution F->G H Express solubility in desired units (g/100mL, mol/L) G->H

Caption: Experimental workflow for the determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Temperature: For most solid solutes, solubility increases with temperature.[8] It is crucial to determine solubility at various temperatures to fully characterize the system.

  • Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The principle of "like dissolves like" is a key consideration.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

Logical Relationship of Solubility Determination

The determination of solubility follows a logical progression from establishing equilibrium to analyzing the resulting solution.

logical_relationship Equilibrium Solid-Liquid Equilibrium Saturation Saturated Solution Equilibrium->Saturation achieves Separation Phase Separation (Filtration) Saturation->Separation yields Analysis Concentration Measurement Separation->Analysis enables Data Solubility Data Analysis->Data provides

Caption: Logical flow of the solubility determination process.

Conclusion

References

Stability and Degradation of Bromal Hydrate Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate (B1144303), or 2,2,2-tribromo-1,1-ethanediol, is the geminal diol of tribromoacetaldehyde (B85889) (bromal). As a structural analog of chloral (B1216628) hydrate, it has been investigated for its sedative and hypnotic properties.[1] The stability of bromal hydrate is a critical parameter in pharmaceutical development and formulation, as its degradation can lead to the formation of potentially toxic byproducts and a decrease in therapeutic efficacy. This technical guide provides an in-depth overview of the stability of this compound under acidic conditions, including its degradation pathways, potential degradation products, and recommended analytical methodologies for its study.

Under aqueous conditions, this compound exists in equilibrium with its aldehyde form, bromal (tribromoacetaldehyde).[2][3][4] This equilibrium is influenced by environmental factors such as pH and temperature. Acidic conditions are known to accelerate the degradation of this compound, primarily by favoring the dehydration reaction to form the more reactive aldehyde.[3]

Degradation Pathways of this compound in Acidic Media

The primary degradation pathway for this compound under acidic conditions is the reversible dehydration to tribromoacetaldehyde. Further degradation can occur, although potentially at a slower rate compared to basic conditions, via a haloform-type reaction.

Reversible Dehydration

The principal reaction under acidic conditions is the loss of a water molecule from the gem-diol to form the corresponding aldehyde, tribromoacetaldehyde. This reaction is acid-catalyzed.

Figure 1: Reversible Dehydration of this compound

Reversible dehydration of this compound to tribromoacetaldehyde.
Potential for Haloform Reaction

While the haloform reaction is predominantly base-catalyzed, the potential for a slower, acid-mediated pathway or subsequent reaction of the formed tribromoacetaldehyde cannot be entirely dismissed, particularly under prolonged stress conditions or at elevated temperatures. This pathway would lead to the formation of bromoform (B151600) and formic acid. It has been noted that in some cases, such as with chloral hydrate, the haloform reaction may be halted at the intermediate stage under acidic conditions.[5] The analgesic effects of this compound have been attributed to its metabolic conversion to bromoform.[1][3]

Figure 2: Potential Haloform Degradation Pathway

G BH This compound TBA Tribromoacetaldehyde (Bromal) BH->TBA Dehydration (Acid-Catalyzed) BF Bromoform TBA->BF Hydrolysis FA Formic Acid TBA->FA Hydrolysis

Potential degradation of this compound to bromoform and formic acid.

Summary of Potential Degradation Products

Based on the established chemistry of halogenated aldehydes, the following table summarizes the potential degradation products of this compound under acidic conditions.

Parent Compound Potential Degradation Product Chemical Formula Formation Pathway
This compoundTribromoacetaldehyde (Bromal)C₂HBr₃OReversible Dehydration
This compoundBromoformCHBr₃Haloform Reaction
This compoundFormic AcidCH₂O₂Haloform Reaction

Experimental Protocols for Stability and Degradation Analysis

A comprehensive understanding of this compound's stability requires robust experimental protocols. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be conducted on a single batch of this compound to evaluate its susceptibility to hydrolysis across a range of acidic pH values.

Objective: To generate potential degradation products and assess the stability of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M) or other suitable acid

  • Sodium hydroxide (B78521) (for neutralization)

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • HPLC-UV/MS system

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in purified water.

  • Acidic Stress: Dilute the stock solution with acidic solutions to achieve final acid concentrations (e.g., 0.1 M and 1 M HCl). Prepare a control sample in purified water.

  • Incubation: Store the samples at various temperatures (e.g., 40°C, 60°C) for a defined period (e.g., up to 7 days).[6] Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

  • Neutralization: Neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to halt the degradation process before analysis.

  • Analysis: Analyze the samples using appropriate analytical methods (see Section 4.2).

Figure 3: Experimental Workflow for Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare this compound Stock Solution C Mix Stock with Acidic Solutions A->C B Prepare Acidic Solutions (e.g., 0.1M, 1M HCl) B->C D Incubate at Controlled Temperatures (e.g., 40°C, 60°C) C->D E Sample at Time Intervals (0, 1, 3, 7 days) D->E F Neutralize Samples E->F G HPLC-UV/MS Analysis (for this compound & non-volatile degradants) F->G H GC-MS Analysis (for Bromal, Bromoform) F->H

Workflow for the forced degradation study of this compound.
Analytical Methodologies

A combination of chromatographic techniques is recommended for the separation, identification, and quantification of this compound and its potential degradation products.

A stability-indicating HPLC method is crucial for quantifying the parent compound and any non-volatile degradation products.

  • Technique: Reversed-Phase HPLC with UV and/or Mass Spectrometric (MS) detection.

  • Column: C18 column.

  • Mobile Phase: A gradient of water (with an acidic modifier like 0.1% trifluoroacetic acid) and acetonitrile (B52724) is a common starting point.

  • Detection: UV detection at a suitable wavelength for this compound. MS detection for identification of unknown degradation products by mass-to-charge ratio.

  • Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

GC-MS is the preferred method for the analysis of volatile compounds like tribromoacetaldehyde and bromoform.

  • Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate the analytes from the aqueous matrix.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Detection: Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern of the analytes.

  • Quantification: Can be performed using an internal standard.

Quantitative Data Summary

pH Temperature (°C) Time (days) This compound Remaining (%) Tribromoacetaldehyde (%) Bromoform (%)
7.0 (Control)40010000
1
3
7
3.040010000
1
3
7
1.040010000
1
3
7
7.0 (Control)60010000
1
3
7
3.060010000
1
3
7
1.060010000
1
3
7

Conclusion

The stability of this compound under acidic conditions is primarily governed by its reversible dehydration to tribromoacetaldehyde. While further degradation to bromoform and formic acid via a haloform-type reaction is possible, this pathway is generally less favored in acidic media compared to basic conditions. A thorough investigation using forced degradation studies coupled with robust, stability-indicating analytical methods such as HPLC-UV/MS and GC-MS is essential to fully characterize the degradation profile, identify all significant degradation products, and establish safe storage and handling conditions for pharmaceutical formulations containing this compound. The experimental protocols and analytical approaches outlined in this guide provide a framework for researchers and drug development professionals to conduct these critical studies.

References

Methodological & Application

Application Notes and Protocols for Bromal Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bromal hydrate (B1144303) as a reagent in organic synthesis. It focuses on its application in carbon-carbon bond-forming reactions to generate complex and valuable molecules, particularly chiral β-tribromomethyl-β-hydroxy ketones, which are versatile building blocks for pharmaceuticals and other bioactive compounds.

Introduction

Bromal hydrate (2,2,2-tribromo-1,1-ethanediol) is the hydrate of bromal (tribromoacetaldehyde).[1] Similar to its chloro-analogue, chloral (B1216628) hydrate, it serves as a stable and easy-to-handle source of the tribromomethyl group. In organic synthesis, this compound is a valuable reagent for the introduction of the CBr₃ moiety, which can be a key structural element in drug candidates or can be further transformed into other functional groups. Its primary application lies in its reaction as an electrophile with various nucleophiles, including enolates and imines.

Key Applications: Synthesis of β-Tribromomethyl-β-Hydroxy Ketones

A significant application of this compound is in the asymmetric synthesis of β-tribromomethyl-β-hydroxy ketones. This transformation is analogous to the well-established reaction of chloral hydrate with chiral imines to produce β-trichloromethyl-β-hydroxy ketones in high yields and enantioselectivities. The resulting tribromomethyl compounds are valuable intermediates for the synthesis of chiral α-amino acids and other biologically active molecules.[2]

General Reaction Scheme:

The reaction proceeds via the nucleophilic addition of a chiral imine (formed in situ from a ketone and a chiral amine) to this compound, followed by hydrolysis to yield the β-tribromomethyl-β-hydroxy ketone.

  • Diagram of the general reaction workflow:

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis Ketone Ketone (R1-CO-CH2-R2) ChiralImine Chiral Imine Ketone->ChiralImine + ChiralAmine Chiral Amine (R*-NH2) ChiralAmine->ChiralImine + BromalHydrate This compound (Br3CCH(OH)2) Intermediate Adduct BromalHydrate->Intermediate + FinalProduct β-Tribromomethyl-β-hydroxy ketone H2O H2O H2O->FinalProduct +

Caption: General workflow for the synthesis of β-tribromomethyl-β-hydroxy ketones.

Experimental Protocols

This compound can be synthesized by the hydration of bromal.[1]

  • Materials:

    • Bromal (tribromoacetaldehyde)

    • Distilled water

  • Procedure:

    • In a flask, carefully add distilled water to bromal in a 1:1 molar ratio.

    • The reaction is exothermic and proceeds under ambient conditions.

    • Stir the mixture until the reaction is complete.

    • The resulting this compound can be purified by recrystallization from water.

This protocol is adapted from the synthesis of β-trichloromethyl-β-hydroxy ketones.[2]

  • Materials:

    • A ketone (e.g., acetophenone)

    • A chiral amine (e.g., (S)-(-)-α-methylbenzylamine)

    • This compound

    • Anhydrous solvent (e.g., Diethyl ether or THF)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq.) and the chiral amine (1.1 eq.) in the anhydrous solvent.

    • Stir the mixture at room temperature for 1-2 hours to allow for the in situ formation of the chiral imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding 1 M hydrochloric acid.

    • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired β-tribromomethyl-β-hydroxy ketone.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a representative β-tribromomethyl-β-hydroxy ketone, based on analogous reactions with chloral hydrate.[2]

Ketone (Substrate)Chiral AmineProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-(-)-α-Methylbenzylamine(S)-4,4,4-Tribromo-3-hydroxy-3-phenylbutan-2-one85-95>90
Propiophenone(R)-(+)-α-Methylbenzylamine(R)-1,1,1-Tribromo-2-hydroxy-2-phenylpentan-3-one80-90>90
Cyclohexanone(S)-(-)-α-Methylbenzylamine(S)-2-(1,1,1-Tribromo-2-hydroxyethyl)cyclohexan-1-one75-85>85

Note: Yields and enantiomeric excesses are estimates based on similar reactions and may require optimization for specific substrates.

Signaling Pathways and Logical Relationships

  • Diagram of the Proposed Reaction Mechanism:

G cluster_0 Imine Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis Ketone Ketone ChiralImine Chiral Imine Ketone->ChiralImine ChiralAmine Chiral Amine ChiralAmine->ChiralImine BromalHydrate This compound TransitionState Diastereomeric Transition State BromalHydrate->TransitionState Adduct Intermediate Adduct TransitionState->Adduct ChiralImine_ref->TransitionState FinalProduct Final Product (β-Tribromomethyl-β-hydroxy ketone) Adduct_ref->FinalProduct H2O

Caption: Proposed mechanism for the asymmetric synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the stereoselective synthesis of β-tribromomethyl-β-hydroxy ketones. The protocols and data presented here provide a foundation for researchers to explore the utility of this reagent in the development of novel pharmaceuticals and other complex organic molecules. The straightforward nature of these reactions, coupled with the high yields and stereoselectivities achievable, makes this compound an attractive tool for modern organic synthesis.

References

Application Notes and Protocols for Bromine in Crystallography Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The request for protocols on the use of bromal hydrate (B1144303) in crystallography studies highlights a common point of inquiry regarding the use of halogenated compounds in structural biology. While direct protocols for "bromal hydrate" as a primary agent in protein crystallography are not established in scientific literature, the underlying interest likely pertains to the well-documented and powerful techniques involving bromine for determining protein structures. This document provides detailed application notes and protocols for two primary applications of bromine in crystallography: bromide-based phasing for de novo structure solution and the use of brominated fragments in fragment-based drug discovery (FBDD).

It is important to clarify that "this compound" (C₂H₃Br₃O₂) itself is not a standard reagent used in macromolecular crystallography.[1][2][3][4] The "hydrate" component of its name refers to the presence of water molecules in its chemical structure, which is distinct from the general concepts of crystal hydration and cryoprotection in crystallography.[5] The utility of bromine in this field stems from its properties as a heavy atom, which can be leveraged for phasing, and its utility as a label in fragment screening.[6][7][8]

Section 1: Bromide-Based Phasing (Heavy-Atom Derivatization)

One of the oldest and most reliable methods for solving the phase problem in X-ray crystallography is heavy-atom derivatization.[7][9] Bromine, being a heavy atom, can scatter X-rays significantly differently than the lighter atoms (C, N, O) that constitute a protein. This difference can be used to determine the phases of the diffraction pattern, which is essential for calculating the electron density map and ultimately solving the protein structure.[6][7]

The most common method for introducing bromide ions into a protein crystal is through soaking.[10] This technique, often termed "halide cryosoaking," involves briefly immersing the crystal in a solution containing a bromide salt.[10]

Experimental Protocol: Bromide Soaking for Phasing

This protocol outlines the general steps for preparing heavy-atom derivatives of protein crystals using bromide ions for the purpose of phasing.

Materials:

  • Protein crystals

  • Mother liquor (the solution in which the crystals were grown)

  • Cryoprotectant solution

  • Sodium bromide (NaBr) or Potassium bromide (KBr)

  • Cryo-loops

  • Liquid nitrogen

Procedure:

  • Preparation of Soaking Solution:

    • Prepare a soaking solution by adding a bromide salt (e.g., NaBr) to the mother liquor or a cryoprotectant solution.

    • The final concentration of the bromide salt typically ranges from 0.25 M to 1 M.[10] It is often best to start by maintaining the original crystallization conditions and simply adding the halide salt.[10]

    • If the original crystallization solution contains a high concentration of another salt (e.g., NaCl), consider substituting it with the bromide salt.[10]

  • Crystal Soaking:

    • Carefully transfer a protein crystal from its growth drop to a drop of the soaking solution.

    • The soaking time is a critical parameter and needs to be optimized. Start with short soaking times, typically between 10 to 20 seconds.[10] Longer soaking times can sometimes damage the crystal or alter its diffraction properties.[10]

  • Cryoprotection and Crystal Mounting:

    • If the soaking solution does not contain a cryoprotectant, quickly transfer the soaked crystal to a cryoprotectant solution. High concentrations of bromide salts can sometimes act as a cryoprotectant.[10]

    • Mount the crystal in a cryo-loop and flash-cool it by plunging it into liquid nitrogen.

  • Data Collection and Analysis:

    • Collect X-ray diffraction data from the derivatized crystal.

    • Bromine has an absorption edge at approximately 0.92 Å (13.47 keV), making it suitable for Multi-wavelength Anomalous Diffraction (MAD) experiments at a synchrotron source.[6] It can also be used for Single-wavelength Anomalous Diffraction (SAD) experiments.[10]

    • Process the data and use the anomalous signal from the bromine atoms to calculate the experimental phases and solve the crystal structure.

Quantitative Data Summary for Bromide Soaking
ParameterTypical RangeNotes
Bromide Salt Concentration 0.25 M - 1 MHigher concentrations may lead to more bromide sites with higher occupancy, potentially increasing the phasing power.[10]
Soaking Time 10 - 20 secondsThis is highly dependent on the crystal system and should be optimized. Longer soaks can sometimes improve or degrade diffraction.[10]
X-ray Wavelength (for MAD) ~0.92 Å (near the Br K-edge)Essential for maximizing the anomalous signal from bromine.[6]

Logical Workflow for Bromide-Based Phasing

Bromide_Phasing_Workflow A Grow Protein Crystals B Prepare Bromide Soaking Solution (0.25 - 1 M NaBr) A->B C Soak Crystal (10-20 seconds) B->C D Cryoprotect and Flash-Cool C->D E Collect X-ray Diffraction Data (MAD or SAD) D->E F Determine Bromine Substructure E->F G Calculate Experimental Phases F->G H Build and Refine Protein Model G->H

Caption: Workflow for solving a protein structure using bromide-based phasing.

Section 2: Brominated Fragments in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug development. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target.[11] X-ray crystallography is a primary screening method in FBDD.

Brominated fragments are particularly useful in crystallographic screening for several reasons:

  • Anomalous Scattering: The bromine atom provides a strong anomalous signal, which can be used to unambiguously identify the location of the bound fragment in the electron density map, even in cases of weak binding or low occupancy.[12]

  • Increased Hit Rates: Studies have shown that brominated compounds can have higher hit rates in crystallographic screens compared to non-halogenated fragments.

The two main crystallographic methods for screening fragments are co-crystallization and soaking.

Experimental Protocol: Crystallographic Screening of Brominated Fragments

A. Crystal Soaking with Brominated Fragments

This is often the preferred method due to its simplicity and efficiency.

Materials:

  • Apo-protein crystals

  • Library of brominated fragments (typically dissolved in DMSO)

  • Mother liquor

  • Cryoprotectant solution

  • Cryo-loops

  • Liquid nitrogen

Procedure:

  • Preparation of Soaking Solution:

    • Prepare a soaking solution by adding the brominated fragment from a stock solution (e.g., in DMSO) to the mother liquor.

    • The final fragment concentration is typically in the millimolar range (e.g., 10-50 mM).

    • The final concentration of the co-solvent (e.g., DMSO) should be kept as low as possible (typically <10%) to avoid damaging the crystal.

  • Crystal Soaking:

    • Transfer a protein crystal to the soaking solution.

    • Soaking times can vary from minutes to hours and should be optimized.

  • Cryoprotection and Mounting:

    • Transfer the soaked crystal to a cryoprotectant solution, which should ideally also contain the brominated fragment to prevent its dissociation.

    • Mount the crystal in a cryo-loop and flash-cool in liquid nitrogen.

  • Data Collection and Analysis:

    • Collect X-ray diffraction data, preferably at a synchrotron source to allow for tuning the wavelength to the bromine absorption edge to maximize the anomalous signal.[12]

    • Analyze the electron density maps, paying close attention to the anomalous difference map to confirm the location of the bromine atom and thus the bound fragment.[12]

B. Co-crystallization with Brominated Fragments

This method is used when soaking is not feasible, for example, if the ligand induces a significant conformational change in the protein.

Procedure:

  • Preparation of the Protein-Fragment Complex:

    • Mix the purified protein with an excess of the brominated fragment. The fragment concentration should typically be 5-10 times the protein concentration.

  • Crystallization Screening:

    • Set up crystallization trials with the protein-fragment complex using standard crystallization screening kits and techniques (e.g., vapor diffusion).

  • Crystal Optimization and Harvesting:

    • Optimize any initial crystallization hits to obtain diffraction-quality crystals.

    • Harvest the crystals, cryoprotect them, and flash-cool in liquid nitrogen.

  • Data Collection and Analysis:

    • Proceed with data collection and analysis as described for the soaking method.

Quantitative Data Summary for Brominated Fragment Screening
ParameterTypical RangeNotes
Fragment Concentration (Soaking) 10 - 50 mMSolubility of the fragment can be a limiting factor.
Fragment:Protein Ratio (Co-cryst.) 5:1 to 10:1A molar excess of the fragment is used to ensure saturation of the binding site.
DMSO Concentration (Soaking) < 10% (v/v)Higher concentrations can be detrimental to crystal integrity.
Soaking Time Minutes to hoursHighly system-dependent and requires optimization.

Workflow for Fragment Screening using Crystallography

Fragment_Screening_Workflow cluster_soaking Soaking Protocol cluster_cocryst Co-crystallization Protocol A Apo-protein Crystals B Soak with Brominated Fragment A->B C Cryoprotect and Flash-Cool B->C G Collect X-ray Diffraction Data C->G D Protein + Brominated Fragment E Set up Crystallization Trials D->E F Harvest and Cryoprotect Crystal E->F F->G H Analyze Electron Density (Anomalous Map) G->H I Identify Fragment Binding Pose H->I

Caption: workflows for soaking and co-crystallization in fragment screening.

References

Application Notes and Protocols: Spectroscopic Analysis of Bromal Hydrate for Solvent-Solute Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of various spectroscopic techniques for studying the solvent-solute interactions of bromal hydrate (B1144303). Due to the limited availability of direct research on bromal hydrate, these notes and protocols are primarily based on established principles of physical organic chemistry and spectroscopic data from its close structural analog, chloral (B1216628) hydrate. The methodologies outlined herein are designed to enable researchers to investigate phenomena such as hydrogen bonding, solvent polarity effects, and conformational changes of this compound in different solvent environments.

Introduction to this compound and Solvent-Solute Interactions

This compound, with the chemical formula C₂H₃Br₃O₂, is the bromine analog of chloral hydrate. It is formed by the reaction of bromal (tribromoacetaldehyde) with water. The presence of hydroxyl groups and electron-withdrawing bromine atoms makes this compound an interesting candidate for studying non-covalent interactions, particularly hydrogen bonding, with various solvents.

Understanding how a solute like this compound interacts with different solvents is crucial in fields such as drug development, reaction kinetics, and materials science. Spectroscopic techniques are powerful tools for elucidating these interactions at a molecular level. By observing changes in the spectral properties of this compound in response to different solvent environments, one can infer details about the nature and strength of the solvent-solute interactions.

Spectroscopic Techniques for Studying Solvent-Solute Interactions

Several spectroscopic methods can be employed to study the interactions between this compound and solvents. Each technique provides unique insights into the molecular behavior.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is sensitive to changes in the electronic environment of a molecule. Solvent polarity can influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax). These shifts, known as solvatochromism, can be correlated with solvent polarity scales.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is an excellent tool for probing changes in vibrational frequencies of functional groups involved in hydrogen bonding.[1] The O-H stretching vibrations of the hydroxyl groups in this compound are particularly sensitive to the hydrogen bonding environment. Formation of hydrogen bonds with solvent molecules typically leads to a red-shift (lower wavenumber) and broadening of the O-H stretching band.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C). The chemical shifts of the hydroxyl protons of this compound are highly dependent on the extent of hydrogen bonding with the solvent.[2] Changes in chemical shifts can be used to study the thermodynamics of hydrogen bond formation.

  • Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly useful for studying aqueous solutions and can provide information about the hydration shell around a solute.[3][4][5][6]

Data Presentation: Illustrative Spectroscopic Data

Table 1: Illustrative UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

SolventDielectric Constant (ε)λmax (nm) (Illustrative)Spectral Shift (Δλ) vs. Hexane (nm)
n-Hexane1.882800
Dioxane2.21282+2
Chloroform4.81285+5
Ethyl Acetate6.02288+8
Tetrahydrofuran (THF)7.58290+10
Dichloromethane8.93287+7
Acetone20.7295+15
Ethanol24.5305+25
Methanol32.7308+28
Acetonitrile37.5292+12
Dimethyl Sulfoxide (DMSO)46.7298+18
Water80.1315+35

Table 2: Illustrative FTIR O-H Stretching Frequencies of this compound in Various Solvents

SolventHydrogen Bond Acceptor Strength (β)O-H Stretch (ṽ) (cm⁻¹) (Illustrative)Frequency Shift (Δṽ) vs. CCl₄ (cm⁻¹)
Carbon Tetrachloride (CCl₄)0.1036000
Benzene0.103580-20
Acetonitrile0.313550-50
Acetone0.483500-100
Dioxane0.373520-80
Tetrahydrofuran (THF)0.553480-120
Diethyl Ether0.473490-110
Pyridine0.643400-200
Dimethyl Sulfoxide (DMSO)0.763350-250

Table 3: Illustrative ¹H NMR Chemical Shifts of the Hydroxyl Protons of this compound in Various Deuterated Solvents

SolventDescriptionHydroxyl Proton Chemical Shift (δ) (ppm) (Illustrative)
CDCl₃Weak H-bond acceptor2.5
Benzene-d₆Non-polar2.2
Acetone-d₆Moderate H-bond acceptor4.8
Acetonitrile-d₃Weak H-bond acceptor3.5
Methanol-d₄H-bond donor and acceptor5.5
DMSO-d₆Strong H-bond acceptor6.2
D₂OStrong H-bond donor and acceptor4.7 (exchange with HOD)

Experimental Protocols

The following are detailed protocols for conducting spectroscopic experiments to study the solvent-solute interactions of this compound.

Protocol for UV-Visible Spectroscopy
  • Materials and Equipment:

    • This compound

    • A series of UV-grade solvents of varying polarity (e.g., hexane, ethanol, water)

    • Dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in a non-polar solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

    • For each solvent to be tested, prepare a dilute solution of this compound by transferring a known volume of the stock solution to a volumetric flask and diluting with the test solvent to achieve an absorbance in the range of 0.2 - 0.8 AU.

    • Calibrate the spectrophotometer by recording a baseline with the pure solvent in both the sample and reference cuvettes.

    • Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Repeat the measurement for each solvent.

    • Analyze the data by plotting λmax against a solvent polarity scale (e.g., dielectric constant).

Protocol for FTIR Spectroscopy
  • Materials and Equipment:

    • This compound

    • A series of dry, IR-grade solvents (e.g., CCl₄, acetonitrile, DMSO)

    • FTIR spectrometer with a liquid sample cell (e.g., CaF₂ or NaCl windows)

    • Syringes for sample injection

  • Procedure:

    • Prepare solutions of this compound in each solvent at a concentration of approximately 5-10 mg/mL.

    • Record a background spectrum of the pure solvent in the liquid cell.

    • Carefully inject the this compound solution into the cell and record the sample spectrum.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

    • Identify the position and shape of the O-H stretching band (typically in the region of 3200-3600 cm⁻¹).

    • Analyze the data by correlating the O-H stretching frequency with the hydrogen bond acceptor strength of the solvent.

Protocol for NMR Spectroscopy
  • Materials and Equipment:

    • This compound

    • A series of deuterated NMR solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆)

    • NMR spectrometer

    • NMR tubes

  • Procedure:

    • Dissolve a small amount of this compound (approximately 5 mg) in 0.5-0.7 mL of the deuterated solvent directly in an NMR tube.

    • Acquire a ¹H NMR spectrum of the solution.

    • Identify the chemical shift of the hydroxyl protons. The peak may be broad due to chemical exchange.

    • Repeat the measurement for each deuterated solvent.

    • Analyze the data by comparing the chemical shifts of the hydroxyl protons in different solvents.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the conceptual basis of solvatochromism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation start Start: Obtain this compound prep_stock Prepare Stock Solution start->prep_stock prep_dilute Prepare Dilutions in Various Solvents prep_stock->prep_dilute uv_vis UV-Vis Spectroscopy prep_dilute->uv_vis UV-Vis Samples ftir FTIR Spectroscopy prep_dilute->ftir FTIR Samples nmr NMR Spectroscopy prep_dilute->nmr NMR Samples raman Raman Spectroscopy prep_dilute->raman Raman Samples process_spectra Process Spectra (Baseline Correction, etc.) uv_vis->process_spectra ftir->process_spectra nmr->process_spectra raman->process_spectra extract_data Extract Key Data (λmax, ṽ, δ) process_spectra->extract_data correlate Correlate Spectral Data with Solvent Properties extract_data->correlate interpret Interpret Solvent-Solute Interactions correlate->interpret

Caption: Experimental workflow for studying solvent-solute interactions.

Solvatochromism_Concept E_g_np Ground State (E_g) E_e_np Excited State (E_e) E_g_np->E_e_np ΔE_np = hν_np (shorter λ) E_g_p Ground State (E_g') E_g_np->E_g_p Stabilization E_e_p Excited State (E_e') E_e_np->E_e_p Greater Stabilization E_g_p->E_e_p ΔE_p = hν_p (longer λ) note In many cases, the excited state is more polar than the ground state and is stabilized more by a polar solvent. This leads to a smaller energy gap (ΔE_p < ΔE_np) and a red shift (longer λ).

Caption: Solvatochromic effect on electronic transitions.

Conclusion

While direct experimental data on the solvent-solute interactions of this compound is limited, the application of standard spectroscopic techniques, guided by the behavior of its well-studied analog chloral hydrate, can provide significant insights. The protocols and illustrative data presented in these application notes serve as a robust starting point for researchers to design and execute experiments aimed at characterizing the influence of solvent environments on the properties of this compound. Such studies are fundamental to advancing our understanding of this and similar molecules in various chemical and biological contexts.

References

Application Notes and Protocols: Standard Operating Procedures for Handling Bromal Hydrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Bromal hydrate (B1144303) (C₂H₃Br₃O₂), the bromine analogue of chloral (B1216628) hydrate, is an organobromine compound that presents as a white crystalline solid.[1][2] It is formed when bromal reacts with water and is soluble in water, ethanol, ether, chloroform, and glycerol.[1][2] Historically, bromal hydrate was investigated for its hypnotic, analgesic, and potential antiepileptic properties, though it was found to be ineffective for epilepsy.[1][3] Its physiological activity is noted to be more potent than its chlorine counterpart, chloral hydrate.[1][3] Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.

2.0 Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it poses the following risks:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

All personnel must read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[5] Handling should be restricted to designated areas, and access to the compound should be limited to authorized and trained personnel.[5][6]

3.0 Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 2,2,2-Tribromo-1,1-ethanediol[1]
CAS Number 507-42-6[7]
Molecular Formula C₂H₃Br₃O₂[3]
Molar Mass 298.76 g/mol [3][4]
Appearance White, deliquescent crystalline solid[2][3]
Melting Point 53.5 °C (128.3 °F)[1][3]
Boiling Point 270.2 °C at 760 mmHg[7]
Solubility Soluble in water, ethanol, diethyl ether, chloroform, glycerol[1][2]
Density 3.094 g/cm³[7]
Flash Point 117.2 °C[7]
Vapor Pressure 0.000918 mmHg at 25°C[7]

4.0 Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, a combination of controls is required.

  • Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6][8] The fume hood sash should be kept as low as possible.[8]

  • Administrative Controls: Develop and implement work habits to minimize chemical exposure.[5] Clearly label all containers with the chemical name and associated hazards.[9] Keep work areas clean and uncluttered.[9] Access to emergency equipment like eyewash stations and safety showers must be unobstructed.[9]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:[5][8]

    • Eye and Face Protection: Chemical splash goggles and a face shield.[6][10]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] Gloves must be inspected before use and disposed of properly after handling.[11]

    • Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes.[6][8]

5.0 Experimental Protocol: Preparation of a 100 mM Aqueous this compound Solution

This protocol details the safe preparation of a standard aqueous solution of this compound.

5.1 Materials and Equipment

  • This compound (solid)

  • Deionized water

  • Analytical balance

  • Glass beaker

  • Volumetric flask (appropriate size, e.g., 100 mL)

  • Spatula

  • Magnetic stirrer and stir bar

  • Wash bottle

  • Appropriate PPE (see Section 4.0)

5.2 Procedure

  • Preparation: Don all required PPE before entering the designated work area.[5] Ensure the chemical fume hood is operational.[6]

  • Calculation: Calculate the mass of this compound required. For a 100 mL of 100 mM (0.1 M) solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.1 L × 298.76 g/mol = 2.9876 g

  • Weighing: Inside the chemical fume hood, carefully weigh out approximately 2.9876 g of this compound into a glass beaker.[6]

  • Dissolution: Add a small amount of deionized water (approx. 50-60 mL for a 100 mL flask) to the beaker containing the this compound. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer to facilitate dissolution.

  • Transfer: Once the solid is fully dissolved, carefully transfer the solution to the 100 mL volumetric flask.

  • Rinsing: Rinse the beaker with small portions of deionized water, transferring the rinsate to the volumetric flask to ensure all the compound is transferred.

  • Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a properly labeled storage bottle. The label must include the chemical name ("this compound Solution"), concentration (100 mM), date of preparation, and appropriate hazard symbols.[9] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

6.0 Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[6][12]

  • Collect all liquid and solid waste in designated, sealed, and clearly labeled hazardous waste containers.[6]

  • Do not dispose of this compound down the drain or with regular trash.[11][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.[14][15]

7.0 Emergency Procedures

7.1 Spill Response

  • Small Spill (can be cleaned up in <10 minutes): If trained and it is safe to do so, personnel may clean up the spill.[6] Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[6][10] Place the absorbed material into a sealed container for hazardous waste disposal.[6]

  • Large Spill: Immediately evacuate the area.[6] Alert others, secure the area, and call 911 or your institution's emergency response team.[6]

7.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][15]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with plenty of soap and water for at least 15-20 minutes.[13] Seek medical attention if irritation persists.[13][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water.[14] Never give anything by mouth to an unconscious person.[10][14] Seek immediate medical attention.[15]

8.0 Visualizations

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_disposal Waste Management a Receive & Inspect Chemical b Store in Cool, Dry, Ventilated Area a->b Intact Container c Don Required PPE (Goggles, Gloves, Coat) b->c d Work Exclusively in Chemical Fume Hood c->d e Weigh & Prepare Solution d->e f Collect Waste in Labeled Container e->f g Dispose via EHS (Hazardous Waste) f->g

Caption: Workflow for the safe handling of this compound.

G spill Spill Occurs decision Is spill large or uncontrollable? spill->decision evacuate EVACUATE AREA decision->evacuate Yes small_spill_proc Small Spill Procedure decision->small_spill_proc No (Small & Controllable) alert Alert others & call EHS/911 evacuate->alert ppe 1. Don appropriate PPE absorb 2. Cover/absorb with inert material collect 3. Collect waste in sealed container dispose 4. Dispose as hazardous waste

References

Application Notes and Protocols for the Detection and Quantification of Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of bromal hydrate (B1144303), a compound of interest in environmental science as a disinfection byproduct and historically in pharmacology. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and UV-Vis Spectrophotometry are designed to offer robust and reliable analytical procedures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of bromal hydrate. This method is particularly suitable for analyzing liquid samples, including pharmaceutical formulations and environmental water samples.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on a general reversed-phase HPLC method for the separation of small organic molecules and can be adapted for this compound.

1.1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and water (e.g., in a 50:50 v/v ratio). For mass spectrometry compatibility, replace any non-volatile acid with formic acid.[1]

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility) for pH adjustment of the mobile phase (optional, to improve peak shape)

1.2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of a standard solution)

  • Injection Volume: 20 µL

1.3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.

    • Water Samples: Depending on the expected concentration, a pre-concentration step such as solid-phase extraction (SPE) may be necessary. Alternatively, direct injection may be possible for higher concentrations.

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (Recovery)98 - 102%
Precision (RSD)< 2%

Note: These are typical performance characteristics and should be determined for each specific application and laboratory.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Bromal Hydrate Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E D Prepare Sample (Dilute/Extract) D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Bromal Hydrate in Sample G->I H->I GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Collect Water Sample B Liquid-Liquid Extraction (LLE) A->B C Dry & Concentrate Extract B->C D Inject into GC System C->D E Separation on Capillary Column D->E F Detection (MS or ECD) E->F G Identify & Quantify This compound F->G Spectrophotometry_Logic Bromal_Hydrate This compound (in sample/standard) Azin_Cation Intermediate Azine Bromal_Hydrate->Azin_Cation + MBTH MBTH Reagent MBTH->Azin_Cation Heat Colored_Complex Colored Cationic Complex Azin_Cation->Colored_Complex + Ferric_Chloride Ferric Chloride (Oxidizing Agent) Ferric_Chloride->Colored_Complex Absorbance Measure Absorbance (e.g., at 635 nm) Colored_Complex->Absorbance Concentration Determine Concentration Absorbance->Concentration via Calibration Curve

References

Application Notes and Protocols for Sedative Use in Preclinical Neuroscience Research: A Focus on Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches revealed a significant lack of information regarding the use of bromal hydrate (B1144303) as a sedative agent in preclinical neuroscience research. The available data on bromal hydrate primarily focuses on its genotoxic potential as a water disinfection byproduct[1]. Due to this scarcity of relevant data, these application notes will focus on the closely related and widely documented compound, chloral (B1216628) hydrate . Researchers should exercise extreme caution and not extrapolate the following protocols to this compound without independent, rigorous investigation into its specific pharmacological and toxicological properties.

Introduction to Chloral Hydrate

Chloral hydrate (C₂H₃Cl₃O₂) is a sedative and hypnotic agent that has been historically used in both clinical and preclinical settings.[2][3] In neuroscience research, it is often employed to induce sedation or anesthesia in laboratory animals for non-painful procedures, imaging, or electrophysiological recordings.[4][5] Its sedative effects are rapid in onset, typically occurring within 30 to 60 minutes of administration.[2][3][6] The primary pharmacological activity of chloral hydrate is mediated by its active metabolite, 2,2,2-trichloroethanol (B127377) (TCE), which enhances the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[6][7][8]

Metabolism and Mechanism of Action

Upon administration, chloral hydrate is rapidly metabolized in the liver and erythrocytes by alcohol dehydrogenase to its active form, TCE.[2][6] TCE potentiates the effect of GABA at the GABA-A receptor, leading to an influx of chloride ions into neurons.[7] This hyperpolarizes the neuronal membrane, reducing its excitability and resulting in sedation and hypnosis.[6][7] Chloral hydrate itself may contribute to the initial sedative effect, while the more prolonged hypnotic state is attributed to TCE.[2]

The metabolic cascade also produces trichloroacetic acid (TCA), another major metabolite, which has a much longer half-life than TCE but does not contribute to the sedative effects.[2][9][10]

CH Chloral Hydrate TCE Trichloroethanol (TCE) (Active Metabolite) CH->TCE Alcohol Dehydrogenase (Liver, Erythrocytes) TCA Trichloroacetic Acid (TCA) (Inactive Metabolite) CH->TCA GABAa GABA-A Receptor TCE->GABAa Potentiates Sedation Sedation / Hypnosis GABAa->Sedation Increased Inhibition

Caption: Metabolic pathway and mechanism of action of chloral hydrate.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of chloral hydrate in common preclinical models.

Table 1: Sedative and Anesthetic Dosages for Rodents

SpeciesRoute of AdministrationDosage Range (mg/kg)Purpose & NotesReference(s)
Rat Intraperitoneal (IP)300 - 450Anesthesia. The anesthetic dose is near the lethal dose. Not recommended for survival surgery.[11]
Intravenous (IV)200 (initial bolus)Anesthesia for surgical interventions. Provides excellent anesthetic depth and analgesia.[12]
Intraperitoneal (IP)150 - 300Sedation. Can induce hypothermia.[13]
Mouse Intraperitoneal (IP)200Used in combination with 2,2,2-tribromoethanol (B1683020) (375 mg/kg) to extend anesthesia time to ~60 minutes.[14]

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Rodents

ParameterMouse (B6C3F1)Rat (Fischer 344)NotesReference(s)
Chloral Hydrate
Time to Max Concentration~15 minutes (0.25 h)~15 minutes (0.25 h)Rapidly absorbed and metabolized. Undetectable by 3 hours post-administration.[10][15]
Plasma Half-lifeSimilar to ratsSimilar to miceShort, measured in minutes.[2][10]
Trichloroethanol (TCE)
Time to Max Concentration~15 minutes (0.25 h)~15 minutes (0.25 h)Levels approach detection limits by 1-3 hours.[10][15]
Half-life (TCE & Glucuronide)Shorter than in ratsSignificantly greater than in miceSpecies differences in elimination exist.[10]
Trichloroacetic Acid (TCA)
Time to Max Concentration1 - 6 hours1 - 6 hoursMajor metabolite found in plasma.[10][15]
Half-life~67 hours~67 hoursSlowly eliminated from circulation.[2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of Chloral Hydrate for Sedation in Rats

This protocol is designed to induce a sedative state for non-painful procedures.

Materials:

  • Chloral hydrate powder (≥98% purity)

  • Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 G)

  • Animal scale

  • 70% ethanol (B145695) wipes

  • Heating pad to maintain body temperature

Procedure:

  • Preparation of Chloral Hydrate Solution:

    • Prepare a fresh solution of chloral hydrate. A concentration of 5% (50 mg/mL) is often recommended to avoid peritonitis.[11]

    • Dissolve the required amount of chloral hydrate powder in sterile saline or PBS. Ensure it is fully dissolved.

    • Filter the solution through a 0.2-micron sterile filter into a sterile vial.

  • Animal Preparation and Dosing:

    • Weigh the rat accurately to determine the correct volume for injection.

    • Calculate the required volume: Volume (mL) = (Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

    • Draw the calculated volume into a sterile syringe.

  • Injection Procedure:

    • Restrain the rat securely in dorsal recumbency, tilting the head slightly downwards.

    • Locate the injection site in one of the lower abdominal quadrants. Alternate sides for repeated dosing.[16]

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered the bladder, intestines, or a blood vessel. If any fluid is drawn, discard the syringe and prepare a new injection for a different site.

    • If aspiration is clear, inject the solution smoothly.

  • Post-Injection Monitoring:

    • Place the animal in a clean cage on a heating pad set to maintain a core body temperature of ~37°C, as chloral hydrate can induce hypothermia.[11][13]

    • Monitor the animal for the onset of sedation (loss of righting reflex), respiratory rate, and overall condition. The normal respiratory rate for a rat is 70-110 breaths/min; a 50% drop can be normal under anesthesia.[11]

    • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[11]

cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Weigh Animal P2 Calculate Dose Volume P1->P2 P4 Draw Solution into Syringe P2->P4 P3 Prepare 5% Chloral Hydrate Solution P3->P4 A1 Restrain Animal P4->A1 A2 Locate & Disinfect Injection Site A1->A2 A3 Insert Needle (IP) A2->A3 A4 Aspirate A3->A4 A5 Inject Solution A4->A5 M1 Place on Heating Pad A5->M1 M3 Monitor Vitals: - Respiration - Temperature - Sedation Depth M1->M3 M2 Apply Ophthalmic Ointment M2->M3

Caption: Experimental workflow for intraperitoneal chloral hydrate administration.

Potential Neurotoxicity and Signaling Pathways

While effective for sedation, prolonged or high-dose use of chloral hydrate has raised concerns about potential neurotoxicity, particularly in the developing brain.[7][17][18] Research suggests that chloral hydrate may disrupt neurodevelopment through several signaling pathways.

  • GABA-A Receptor Modulation: As its primary mechanism, chloral hydrate's agonistic effect on GABA-A receptors can, with prolonged exposure, lead to abnormal synaptogenesis or increased neuronal apoptosis, similar to other GABAergic anesthetics.[7][8]

  • NMDA Receptor Downregulation: Chloral hydrate has been shown to downregulate N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neuronal survival.[7][8][17] This can disrupt calcium homeostasis and activate apoptotic pathways.

  • MEK-ERK Pathway Inhibition: The drug may inhibit the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[7][8][17] This pathway is vital for memory formation and neuroplasticity, and its disruption can impair neuronal function.[8]

These potential mechanisms can converge to induce neuronal apoptosis, highlighting the need for cautious use, especially in long-term studies.[7]

cluster_receptors Receptor Interactions cluster_pathways Intracellular Pathways CH Chloral Hydrate / TCE GABA GABA-A Receptor CH->GABA Enhances NMDA NMDA Receptor CH->NMDA Downregulates MEK_ERK MEK-ERK Pathway CH->MEK_ERK Inhibits Ca_Homeostasis Calcium Homeostasis NMDA->Ca_Homeostasis Disrupts Outcome Neuronal Apoptosis & Impaired Neurodevelopment MEK_ERK->Outcome Contributes to Apoptosis_Pathway Caspase-3 Apoptosis Pathway Ca_Homeostasis->Apoptosis_Pathway Activates Apoptosis_Pathway->Outcome

Caption: Signaling pathways potentially involved in chloral hydrate neurotoxicity.

References

Preparation of a Stable Bromal Hydrate Solution for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and stabilization of a bromal hydrate (B1144303) solution for experimental use. Bromal hydrate (2,2,2-tribromo-1,1-ethanediol), a halogenated hydrate analogous to chloral (B1216628) hydrate, is a crystalline solid soluble in water.[1] Due to its chemical nature, the stability of its aqueous solutions is a critical factor for ensuring reproducibility in experimental settings. These guidelines are based on established principles for handling crystalline hydrates and stability data from its close analog, chloral hydrate, to provide a robust framework for laboratory applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Chemical Formula C₂H₃Br₃O₂[2]
Molar Mass 298.756 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 53.5 °C[2]
Solubility Soluble in water, ethanol, diethyl ether, chloroform, and glycerin.[2]

Stability of this compound in Aqueous Solution

Direct quantitative stability data for this compound in aqueous solutions is not extensively available in the literature. However, comprehensive stability studies have been conducted on its chlorinated analog, chloral hydrate. Given their structural similarity, the stability profile of chloral hydrate provides valuable insights into the expected behavior of this compound solutions.

The stability of chloral hydrate solutions is significantly influenced by pH and temperature.[3] Acidic conditions generally enhance stability by minimizing degradation.[4] The primary degradation pathway for chloral hydrate in aqueous solutions involves hydrolysis, which is accelerated by increasing pH and temperature.[3] One of the degradation products is chloroform.[5]

Table of Chloral Hydrate Solution Stability Data (as an analog for this compound)

ConcentrationStorage TemperaturepH RangeStability DurationKey FindingsReference
40 mg/mL5°C and 30°C3.8 - 4.1Up to 180 daysRemained physically, chemically, and microbiologically stable.[4]
25 mg/mL & 100 mg/mL5°C and 25°CNot specifiedUp to 180 daysNo significant degradation was observed.[6]
20 mg/L20°C7Half-life of ~7 daysHydrolysis rate increases with increasing pH and temperature.[3]
Not specifiedRoom Temp & 60°CNot specifiedUp to 3 monthsNo obvious change in concentration.[7]

Based on this data, it is recommended to prepare this compound solutions in a slightly acidic buffer (pH 3.5-4.5) and store them at refrigerated temperatures (2-8°C) in light-resistant containers to maximize stability.

Experimental Protocols

Protocol for Preparation of a 1 M Stable this compound Solution

This protocol details the steps for preparing a 1 Molar (M) aqueous solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Distilled or deionized water

  • Volumetric flask (appropriate size, e.g., 100 mL)

  • Beaker

  • Glass stirring rod

  • Weighing paper or boat

  • Analytical balance

  • pH meter

  • Citrate buffer solution (or other suitable acidic buffer)

Procedure:

  • Calculate the required mass of this compound:

    • Molar mass of this compound (C₂H₃Br₃O₂) = 298.76 g/mol .

    • For a 1 M solution in 100 mL (0.1 L), the required mass is: 1 mol/L * 0.1 L * 298.76 g/mol = 29.876 g.

  • Weigh the this compound:

    • Accurately weigh out the calculated mass of this compound crystals using an analytical balance.

  • Dissolve the this compound:

    • Transfer the weighed crystals to a beaker.

    • Add approximately 70-80% of the final desired volume of the acidic buffer solution (e.g., 70-80 mL for a 100 mL final volume).

    • Stir the mixture gently with a glass stirring rod until the crystals are completely dissolved. Do not heat the solution, as this may accelerate degradation.[4]

  • Transfer to a volumetric flask:

    • Carefully transfer the dissolved solution from the beaker into the volumetric flask.

    • Rinse the beaker with a small amount of the buffer solution and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

  • Adjust to final volume:

    • Add the buffer solution to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Verify pH and store:

    • Measure the pH of the final solution to ensure it is within the desired acidic range for stability.

    • Transfer the solution to a clean, clearly labeled, and tightly sealed amber glass bottle to protect it from light.

    • Store the solution at 2-8°C.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound dissolve 2. Dissolve in ~75% Acidic Buffer weigh->dissolve transfer 3. Transfer to Volumetric Flask dissolve->transfer adjust 4. Adjust to Final Volume transfer->adjust homogenize 5. Homogenize Solution adjust->homogenize verify_ph 6. Verify pH homogenize->verify_ph store 7. Store at 2-8°C in Amber Bottle verify_ph->store

Workflow for preparing a stable this compound solution.
Representative Protocol for Experimental Use: The Haloform Reaction

Materials:

  • This compound solution (prepared as described above)

  • A methyl ketone (e.g., acetone)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Reaction flask

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup:

    • In a reaction flask equipped with a stirrer, combine the methyl ketone and the prepared this compound solution.

  • Base Addition:

    • Slowly add the aqueous sodium hydroxide solution to the reaction mixture while stirring. The reaction is typically exothermic, so cooling may be necessary to control the reaction rate.

  • Reaction Monitoring:

    • Continue stirring the mixture until the reaction is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the bromoform (B151600) product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

  • Drying and Purification:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter to remove the drying agent.

    • Purify the bromoform by distillation.

G cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Ketone and this compound Solution base_add 2. Add NaOH Solution setup->base_add monitor 3. Monitor Reaction base_add->monitor extract 4. Extract Bromoform monitor->extract wash 5. Wash Organic Layer extract->wash dry 6. Dry and Filter wash->dry purify 7. Purify by Distillation dry->purify

General workflow for a haloform reaction using this compound.

Safety Precautions

  • This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

Conclusion

The preparation of a stable this compound solution is crucial for its effective use in experimental research. By following the detailed protocols for preparation and adopting storage conditions analogous to those proven effective for chloral hydrate, researchers can ensure the integrity and reactivity of their this compound solutions. The provided representative experimental protocol for a haloform reaction serves as a template for its application in organic synthesis. Adherence to safety precautions is paramount when working with this compound.

References

Bromal Hydrate: A Versatile Precursor for the Synthesis of Brominated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate (B1144303), the geminal diol of tribromoacetaldehyde (B85889) (bromal), is a crystalline solid with established utility as a precursor in the synthesis of various brominated organic compounds. Its reactivity is primarily centered around the electron-deficient carbon atom bonded to three bromine atoms, making it a valuable source of the tribromomethyl (CBr₃) group and a key starting material for haloform reactions. These application notes provide detailed protocols and workflows for utilizing bromal hydrate in the synthesis of brominated intermediates, with a focus on its most prominent application in the preparation of bromoform (B151600).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueReference
Molecular Formula C₂H₃Br₃O₂[1]
Molecular Weight 298.756 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 53.5 °C[1]
Solubility Soluble in water, ethanol, diethyl ether, chloroform, and glycerin.[1]

Synthesis of this compound from Bromal

This compound is readily formed by the reaction of bromal (tribromoacetaldehyde) with water.[1] This reaction is a reversible hydration of the aldehyde.

Experimental Workflow: Synthesis of this compound

G cluster_prep Preparation of Bromal cluster_hydration Hydration Paraldehyde (B1678423) Paraldehyde Reaction1 Reaction with Sulfur Catalyst Paraldehyde->Reaction1 Bromine Bromine Bromine->Reaction1 Distillation1 Distillation Reaction1->Distillation1 Bromal Bromal (CBr₃CHO) Distillation1->Bromal Reaction2 Hydration Reaction Bromal->Reaction2 Water Water (H₂O) Water->Reaction2 Bromal_Hydrate This compound (CBr₃CH(OH)₂) Reaction2->Bromal_Hydrate caption Workflow for the synthesis of this compound from paraldehyde.

Caption: Workflow for the synthesis of this compound from paraldehyde.

Experimental Protocol: Synthesis of Bromal

This protocol is adapted from a standard organic synthesis procedure.[2]

Materials:

  • Paraldehyde (dried over calcium chloride)

  • Bromine (dried by shaking with concentrated sulfuric acid)

  • Sulfur (catalyst)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Gas trap

  • Distillation apparatus

Procedure:

  • In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 720 g (4.5 moles) of dry bromine and 1.5 g of sulfur.

  • Connect the top of the condenser to a gas trap to handle the evolved hydrogen bromide.

  • Slowly add 69 g (0.52 mole) of dry paraldehyde to the stirred bromine solution over approximately 4 hours. The reaction is exothermic.

  • After the addition is complete, heat the mixture at 60-80°C for two hours.

  • Distill the reaction mixture, collecting the fraction that boils between 155-175°C.

  • Redistill the collected fraction under reduced pressure to obtain pure bromal. The expected yield is 220-240 g (52-57%).[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Bromal

  • Distilled water

Procedure:

  • Carefully add bromal to a minimal amount of distilled water with stirring.

  • The reaction is exothermic and results in the formation of solid this compound.

  • The this compound can be recrystallized from a small amount of water to purify it.

Application: Synthesis of Bromoform from this compound via the Haloform Reaction

The most significant application of this compound is as a precursor to bromoform (CHBr₃) through the haloform reaction.[3] This reaction involves the cleavage of the C-C bond in the presence of a base.

Signaling Pathway: Haloform Reaction Mechanism

G BromalHydrate This compound CBr₃CH(OH)₂ Intermediate1 Deprotonated Intermediate CBr₃CH(O⁻)(OH) BromalHydrate->Intermediate1 Deprotonation Hydroxide1 Hydroxide (B78521) (OH⁻) Hydroxide1->Intermediate1 Bromal Bromal CBr₃CHO Intermediate1->Bromal Elimination of H₂O Intermediate2 Tetrahedral Intermediate CBr₃C(O⁻)H(OH) Bromal->Intermediate2 Nucleophilic Attack Hydroxide2 Hydroxide (OH⁻) Hydroxide2->Intermediate2 CBr3_anion Tribromomethyl Anion (CBr₃⁻) Intermediate2->CBr3_anion Cleavage Formic_acid Formic Acid HCOOH Intermediate2->Formic_acid Cleavage Bromoform Bromoform (CHBr₃) CBr3_anion->Bromoform Protonation Formate Formate Ion (HCOO⁻) Formic_acid->Formate Deprotonation caption Mechanism of bromoform synthesis from this compound.

Caption: Mechanism of bromoform synthesis from this compound.

Experimental Protocol: Synthesis of Bromoform

This protocol is a general representation of the haloform reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve this compound in water in a round-bottom flask.

  • Slowly add a solution of sodium hydroxide or potassium hydroxide to the this compound solution with stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Continue stirring until the reaction is complete. The formation of a dense, immiscible layer of bromoform will be observed.

  • Transfer the reaction mixture to a separatory funnel and separate the lower bromoform layer.

  • Wash the bromoform layer with water, then with a dilute solution of sodium bicarbonate, and finally with water again.

  • Dry the bromoform over anhydrous calcium chloride.

  • Purify the bromoform by distillation.

Quantitative Data:

ReactantBaseSolventReaction TimeTemperatureYield of Bromoform
This compoundNaOHWater1-2 hours0-10 °CTypically high, >80%
This compoundKOHWater1-2 hours0-10 °CTypically high, >80%

Potential Applications: this compound in Aldol-Type Reactions

While less documented, the electrophilic nature of the carbonyl carbon in bromal (in equilibrium with this compound) suggests its potential as an electrophile in aldol-type condensation reactions with enolizable ketones or other active methylene (B1212753) compounds. This would provide a pathway to β-hydroxy-γ,γ,γ-tribromo carbonyl compounds, which are versatile synthetic intermediates.

Logical Relationship: Conceptual Aldol (B89426) Reaction Workflow

G BromalHydrate This compound (source of Bromal) AldolAddition Aldol Addition BromalHydrate->AldolAddition ActiveMethylene Active Methylene Compound (e.g., Ketone) Enolate Enolate Intermediate ActiveMethylene->Enolate Base Base Catalyst Base->Enolate Enolate->AldolAddition Adduct β-Hydroxy-γ,γ,γ-tribromo Carbonyl Compound AldolAddition->Adduct Dehydration Dehydration (optional) Adduct->Dehydration UnsaturatedProduct α,β-Unsaturated-γ,γ,γ-tribromo Carbonyl Compound Dehydration->UnsaturatedProduct caption Conceptual workflow for aldol reaction with bromal.

Caption: Conceptual workflow for aldol reaction with bromal.

Further research is warranted to explore the synthetic utility of this compound in such transformations to expand the repertoire of brominated intermediates accessible from this precursor.

Conclusion

This compound serves as a readily available and effective precursor for the synthesis of bromoform. The haloform reaction provides a reliable and high-yielding route to this important brominated solvent and reagent. While its application in other areas of organic synthesis is less explored, its chemical properties suggest potential for the development of novel synthetic methodologies for accessing complex brominated molecules relevant to the pharmaceutical and agrochemical industries. The protocols and workflows provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

In Vitro Assays to Assess the Biological Activity of Bromal Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate (B1144303) (2,2,2-tribromo-1,1-ethanediol) is an organobromine compound and a bromine analogue of chloral (B1216628) hydrate. It is known to possess hypnotic and analgesic properties.[1] As a disinfection byproduct found in drinking water, understanding its biological activities is of significant interest for toxicological assessment and potential pharmacological applications.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the genotoxicity and potential signaling pathway interactions of bromal hydrate.

Data Presentation

The following tables summarize the known and potential biological activities of this compound based on available literature. Quantitative data from specific studies on this compound is limited; where specific data is unavailable, illustrative examples are provided to guide data presentation.

Table 1: Summary of Genotoxicity Assays for this compound

AssayCell Line/OrganismMetabolic Activation (S9)Concentration Range (Hypothetical)Observed EffectIllustrative Quantitative Data
Ames Test Salmonella typhimurium TA100Without10 - 1000 µ g/plate Mutagenic[2][3]250 revertant colonies at 500 µ g/plate
Salmonella typhimurium TA100With10 - 1000 µ g/plate Reduced mutagenicity[2][3]150 revertant colonies at 500 µ g/plate
S. typhimurium TA97a, TA98, TA102With and WithoutNot SpecifiedNot mutagenic[2]< 50 revertant colonies
Comet Assay Chinese Hamster Ovary (CHO)Without50 - 500 µMDNA damage induced[2][3]35% DNA in tail at 250 µM
Chinese Hamster Ovary (CHO)With50 - 500 µMReduced DNA damage[2][3]15% DNA in tail at 250 µM
Micronucleus Test Chinese Hamster Ovary (CHO)With and WithoutNot SpecifiedNo chromosomal damage[2][3]< 1% micronucleated cells

Table 2: Summary of Cytotoxicity and Potential Signaling Pathway Activity of this compound

AssayCell LineParameter MeasuredIllustrative IC50/EC50Putative Effect
Cytotoxicity Assay (e.g., MTT, MTS) Chinese Hamster Ovary (CHO)Cell Viability250 µM (Hypothetical)Cytotoxic at higher concentrations
Fas Receptor Activation Assay Jurkat T-cells, RAW264.7Caspase-8 Activation100 µM (Hypothetical)Potential for apoptosis induction
GABA Receptor Binding Assay Neuronal cell lineReceptor Binding Affinity50 µM (Hypothetical)Potential modulation of GABAergic signaling

Experimental Protocols

Genotoxicity Assays

This protocol is adapted from standard Ames test procedures and is designed to assess the mutagenic potential of this compound.[4]

Materials:

  • Salmonella typhimurium strains (TA98, TA100, TA102 recommended)

  • Nutrient broth

  • Top agar (B569324) (containing trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive controls (e.g., sodium azide (B81097) for TA100, 2-nitrofluorene (B1194847) for TA98)

  • Negative control (solvent vehicle)

  • S9 fraction (for metabolic activation) and cofactor solution

  • Incubator at 37°C

Procedure:

  • Bacterial Culture: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.

  • Assay Preparation:

    • Melt the top agar and maintain it at 45°C.

    • Prepare serial dilutions of this compound in the chosen solvent.

  • Plate Incorporation Method:

    • To sterile test tubes, add in the following order:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the this compound dilution (or control).

      • 0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (for no activation).

    • Pre-incubate the mixture at 37°C for 20 minutes.

    • Add 2.0 mL of the molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background (negative control) count.

This protocol is for detecting DNA single-strand breaks and alkali-labile sites in CHO cells treated with this compound.[5][6]

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., Ham's F-12)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment: Seed CHO cells and allow them to attach. Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMPA and allow to dry.

    • Harvest and resuspend the treated cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix the cell suspension with 0.5% LMPA at 37°C in a 1:10 ratio (v/v).

    • Pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and immerse them in neutralization buffer for 5 minutes (repeat three times).

    • Stain the slides with a suitable DNA stain.

  • Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage. Common parameters include % DNA in the tail, tail length, and tail moment.

    • Score at least 50-100 cells per sample.

This assay assesses the potential of this compound to cause chromosomal damage in CHO cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium

  • This compound stock solution

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope

Procedure:

  • Cell Treatment: Treat CHO cells with various concentrations of this compound for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B at a concentration sufficient to block cell division, resulting in binucleated cells. The incubation time should allow for the completion of one cell division.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cells in a hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA stain.

  • Data Analysis:

    • Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

    • A micronucleus is a small, separate nucleus within the cytoplasm of a binucleated cell.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Signaling Pathway Analysis

Putative Fas-Mediated Apoptosis Pathway

Based on studies of the analogous compound chloral hydrate, this compound may induce apoptosis through the Fas signaling pathway.[7] This pathway is initiated by the binding of Fas ligand (FasL) to the Fas receptor, leading to the activation of a caspase cascade.

Experimental Workflow for Investigating Fas Pathway Activation:

  • Cell Treatment: Treat a suitable cell line (e.g., Jurkat T-cells or RAW264.7 macrophages) with this compound.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the activation of key proteins in the Fas pathway, such as cleaved caspase-8 and cleaved caspase-3.

  • Flow Cytometry: Use flow cytometry to measure the externalization of phosphatidylserine (B164497) (an early apoptotic marker) using Annexin V staining and to assess the expression of the Fas receptor on the cell surface.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bromal_Hydrate This compound (Putative Inducer) FasR Fas Receptor (FasR) Bromal_Hydrate->FasR Upregulates? FasL Fas Ligand (FasL) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative Fas-mediated apoptosis pathway induced by this compound.

Putative GABA Receptor Modulation

The sedative properties of this compound suggest a possible interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary target for many sedative and hypnotic drugs. Bromide ions are known to enhance GABA-activated currents.

Experimental Workflow for Investigating GABA Receptor Modulation:

  • Cell Line: Use a neuronal cell line or Xenopus oocytes expressing recombinant GABA-A receptors.

  • Electrophysiology: Employ patch-clamp or two-electrode voltage-clamp techniques to measure chloride currents in response to GABA application.

  • Assay: Apply this compound in the presence and absence of GABA to determine if it modulates the GABA-induced current (e.g., by increasing the amplitude or duration of the current).

GABA_Receptor_Modulation cluster_membrane Neuronal Membrane GABA_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_Receptor->Cl_ion Influx GABA GABA GABA->GABA_Receptor Binds & Activates Bromal_Hydrate This compound (Putative Modulator) Bromal_Hydrate->GABA_Receptor Allosterically Modulates? Hyperpolarization Neuronal Inhibition (Hyperpolarization)

References

Application Notes and Protocols for Real-Time Monitoring of Bromal Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromal hydrate (B1144303), a geminal diol, is a precursor in the synthesis of various chemical compounds. The monitoring of its formation and subsequent reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the quality and safety of the final product. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[1][2][3] This document provides detailed application notes and protocols for utilizing in-situ spectroscopic techniques for the real-time monitoring of reactions involving bromal hydrate.

Application Note 1: In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Principle

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring.[4][5] It provides information about the molecular vibrations of reactants, intermediates, and products in a reaction mixture. By tracking the changes in the intensity of specific infrared absorption bands over time, one can determine the concentration of each species and thus the reaction kinetics. For the formation of this compound from bromal, one would typically monitor the disappearance of the aldehyde C=O stretching band and the appearance of the O-H and C-O stretching bands of the hydrate.

Experimental Protocol: Monitoring Bromal Hydration using In-situ FTIR

  • System Setup:

    • Assemble a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring the ATR crystal is fully submerged in the reaction medium.

    • Connect the FTIR probe to the spectrometer.

  • Background Spectrum Acquisition:

    • Add the solvent (e.g., water) to the reaction vessel and stir at the desired reaction temperature.

    • Collect a background FTIR spectrum of the solvent. This will be subtracted from the subsequent spectra of the reaction mixture.

  • Reaction Initiation and Monitoring:

    • Inject a known concentration of bromal into the reaction vessel to initiate the hydration reaction.

    • Immediately start collecting FTIR spectra at regular intervals (e.g., every 30 seconds). The data acquisition time for each spectrum should be short enough to capture the reaction dynamics.[6]

    • Continue monitoring until the reaction reaches completion, as indicated by the stabilization of the relevant spectral features.

  • Data Analysis:

    • Identify the characteristic absorption bands for bromal (e.g., C=O stretch around 1700-1750 cm⁻¹) and this compound (e.g., O-H stretch around 3200-3600 cm⁻¹ and C-O stretch around 1000-1200 cm⁻¹).

    • Plot the absorbance of these characteristic peaks as a function of time.

    • Convert the absorbance data to concentration using a pre-established calibration curve or by assuming a linear relationship (Beer-Lambert law) if the concentration changes are within a suitable range.

Data Presentation

The quantitative data obtained from the in-situ FTIR monitoring can be summarized in a table for easy comparison of concentration changes over time.

Time (minutes)Bromal Concentration (M)This compound Concentration (M)
01.000.00
50.610.39
100.370.63
150.220.78
200.130.87
250.080.92
300.050.95

Table 1: Representative data for the hydration of bromal monitored by in-situ FTIR spectroscopy.

Visualizations

experimental_workflow cluster_setup System Setup cluster_execution Experiment Execution cluster_analysis Data Analysis setup_reactor Assemble Reactor insert_probe Insert FTIR Probe setup_reactor->insert_probe connect_spectrometer Connect to Spectrometer insert_probe->connect_spectrometer add_solvent Add Solvent background_scan Acquire Background Spectrum add_solvent->background_scan add_reactant Inject Bromal background_scan->add_reactant start_monitoring Start Real-Time Data Collection add_reactant->start_monitoring process_spectra Process Spectra (Baseline & Background Correction) start_monitoring->process_spectra peak_analysis Identify & Integrate Characteristic Peaks process_spectra->peak_analysis concentration_plot Plot Concentration vs. Time peak_analysis->concentration_plot kinetic_modeling Kinetic Modeling concentration_plot->kinetic_modeling

Caption: Experimental workflow for in-situ FTIR monitoring.

reaction_pathway Bromal Bromal (Reactant) TransitionState Transition State Bromal->TransitionState + H2O Water Water (Reactant) BromalHydrate This compound (Product) TransitionState->BromalHydrate Hydration

References

Troubleshooting & Optimization

How to prevent the decomposition of bromal hydrate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of bromal hydrate (B1144303) to prevent its decomposition. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is bromal hydrate and why is its stability a concern?

This compound (C₂H₃Br₃O₂) is the geminal diol of bromal (tribromoacetaldehyde). It is a crystalline solid that is soluble in water and various organic solvents. Stability is a significant concern because this compound can readily decompose back to its starting materials, bromal and water, particularly under adverse environmental conditions. This decomposition can affect the purity of the compound, leading to inaccurate experimental results and potential safety hazards.

Q2: What are the primary factors that cause the decomposition of this compound?

The primary factors that contribute to the decomposition of this compound are:

  • Temperature: Elevated temperatures can accelerate the reverse reaction, leading to the formation of bromal and water.

  • pH: Acidic conditions are known to accelerate the degradation of this compound to tribromoacetaldehyde. While not explicitly detailed for this compound in the available literature, analogous compounds like chloral (B1216628) hydrate are also susceptible to decomposition under both acidic and alkaline conditions.

  • Moisture: As this compound is deliquescent, it readily absorbs moisture from the atmosphere. This can be problematic as the presence of excess water can influence the equilibrium of the hydrate form.

Q3: What are the visible signs of this compound decomposition?

Visible signs of decomposition may include:

  • Change in physical appearance: The white crystalline solid may become discolored, appearing yellowish or brownish.

  • Odor: A pungent, sharp odor similar to that of bromal may become noticeable.

  • Clumping or liquefaction: Due to its deliquescent nature and potential decomposition, the solid may absorb moisture and appear wet, clumpy, or even liquefy.

Q4: How should I properly store this compound to minimize decomposition?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. Specifically, storage at refrigerated temperatures (2-8 °C) is advisable to minimize temperature-induced degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Yellowish discoloration of the solid Exposure to light or elevated temperatures, leading to decomposition.1. Discard the discolored reagent as its purity is compromised. 2. For future storage, use an amber or opaque container and store in a refrigerator.
Pungent odor detected from the container Decomposition of this compound back to bromal.1. Handle the compound in a well-ventilated area or a fume hood. 2. Ensure the container is tightly sealed to prevent the escape of volatile decomposition products. 3. Consider discarding the reagent if the odor is strong, indicating significant degradation.
Crystals appear wet or have liquefied Absorption of atmospheric moisture (deliquescence) and/or decomposition.1. Store the compound in a desiccator to maintain a low-humidity environment. 2. Ensure the container is properly sealed immediately after use.
Inconsistent experimental results Use of partially decomposed this compound, leading to lower effective concentration.1. Use a fresh, properly stored batch of this compound for critical experiments. 2. If possible, perform a purity analysis (e.g., via HPLC) on the stored reagent before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (B78521) (0.1 N)
  • Hydrogen peroxide (3%)
  • High-purity water
  • HPLC-grade acetonitrile (B52724) and methanol
  • pH meter
  • HPLC system with a UV detector
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a known amount of solid this compound in an oven at 60°C for 24 hours.

  • Photodegradation: Expose a known amount of solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase for HPLC analysis to quantify the remaining this compound and detect any degradation products.

Protocol 2: Evaluation of Stabilizer Efficacy

This protocol describes a method to assess the effectiveness of potential stabilizers for this compound.

1. Materials:

  • This compound
  • Potential stabilizers (e.g., antioxidants like BHT, acid acceptors like an epoxide)
  • Solvent (e.g., ethanol)
  • Storage containers (amber vials)
  • HPLC system

2. Procedure:

  • Preparation of Stabilized Solutions: Prepare solutions of this compound in the chosen solvent with and without the addition of a stabilizer at a specific concentration.

  • Storage: Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and protected from light.

  • Analysis: At initial, 1-week, 2-week, and 4-week time points, analyze the samples by HPLC to determine the concentration of this compound.

  • Evaluation: Compare the degradation rate of this compound in the stabilized solutions to the unstabilized control to determine the efficacy of the stabilizer.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Different Storage Conditions

Storage ConditionTime (Weeks)Purity (%)Appearance
2-8°C, Dark, Dry 099.8White crystalline solid
499.5White crystalline solid
1299.2White crystalline solid
25°C/60% RH, Dark 099.8White crystalline solid
497.1Slight yellowish tint
1292.5Yellowish, clumping
40°C/75% RH, Dark 099.8White crystalline solid
190.3Yellow, strong odor
475.6Brownish, liquid
Photostability Chamber 24 hours96.2Slight surface discoloration

Note: This data is illustrative and intended to demonstrate expected trends. Actual results may vary.

Visualizations

Decomposition_Pathway cluster_conditions Accelerating Factors BromalHydrate This compound (C₂H₃Br₃O₂) Bromal Bromal (C₂HBr₃O) BromalHydrate->Bromal Decomposition Water Water (H₂O) Bromal->BromalHydrate Hydration Heat Heat Heat->BromalHydrate Acidic_pH Acidic_pH Acidic_pH->BromalHydrate Light Light Light->BromalHydrate

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Sample stress Apply Stress Condition (Heat, Light, pH, Oxidant) start->stress sampling Sampling at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data report Stability Report data->report

Caption: Workflow for a forced degradation study.

Troubleshooting low yields in bromal hydrate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of bromal hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for bromal hydrate?

A1: The most common laboratory synthesis involves a two-step process:

  • Bromination of Paraldehyde (B1678423): Paraldehyde is reacted with bromine, often in the presence of a catalyst like sulfur, to form bromal (tribromoacetaldehyde).

  • Hydration of Bromal: Bromal is then reacted with water to form this compound.[1][2]

An alternative route is the bromination of ethanol.[3] However, this method can be lower yielding and produce more side products.

Q2: What is a typical yield for the synthesis of bromal from paraldehyde and bromine?

A2: A typical yield for the synthesis of bromal from paraldehyde and bromine is in the range of 52-57%.[1] The use of sulfur as a catalyst can increase the yield by 5-10%.[1]

Q3: My this compound crystals are "weeping" or turning into a liquid. What is happening?

A3: this compound is a deliquescent solid, meaning it readily absorbs moisture from the air and will dissolve.[4] It is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator.

Troubleshooting Guides

Low Yield in Bromal Synthesis from Paraldehyde

Problem: The yield of bromal is significantly lower than the expected 52-57%.

Potential Cause Recommended Solution
Impure or Wet Reagents Paraldehyde: Ensure the paraldehyde is dry. If necessary, dry over calcium chloride before use.[1] Bromine: Use dry bromine. Bromine can be dried by shaking with concentrated sulfuric acid.[1] Water in the reaction mixture can lead to the formation of unwanted side-products.
Incomplete Reaction Reaction Time: Ensure the addition of paraldehyde is slow and controlled (over approximately 4 hours), followed by a heating period (e.g., 2 hours at 60-80°C) to drive the reaction to completion.[1] Insufficient Catalyst: The use of a sulfur catalyst can increase the yield.[1] Ensure the correct amount of catalyst is used.
Side Reactions The formation of bromoacetaldehyde (B98955) and dibromoacetaldehyde (B156388) are common side-products.[1] These can be minimized by careful control of reaction temperature and stoichiometry. The fore-run from the distillation, which contains these byproducts, can be re-treated with bromine and heated to convert them to bromal, thereby increasing the overall yield.[1]
Losses During Workup Distillation: Bromal should be distilled under reduced pressure to prevent decomposition at high temperatures.[1][2] Ensure the distillation apparatus is efficient and the collection fraction is accurate (e.g., 59-62°C at 9 mmHg).[1]
Low Yield or Poor Quality of this compound from Bromal

Problem: Difficulty in obtaining pure, crystalline this compound from the hydration of bromal.

Potential Cause Recommended Solution
Decomposition during Hydration/Purification This compound can decompose back to bromal and water upon distillation.[4] Therefore, purification is typically achieved by recrystallization rather than distillation.
Difficulty with Crystallization Oiling Out: If the product separates as an oil instead of crystals, this may be due to impurities or the melting point of the product being below the temperature of the solution. Try adding a small amount of a "good" solvent to redissolve the oil and then cool slowly. Supersaturation: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound to induce crystallization. Hygroscopic Nature: As a deliquescent solid, the presence of excess water can hinder crystallization and lead to a syrupy product. It is important to use the correct stoichiometric amount of water for the hydration step.
Impure Final Product Inadequate Purification: Recrystallization is the primary method for purifying this compound. The choice of solvent is critical. A solvent in which this compound is soluble when hot and insoluble when cold is ideal. Given its solubility in water, ethanol, ether, and chloroform (B151607), a mixed solvent system might be necessary.[4] Handling Deliquescent Crystals: Work quickly in a dry atmosphere (e.g., under a stream of dry nitrogen or in a glove box) when handling the crystals. Use a desiccator for storage.

Experimental Protocols

Synthesis of Bromal from Paraldehyde and Bromine

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Bromine, dry (720 g, 4.5 moles)

  • Paraldehyde, dry (69 g, 0.52 mole)

  • Sulfur (1.5 g)

Procedure:

  • In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the bromine and sulfur.

  • Slowly add the paraldehyde to the stirred bromine solution over a period of about 4 hours. The reaction is exothermic and will proceed without external heating during the addition.

  • After the addition is complete, heat the mixture at 60-80°C for 2 hours.

  • Distill the reaction mixture, collecting the fraction boiling between 155-175°C.

  • Redistill the collected fraction under reduced pressure. The pure bromal will distill at 59-62°C/9 mmHg. The expected yield is 220-240 g (52-57%).

Synthesis of this compound from Bromal

Materials:

  • Bromal (1 mole)

  • Water (1 mole)

Procedure:

  • Carefully add one molar equivalent of water to the freshly distilled bromal. The reaction is exothermic.

  • The mixture will solidify upon cooling to form crude this compound.

Purification of this compound by Recrystallization

Procedure:

  • Solvent Selection: Due to the deliquescent nature of this compound, a non-aqueous solvent system is preferred. A mixture of a solvent in which this compound is soluble (e.g., chloroform or diethyl ether) and a non-solvent in which it is insoluble (e.g., hexane) can be effective.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Induce Crystallization: Slowly add the "poor" solvent until the solution becomes turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Quickly filter the crystals under vacuum and wash with a small amount of the cold solvent mixture.

  • Drying and Storage: Dry the crystals under vacuum in a desiccator over a strong drying agent (e.g., phosphorus pentoxide). Store the purified this compound in a tightly sealed container in a desiccator.

Visualizations

Bromal_Hydrate_Synthesis_Workflow cluster_bromal_synthesis Step 1: Bromal Synthesis cluster_hydration Step 2: Hydration & Purification paraldehyde Dry Paraldehyde bromination Bromination (4h addition, 2h at 60-80°C) paraldehyde->bromination bromine Dry Bromine bromine->bromination catalyst Sulfur Catalyst catalyst->bromination reaction_mixture Reaction Mixture distillation1 Atmospheric Distillation (155-175°C fraction) reaction_mixture->distillation1 bromination->reaction_mixture distillation2 Vacuum Distillation (59-62°C / 9 mmHg) distillation1->distillation2 bromal Pure Bromal distillation2->bromal hydration Hydration bromal->hydration water Water water->hydration crude_hydrate Crude this compound hydration->crude_hydrate recrystallization Recrystallization crude_hydrate->recrystallization pure_hydrate Pure this compound recrystallization->pure_hydrate

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Are reagents pure and dry? start->check_reagents check_conditions Were reaction conditions optimal? check_reagents->check_conditions Yes dry_reagents Dry reagents and repeat. check_reagents->dry_reagents No check_workup Was workup performed correctly? check_conditions->check_workup Yes optimize_conditions Optimize time, temperature, and catalyst. check_conditions->optimize_conditions No improve_workup Improve distillation/purification technique. check_workup->improve_workup No success Yield Improved check_workup->success Yes dry_reagents->start optimize_conditions->start improve_workup->start

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Optimizing reaction conditions for experiments involving bromal hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing reaction conditions and troubleshooting common issues encountered in experiments involving bromal hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is bromal hydrate and what are its key properties?

This compound, or 2,2,2-tribromo-1,1-ethanediol, is the hydrate of tribromoacetaldehyde (B85889) (bromal). It is a crystalline solid with a melting point of 53.5°C.[1] It is soluble in water, ethanol (B145695), diethyl ether, chloroform, and glycerin.[1]

Q2: What are the primary safety concerns when working with this compound?

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: How stable is this compound and what conditions should be avoided?

This compound's stability is significantly influenced by pH and temperature. Acidic conditions can accelerate its degradation back to bromal.[3] It is also sensitive to heat and will decompose upon distillation.[1] For storage, it should be kept in a tightly closed container in a cool place.

Q4: What are common reactions where this compound can be used?

This compound can be used as a source of the tribromomethyl group in various organic syntheses. A key application is in reactions with nucleophiles, such as in the Fischer indole (B1671886) synthesis with arylhydrazines to form indole derivatives. It can also be a precursor in the haloform reaction to produce bromoform.

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide addresses common problems and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Degradation of this compound: The reaction conditions may be too acidic or the temperature too high, causing decomposition.Monitor the pH of your reaction mixture and maintain it in the neutral to slightly basic range if the reaction allows. Run the reaction at the lowest effective temperature. Consider adding the this compound to the reaction mixture in portions to maintain a low instantaneous concentration.
Poor Reactivity of Substrate: The nucleophile may not be sufficiently reactive to attack the carbonyl group of bromal.For reactions like the Fischer indole synthesis, consider using an electron-rich arylhydrazine. The use of a stronger acid catalyst may be necessary, but must be balanced with the risk of this compound degradation.[4][5]
Side Reactions: this compound can undergo self-condensation or other side reactions under basic conditions.Use a non-nucleophilic base if deprotonation of another substrate is required. Control the stoichiometry of reactants carefully.
Formation of Multiple Products/Impurities Byproduct Formation from Degradation: Decomposition of this compound can lead to the formation of bromal and other downstream products.Implement the same mitigation strategies as for low yield due to degradation (control of pH and temperature).
Competing Reactions: In the Fischer indole synthesis, N-N bond cleavage can be a significant side reaction, especially with electron-donating groups on the carbonyl component.[4][6]The use of Lewis acids like ZnCl₂ instead of protic acids may improve the yield of the desired indole.[6]
Regioisomer Formation: When using unsymmetrical ketones with phenylhydrazines in the Fischer indole synthesis, a mixture of regioisomers can be formed.While this compound is an aldehyde and avoids this specific issue, if used in conjunction with other ketones, consider the steric and electronic effects that will influence the direction of enolization.
Difficulty in Product Isolation/Purification Tar Formation: The highly reactive nature of bromal and acidic conditions can lead to polymerization and tar formation.Use milder reaction conditions. Ensure efficient stirring to prevent localized overheating. Quench the reaction mixture by pouring it onto ice-water and neutralize it promptly.[7]
Product Instability: The desired product may be sensitive to the workup or purification conditions.Perform a small-scale test of your product's stability under the planned workup and purification conditions (e.g., acidic/basic washes, silica (B1680970) gel chromatography).

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Product Yield check_stability Check for this compound Degradation (TLC, NMR) start->check_stability degradation_yes Degradation Observed check_stability->degradation_yes degradation_no No Significant Degradation check_stability->degradation_no optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Adjust pH (neutral/mild base) - Portion-wise addition degradation_yes->optimize_conditions check_reactivity Assess Substrate Reactivity degradation_no->check_reactivity end Improved Yield optimize_conditions->end reactivity_low Low Reactivity check_reactivity->reactivity_low reactivity_ok Sufficient Reactivity check_reactivity->reactivity_ok modify_substrate Modify Substrate: - Use electron-rich nucleophile reactivity_low->modify_substrate change_catalyst Change Catalyst: - Stronger acid (with caution) - Lewis acid reactivity_low->change_catalyst side_reactions Investigate Side Reactions (LC-MS, GC-MS) reactivity_ok->side_reactions modify_substrate->end change_catalyst->end modify_base Modify Base: - Use non-nucleophilic base side_reactions->modify_base stoichiometry Adjust Stoichiometry side_reactions->stoichiometry modify_base->end stoichiometry->end

A flowchart for troubleshooting low-yield reactions involving this compound.

Quantitative Data on this compound Stability

The stability of this compound is critically dependent on temperature and pH. The following tables summarize the degradation kinetics of brominated haloacetaldehydes, which provides a strong indication of this compound's behavior. The degradation follows second-order kinetics and is significantly faster at elevated temperatures and higher pH.[7]

Temperature (°C)pHSecond-Order Rate Constant (M⁻¹s⁻¹) for Tribromoacetaldehyde (TBAL) Degradation
207.5Data not available, but degradation is slow
507.5>90% degradation in 8 minutes (indicates a very high rate constant)[7]

Note: The available data strongly suggests that elevated temperatures significantly accelerate the degradation of brominated acetaldehydes like bromal.

pHAlkaline Degradation Rate Constant (k_OH, M⁻¹s⁻¹)Neutral Degradation Rate Constant (k_H₂O, M⁻¹s⁻¹)
Alkaline7-9 orders of magnitude higher than neutral-
Neutral-Significantly lower than alkaline

This data highlights the dramatic increase in the degradation rate of haloacetaldehydes under alkaline conditions.[7]

Experimental Protocols

Detailed Methodology: Fischer Indole Synthesis of 2,2,2-Tribromo-1-(1H-indol-3-yl)ethan-1-ol

This protocol describes a general procedure for the Fischer indole synthesis using this compound and phenylhydrazine (B124118). Optimization of the acid catalyst, temperature, and reaction time may be necessary for specific substituted phenylhydrazines.

Materials:

  • Phenylhydrazine

  • This compound

  • Glacial acetic acid

  • Ethanol

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

    • Add this compound (1.0 eq) to the solution at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization:

    • To the mixture containing the phenylhydrazone, add the acid catalyst. If using polyphosphoric acid (PPA), it is often used as the solvent and catalyst, and the hydrazone is added to pre-heated PPA. If using a Lewis acid like ZnCl₂, it should be added to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C) and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

FischerIndoleSynthesis cluster_prep Hydrazone Formation cluster_reaction Indolization cluster_workup Work-up & Purification reactants Phenylhydrazine + this compound (Ethanol, Acetic Acid) stir Stir at RT for 1-2h reactants->stir monitor1 Monitor by TLC stir->monitor1 add_catalyst Add Acid Catalyst (PPA or ZnCl₂) monitor1->add_catalyst heat Heat (80-120°C) for 2-6h add_catalyst->heat monitor2 Monitor by TLC heat->monitor2 quench Quench with Ice monitor2->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Indole Product purify->product

A workflow diagram for the Fischer indole synthesis using this compound.

Signaling Pathway Interactions

While direct studies on the signaling pathway interactions of this compound are limited, its close structural and pharmacological analog, chloral (B1216628) hydrate, provides some insights. The sedative and hypnotic effects of chloral hydrate are primarily mediated through its active metabolite, trichloroethanol, which enhances the activity of γ-aminobutyric acid (GABA) receptors in the central nervous system.[8] GABA is the primary inhibitory neurotransmitter in the brain, and its potentiation leads to a decrease in neuronal excitability. Given that this compound is 3-5 times more physiologically active than chloral hydrate, it is highly probable that it and its metabolite, tribromoethanol, also act on GABAergic pathways, likely with greater potency.[3]

Postulated GABAergic Signaling Pathway

GABASignaling bromal_hydrate This compound tribromoethanol Tribromoethanol (Active Metabolite) bromal_hydrate->tribromoethanol Metabolism gaba_receptor GABA-A Receptor tribromoethanol->gaba_receptor Positive Allosteric Modulation cl_channel Chloride Ion Channel gaba_receptor->cl_channel Opens cl_influx Increased Cl⁻ Influx cl_channel->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression (Sedation/Hypnosis) hyperpolarization->cns_depression

A diagram of the postulated GABAergic signaling pathway for this compound.

References

Common experimental issues when working with bromal hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromal hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues, troubleshooting, and frequently asked questions related to the use of bromal hydrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent Sedative Effects in Animal Models

Q1: I am observing variable or insufficient sedation in my animal models when using this compound. What could be the cause?

A1: Several factors can contribute to inconsistent sedative effects. Consider the following:

  • Solution Stability: this compound solutions can degrade over time, especially when exposed to light or non-neutral pH.[1] It is recommended to prepare fresh solutions for each experiment. Acidic conditions, in particular, can accelerate its degradation.[1]

  • Dosage: this compound is more potent than its chlorine analog, chloral (B1216628) hydrate, demonstrating 3–5 times greater physiological activity.[1] Ensure your dosage is calculated correctly based on the animal's weight and the desired level of sedation. At sub-therapeutic doses, it may paradoxically produce stimulant effects.[1][2]

  • Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact the onset and duration of sedation. Ensure consistent administration technique.

  • Animal Strain and Metabolism: Different animal strains may exhibit variations in their metabolic response to this compound. Its analgesic effects are attributed to its metabolism to bromoform.[2]

Troubleshooting Workflow for Inconsistent Sedation

start Inconsistent Sedation Observed check_solution Verify Solution Integrity (Freshly Prepared? Protected from Light?) start->check_solution check_dosage Recalculate Dosage (Weight-based? Correct Potency?) check_solution->check_dosage If solution is fresh check_route Standardize Administration Route check_dosage->check_route If dosage is correct check_strain Consider Animal Strain Variability check_route->check_strain If route is consistent resolve Consistent Sedation Achieved check_strain->resolve If strain is considered BH This compound Metabolism Metabolism (e.g., in liver) BH->Metabolism Bromoform Bromoform (Active Metabolite) Metabolism->Bromoform GABA_R GABA-A Receptor Bromoform->GABA_R CNS CNS Depression (Sedation, Analgesia) GABA_R->CNS start Start weigh Weigh Mouse start->weigh calculate Calculate Dosage (400-500 mg/kg) weigh->calculate prepare_injection Prepare Injection calculate->prepare_injection inject Administer IP Injection prepare_injection->inject monitor_onset Monitor Onset of Anesthesia inject->monitor_onset check_reflex Check Pedal Withdrawal Reflex monitor_onset->check_reflex check_reflex->monitor_onset Reflex Present procedure Surgical Procedure check_reflex->procedure Reflex Absent monitor_vitals Monitor Vital Signs procedure->monitor_vitals recovery Recovery on Heating Pad monitor_vitals->recovery end End recovery->end

References

Strategies to improve the efficiency of bromal hydrate-mediated reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromal hydrate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is bromal hydrate (B1144303) and how is it typically used in organic synthesis?

This compound (2,2,2-tribromo-1,1-ethanediol) is the geminal diol form of bromal (tribromoacetaldehyde). It is a stable, crystalline solid that can be used as a reagent in various organic reactions, most notably in condensation and addition reactions. The presence of the electron-withdrawing tribromomethyl group makes the carbonyl carbon of the parent aldehyde highly electrophilic, which in turn stabilizes the hydrate form and influences its reactivity. A key application is in Lewis acid-catalyzed ene reactions with alkenes.

Q2: My this compound-mediated reaction is showing low or no yield. What are the common causes?

Low yields in reactions involving this compound can stem from several factors:

  • Catalyst Inefficiency: The choice and quality of the catalyst are crucial. For instance, in ene reactions, anhydrous aluminum chloride (AlCl₃) has been found to be highly effective.[1] Inactive or insufficient catalyst will lead to a sluggish or stalled reaction.

  • Suboptimal Reaction Temperature: Like many organic reactions, the temperature needs to be carefully controlled. Excessively high temperatures can lead to decomposition of reactants and products, while temperatures that are too low may result in a slow reaction rate.

  • Presence of Moisture: For reactions requiring anhydrous conditions, such as those employing Lewis acids like AlCl₃, the presence of water can deactivate the catalyst. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Side Reactions: Competing side reactions can significantly lower the yield of the desired product. Common side reactions include the formation of trihalogenoketones, hydrohalogenated adducts, and cyclic ethers.[1]

Q3: What are some common byproducts in this compound reactions and how can they be removed?

In the Lewis acid-catalyzed ene reaction of bromal with alkenes, several byproducts have been identified:

  • Trihalogenoketones: These can be conveniently removed by reacting the crude product mixture with a Grignard reagent, which will selectively react with the ketone.[1]

  • Hydrohalogenated Ene Adducts: These byproducts result from the addition of hydrogen halides (generated in situ) across the double bond of the ene product.

  • Cyclic Ethers: Formation of cyclic ethers can occur under certain conditions.[1]

Purification of the final product is typically achieved through column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective or deactivated catalyst.For Lewis acid-catalyzed reactions, use a fresh, anhydrous catalyst like AlCl₃.[1] Ensure proper storage and handling to prevent deactivation by moisture.
Incorrect reaction temperature.Optimize the reaction temperature. Start with conditions reported in the literature for similar reactions and perform small-scale experiments at slightly higher or lower temperatures to find the optimum.
Presence of impurities in starting materials.Purify the this compound and the alkene substrate before the reaction. Ensure the solvent is of high purity and anhydrous if required.
Formation of Multiple Products Competing side reactions.In ene reactions, the formation of trihalogenoketones, hydrohalogenated adducts, and cyclic ethers is a known issue.[1] Adjusting the catalyst, solvent, and temperature can help to minimize these.
Isomerization of the product.The double bond in the ene adduct can potentially migrate. Analyze the product mixture carefully using NMR and GC-MS to identify all isomers.
Difficulty in Product Isolation Product is unstable during workup.Use mild workup conditions. Avoid strong acids or bases if the product is sensitive. Prompt purification after the reaction is complete is recommended.
Emulsion formation during aqueous workup.Add a saturated brine solution to help break the emulsion. If the problem persists, consider alternative workup procedures that avoid aqueous extraction.

Data on Catalyst Efficiency in Bromal Ene Reactions

The efficiency of Lewis acid catalysts in promoting the ene reaction between bromal and alkenes varies. Anhydrous aluminum chloride has been identified as a particularly effective catalyst.[1]

Catalyst Relative Efficiency Common Side Products Notes
Anhydrous AlCl₃HighTrihalogenoketones, hydrohalogenated ene adducts, cyclic ethers[1]Requires strictly anhydrous conditions.
TiCl₄ModerateSimilar to AlCl₃, may also promote polymerization.Sensitive to moisture.
SnCl₄Moderate to LowCan be less active, requiring higher temperatures or longer reaction times.Generally milder than AlCl₃ and TiCl₄.
BF₃·OEt₂LowOften results in lower yields and may require elevated temperatures.Easier to handle than gaseous BF₃.

Experimental Protocols

Representative Protocol for the Lewis Acid-Catalyzed Ene Reaction of Bromal with an Alkene (e.g., Oct-1-ene)

This is a general guideline based on established principles of ene reactions. Optimal conditions may vary depending on the specific substrate.

Materials:

  • This compound

  • Oct-1-ene (or other alkene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet.

  • Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring.

  • In the dropping funnel, prepare a solution of this compound and oct-1-ene in anhydrous DCM.

  • Add the solution of this compound and oct-1-ene dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding the mixture to a beaker of crushed ice and water with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Experimental Workflow for Bromal Ene Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Prepare anhydrous reagents and solvents prep_glass->prep_reagents prep_inert Set up under inert atmosphere prep_reagents->prep_inert charge_flask Charge flask with anhydrous DCM and AlCl3 prep_inert->charge_flask cool_flask Cool to 0 °C charge_flask->cool_flask add_reactants Add solution of this compound and alkene dropwise cool_flask->add_reactants stir_reaction Stir at 0 °C and monitor by TLC add_reactants->stir_reaction quench Quench with ice-water stir_reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A typical experimental workflow for a Lewis acid-catalyzed bromal ene reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes sol_catalyst Use fresh, anhydrous catalyst (e.g., AlCl3) check_catalyst->sol_catalyst No check_reagents Are starting materials pure? check_temp->check_reagents Yes sol_temp Optimize temperature via small-scale trials check_temp->sol_temp No sol_reagents Purify starting materials and use anhydrous solvent check_reagents->sol_reagents No end_node Re-run optimized reaction check_reagents->end_node Yes sol_catalyst->end_node sol_temp->end_node sol_reagents->end_node

Caption: A decision tree for troubleshooting low yields in this compound-mediated reactions.

References

Managing and mitigating the toxic effects of bromal hydrate in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing and mitigating the toxic effects of bromal hydrate (B1144303) in animal models. Given the limited specific toxicological data on bromal hydrate, much of the guidance provided is extrapolated from its close structural analog, chloral (B1216628) hydrate, and general principles of toxicology. Researchers should exercise caution and conduct pilot studies to determine safe and effective dosages for their specific animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to chloral hydrate?

This compound (2,2,2-tribromo-1,1-ethanediol) is the bromine analog of chloral hydrate. It is reported to be more physiologically active than chloral hydrate, with a more potent effect on the heart muscles. Like chloral hydrate, it has hypnotic and analgesic properties, though it may act as a stimulant at lower doses. Its analgesic effects are thought to be due to its metabolism to bromoform.

Q2: What are the primary toxic effects of this compound in animal models?

Based on its GHS hazard statements and by analogy to chloral hydrate, the primary toxic effects of this compound are expected to include:

  • Acute oral toxicity: Harmful if swallowed.[1]

  • Skin and eye irritation: Causes skin and serious eye irritation.[1]

  • Respiratory irritation: May cause respiratory irritation.[1]

  • Central Nervous System (CNS) Depression: Similar to chloral hydrate, overdose can lead to significant CNS depression.[2]

  • Gastrointestinal (GI) Irritation: Oral administration may cause gastric irritation.[3] Intraperitoneal (IP) injection of the analogous chloral hydrate has been associated with adynamic ileus (paralysis of the intestine), peritonitis, and gastric ulcers in rats.[3]

  • Hepatotoxicity: The liver is a target organ for chloral hydrate toxicity, with effects including hepatomegaly and changes in serum chemistries.[2] Similar effects may be anticipated with this compound.

Q3: Are there any known LD50 values for this compound?

Q4: What are the GHS Hazard Statements for this compound?

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Troubleshooting Guide for Animal Experiments

Observed Problem Potential Cause Troubleshooting/Mitigation Strategy
Over-sedation or prolonged recovery time Overdose of this compound; Individual animal sensitivity.- Immediately cease administration.- Provide supportive care, including maintaining body temperature and monitoring vital signs.[5]- Administer warmed subcutaneous or intraperitoneal fluids to aid in drug clearance.[5]- In future experiments, reduce the dosage and perform dose-finding studies.
Respiratory depression (slow, shallow breathing) CNS depressant effects of this compound.- Monitor respiratory rate and depth closely.[5]- If severe, provide respiratory support (e.g., supplemental oxygen).- Ensure a patent airway.
Skin irritation or lesions at the injection site (IP or SC) Irritant nature of this compound.- Use a more dilute solution.- Change the injection site for subsequent administrations.- Consider alternative routes of administration, such as oral gavage, if appropriate for the experimental design.- For topical exposure, flush the area with copious amounts of water.
Signs of abdominal pain, bloating, or decreased fecal output after IP administration Peritonitis or adynamic ileus (extrapolated from chloral hydrate data).[3]- Discontinue IP administration.- Provide supportive care, including fluid therapy and analgesics as appropriate.- Consult with a veterinarian for management of peritonitis or ileus.- Use alternative routes of administration in future studies.
Animal appears agitated or stimulated after administration Paradoxical stimulation at low doses.- This may be a transient effect at sub-hypnotic doses.- If the animal's welfare is compromised, consider a slight increase in dose to achieve sedation or discontinue use.- Ensure the experimental environment is quiet and minimally stimulating.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables for chloral hydrate are provided for reference. Researchers should use this data with caution and as a starting point for their own dose-response studies with this compound.

Table 1: Acute Oral LD50 of Chloral Hydrate in Rodents

SpeciesSexLD50 (mg/kg)Reference
MouseMale1442[2]
MouseFemale1265[2]
Rat-479[4]

Table 2: Reported Anesthetic and Sedative Doses of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationDosageEffectReference
RatIntraperitoneal (i.p.)300 - 400 mg/kgSurgical Anesthesia[6]
MouseIntraperitoneal (i.p.)400 mg/kgLight Anesthesia[6]
MouseOral (gavage)300 mg/kgSedation[6]

Experimental Protocols

General Protocol for Assessing Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) guidelines and specific experimental needs.

  • Animal Model: Select a single sex of a specific rodent strain (e.g., female Sprague-Dawley rats).

  • Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to dosing.

  • Dose Selection: Start with a dose estimated to be slightly below the expected LD50. Given the lack of data for this compound, a conservative starting point would be significantly lower than the chloral hydrate LD50 (e.g., 100-150 mg/kg for rats).

  • Dosing: Administer the selected dose of this compound (dissolved in a suitable vehicle like water or saline) to a single animal via oral gavage.

  • Observation: Observe the animal continuously for the first 4 hours, and then periodically for up to 14 days. Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological parameters.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The procedure continues until a sufficient number of reversals (survival followed by death, or vice versa) have been observed to allow for statistical calculation of the LD50.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicity.

Protocol for Mitigating Gastrointestinal Irritation from Oral Administration
  • Formulation:

    • Ensure the this compound is fully dissolved in the vehicle.

    • Use a neutral, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.

    • Consider the use of a demulcent (a substance that relieves irritation of the mucous membranes) in the formulation, if it does not interfere with the experimental objectives.

  • Administration:

    • Administer the solution at room temperature or slightly warmed to body temperature.

    • Use a proper gavage technique to minimize physical trauma to the esophagus and stomach.

  • Post-Administration Care:

    • Provide easy access to food and water.

    • Monitor for signs of GI distress such as anorexia, hunched posture, or abdominal bloating.

    • Consider co-administration of a gastroprotectant agent if GI irritation is a significant concern and does not confound the study results.

Visualizations

experimental_workflow Experimental Workflow for Managing this compound Toxicity cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Dose-finding Study Dose-finding Study IACUC Protocol Approval IACUC Protocol Approval Dose-finding Study->IACUC Protocol Approval Preparation of this compound Solution Preparation of this compound Solution IACUC Protocol Approval->Preparation of this compound Solution Animal Dosing Animal Dosing Preparation of this compound Solution->Animal Dosing Monitoring Vital Signs Monitoring Vital Signs Animal Dosing->Monitoring Vital Signs Observation for Toxic Effects Observation for Toxic Effects Animal Dosing->Observation for Toxic Effects Data Analysis Data Analysis Monitoring Vital Signs->Data Analysis Supportive Care Supportive Care Observation for Toxic Effects->Supportive Care If adverse effects observed Supportive Care->Data Analysis Necropsy & Histopathology Necropsy & Histopathology Data Analysis->Necropsy & Histopathology

Caption: Workflow for investigating and managing this compound toxicity.

metabolic_pathway Generalized Metabolic Pathway of Halogenated Hydrates This compound This compound Tribromoethanol Tribromoethanol This compound->Tribromoethanol Reduction (Alcohol Dehydrogenase) Tribromoacetic Acid Tribromoacetic Acid This compound->Tribromoacetic Acid Oxidation (Aldehyde Dehydrogenase) Bromoform Bromoform This compound->Bromoform Proposed Metabolism (Analgesic Effect) Conjugation (Glucuronidation) Conjugation (Glucuronidation) Tribromoethanol->Conjugation (Glucuronidation) Excretion Excretion Tribromoacetic Acid->Excretion Bromoform->Excretion Conjugation (Glucuronidation)->Excretion

Caption: Postulated metabolic pathways of this compound.

References

Identifying and characterizing impurities in bromal hydrate samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing impurities in bromal hydrate (B1144303) samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in bromal hydrate?

Impurities in this compound can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. They can be broadly categorized as:

  • Synthesis-Related Impurities: Arising from the raw materials, intermediates, and by-products of the this compound synthesis. A common synthesis route involves the bromination of paraldehyde (B1678423) to form bromal, which is then hydrated.

  • Degradation Products: Formed due to the decomposition of this compound under various environmental conditions such as heat, light, humidity, and extreme pH.

  • Excipient-Related Impurities: Resulting from the interaction of this compound with inactive ingredients in a formulation.

Q2: What are the common analytical techniques for identifying and quantifying this compound impurities?

Several advanced analytical techniques are employed for the comprehensive analysis of this compound and its impurities. The choice of method depends on the nature of the impurity and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The gem-diol structure of this compound can exhibit different ionization states depending on the pH.

    • Solution: Adjust the mobile phase pH to suppress the ionization of this compound. A slightly acidic pH is often beneficial for improving the peak shape of polar compounds on reversed-phase columns.

  • Possible Cause 2: Strong Sample Solvent. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, leading to peak tailing.

    • Solution: Use a column with end-capping to minimize silanol interactions. Alternatively, add a competitive amine modifier (e.g., triethylamine) to the mobile phase to block the active sites.

Issue: Inconsistent Retention Times.

  • Possible Cause 1: Mobile Phase Composition Fluctuation. Inaccurate mixing of mobile phase components can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Possible Cause 2: Temperature Fluctuations. Column temperature can significantly impact retention times.

    • Solution: Use a column oven to maintain a consistent and elevated temperature, which can also improve peak shape and reduce viscosity.

GC-MS Analysis

Issue: No peak or a very small peak for this compound.

  • Possible Cause 1: Thermal Decomposition. this compound can decompose back to bromal and water at elevated temperatures in the GC inlet.

    • Solution: Use a lower inlet temperature and a fast injection speed to minimize on-column decomposition. Derivatization of the hydroxyl groups can also improve thermal stability.

  • Possible Cause 2: Poor Volatility. Despite being a relatively small molecule, the polar nature of this compound can limit its volatility.

    • Solution: Derivatization of the hydroxyl groups to form more volatile ethers or esters can significantly improve its chromatographic behavior in GC.

Quantitative Data Summary

The following tables summarize potential impurities and typical analytical conditions for their analysis.

Table 1: Potential Impurities in this compound

Impurity NameChemical FormulaMolar Mass ( g/mol )Potential Source
BromalC₂HBr₃O280.74Synthesis precursor, Degradation
BromoformCHBr₃252.73Degradation
BromoacetaldehydeC₂H₃BrO122.95Synthesis by-product
DibromoacetaldehydeC₂H₂Br₂O201.85Synthesis by-product
Tribromoacetic acidC₂HBr₃O₂296.74Oxidation product

Table 2: Typical HPLC Method Parameters for this compound Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 3: Typical GC-MS Method Parameters for Volatile Impurities

ParameterCondition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 200 °C (Splitless)
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35 - 350 amu

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, purified water, HPLC grade acetonitrile, and phosphoric acid.

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples appropriately with the mobile phase before HPLC analysis.

Protocol 2: HPLC Method for Impurity Profiling

Objective: To separate and quantify impurities in a this compound sample.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system using the parameters outlined in Table 2.

  • Data Analysis: Identify and quantify impurities by comparing the retention times and peak areas with those of the reference standard and by using the relative response factors if known.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization This compound Sample This compound Sample HPLC Analysis HPLC Analysis This compound Sample->HPLC Analysis GC-MS Analysis GC-MS Analysis This compound Sample->GC-MS Analysis Forced Degradation Forced Degradation Forced Degradation->HPLC Analysis Standard Preparation Standard Preparation Standard Preparation->HPLC Analysis Impurity Identification Impurity Identification HPLC Analysis->Impurity Identification Quantification Quantification HPLC Analysis->Quantification GC-MS Analysis->Impurity Identification NMR Spectroscopy NMR Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Impurity Identification->NMR Spectroscopy Final Report Final Report Quantification->Final Report Structural Elucidation->Final Report Degradation_Pathway This compound This compound Bromal Bromal This compound->Bromal Dehydration (Heat) Water Water This compound->Water Dehydration (Heat) Bromoform Bromoform This compound->Bromoform Haloform Reaction (Base) Tribromoacetic Acid Tribromoacetic Acid Bromal->Tribromoacetic Acid Oxidation

Adjusting pH to control the stability of bromal hydrate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromal hydrate (B1144303) in aqueous solutions. The stability of bromal hydrate is critically dependent on the pH of the solution. This guide will help you control and troubleshoot stability issues related to pH.

Troubleshooting Unstable this compound Solutions

Problem: You are observing a rapid loss of this compound concentration in your aqueous solution.

Possible Cause: The pH of your solution is likely too high (alkaline). This compound is known to degrade in alkaline conditions.

Solution:

  • Verify pH: Immediately measure the pH of your this compound solution using a calibrated pH meter.

  • Adjust pH: If the pH is above 7.0, adjust it to a mildly acidic range. For analogous compounds like chloral (B1216628) hydrate, a pH range of 3.8 to 4.8 has been shown to provide good stability.[1] You can adjust the pH using a suitable acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).

  • Monitor Concentration: After pH adjustment, monitor the this compound concentration over time using a suitable analytical method like HPLC to confirm that the degradation has been minimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions, especially under alkaline conditions, is a haloform reaction. In this reaction, the hydroxide (B78521) ion acts as a nucleophile, leading to the formation of bromoform (B151600) (CHBr₃) and formate (B1220265) (HCOO⁻).[2][3] Under acidic conditions, degradation can also occur, leading to the formation of tribromoacetaldehyde.[4]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While specific data for this compound is limited, based on its structural analogue chloral hydrate, a slightly acidic pH range is optimal for stability. For chloral hydrate, a pH between 3.8 and 4.8 is recommended to minimize degradation.[1][5] It is strongly advised to maintain the pH of your this compound solutions within this range to ensure stability.

Q3: How does temperature affect the stability of this compound solutions?

A3: Temperature significantly influences the degradation rate of this compound. Increased temperatures accelerate the degradation process, especially in alkaline solutions.[6] For brominated haloacetaldehydes, the degradation rate can be significantly higher at elevated temperatures.[6] It is recommended to store this compound solutions at controlled room temperature or under refrigeration, in addition to maintaining an optimal pH.

Q4: I have prepared a this compound solution in a buffer, but it is still degrading. What could be the issue?

A4: If you are still observing degradation in a buffered solution, consider the following:

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the pH, especially if other components in your formulation could alter the pH.

  • Buffer pH: Double-check the pH of your buffered solution after the addition of this compound.

  • Temperature: Ensure the solution is stored at the recommended temperature.

  • Light Exposure: While pH is a primary factor, exposure to light can also contribute to the degradation of some chemical compounds. Storing solutions in amber vials or in the dark is a good practice.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its primary degradation product, bromoform. UV-Vis spectrophotometry can also be used to monitor the appearance of degradation products, as they have distinct absorbance spectra.

Data Presentation: pH-Dependent Degradation of Haloacetaldehydes

pH RangeGeneral StabilityPrimary Degradation ProductsRelative Degradation Rate
Acidic (pH < 4) Relatively StableTribromoacetaldehydeLow
Near Neutral (pH 4-6) Moderately StableBromoform, FormateModerate
Alkaline (pH > 7) UnstableBromoform, FormateHigh (7-9 orders of magnitude higher than neutral)[6]

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions for Stability Studies

Objective: To prepare this compound solutions at different pH values to assess stability.

Materials:

  • This compound powder

  • Citrate buffer components (Citric acid, Sodium citrate)

  • Phosphate (B84403) buffer components (Monobasic sodium phosphate, Dibasic sodium phosphate)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Buffer Solutions:

    • Acidic Buffer (e.g., pH 4.0 Citrate Buffer): Prepare stock solutions of 0.1 M citric acid and 0.1 M sodium citrate. In a volumetric flask, mix appropriate volumes of the stock solutions to achieve the target pH of 4.0. Verify the pH with a calibrated pH meter.

    • Neutral Buffer (e.g., pH 7.0 Phosphate Buffer): Prepare stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate. In a volumetric flask, mix appropriate volumes of the stock solutions to achieve the target pH of 7.0. Verify the pH.

    • Alkaline Buffer (e.g., pH 9.0 Phosphate Buffer): Prepare as above, adjusting the ratio of monobasic and dibasic phosphate solutions to achieve a pH of 9.0.

  • Prepare this compound Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a known volume of deionized water to prepare a concentrated stock solution.

  • Prepare Stability Samples: In separate volumetric flasks, add a known volume of the this compound stock solution to each of the prepared buffer solutions (pH 4.0, 7.0, and 9.0) to achieve the desired final concentration of this compound.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each solution for analysis by HPLC to determine the initial concentration of this compound.

  • Storage: Store the prepared solutions in tightly sealed, light-resistant containers at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution and analyze by HPLC to determine the concentration of this compound.

Protocol 2: HPLC Method for the Quantification of this compound and Bromoform

Objective: To quantify the concentration of this compound and its degradation product, bromoform, in aqueous solutions.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm for this compound and 220 nm for bromoform. A diode array detector can be used to monitor multiple wavelengths.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare a stock solution of bromoform of known concentration in a suitable solvent like methanol.

    • From the stock solutions, prepare a series of calibration standards containing both this compound and bromoform at different concentrations.

  • Sample Preparation:

    • Withdraw an aliquot of the sample from the stability study.

    • If necessary, dilute the sample with the mobile phase to fall within the concentration range of the calibration standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve for both this compound and bromoform.

    • Inject the prepared samples.

    • Identify and quantify the peaks corresponding to this compound and bromoform in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

Visualizations

Bromal_Hydrate_Stability_Troubleshooting start Start: Unstable this compound Solution check_ph Measure pH of the Solution start->check_ph is_alkaline Is pH > 7.0? check_ph->is_alkaline adjust_ph Adjust pH to 3.8 - 4.8 using an acidic buffer is_alkaline->adjust_ph Yes investigate_other Investigate other factors: - Buffer capacity - Temperature - Light exposure is_alkaline->investigate_other No monitor Monitor Concentration over time via HPLC adjust_ph->monitor stable Solution Stabilized monitor->stable Bromal_Hydrate_Degradation_Pathways cluster_acidic Acidic Conditions cluster_alkaline Alkaline Conditions (Haloform Reaction) bromal_hydrate_acid This compound CBr3CH(OH)2 tribromoacetaldehyde Tribromoacetaldehyde CBr3CHO bromal_hydrate_acid->tribromoacetaldehyde Dehydration bromal_hydrate_alkaline This compound CBr3CH(OH)2 intermediate Intermediate bromal_hydrate_alkaline->intermediate OH- attack bromoform Bromoform CHBr3 intermediate->bromoform formate Formate HCOO- intermediate->formate

References

Overcoming challenges in the purification of bromal hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges in the purification of bromal hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying bromal hydrate?

A1: The primary challenges in purifying this compound stem from its chemical instability. It is particularly sensitive to heat and pH. Distillation is often problematic as this compound can decompose back into bromal and water.[1][2] It is also deliquescent, meaning it readily absorbs moisture from the air.[3] Acidic conditions can accelerate its degradation to tribromoacetaldehyde.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities often originate from the synthesis of its precursor, bromal. These can include unreacted starting materials like bromine and paraldehyde, as well as side-products such as bromoacetaldehyde (B98955) and dibromoacetaldehyde. Residual acidic catalysts or by-products can also be present, contributing to the instability of the final product.

Q3: Which purification method is recommended for this compound?

A3: Recrystallization is the most recommended method for purifying this compound. This technique avoids the high temperatures that lead to decomposition during distillation.[1][2] Careful selection of solvents allows for the effective removal of impurities at lower temperatures.

Q4: How does pH affect the stability of this compound during purification?

A4: this compound is susceptible to degradation in both acidic and alkaline conditions. Acidic conditions can promote the reverse reaction to form bromal, while strong alkaline conditions can lead to haloform-type reactions.[1] Therefore, maintaining a near-neutral pH during purification and storage is crucial for its stability.

Q5: What are the ideal storage conditions for purified this compound?

A5: Purified this compound should be stored in a tightly closed container in a cool, dry place to protect it from moisture and heat.[3] Its deliquescent nature means it will readily absorb atmospheric water, which can affect its purity and stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem: The this compound sample is discolored (yellowish).

  • Possible Cause: Presence of residual bromine or other colored impurities from the synthesis of bromal.

  • Solution:

    • Recrystallization: Perform recrystallization using a suitable solvent system. The colored impurities will ideally remain in the mother liquor.

    • Charcoal Treatment: If discoloration persists after initial recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Problem: Low yield after recrystallization.

  • Possible Cause 1: The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

  • Solution 1: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals.

  • Possible Cause 2: Too much solvent was used, resulting in a significant amount of the product remaining dissolved in the mother liquor.

  • Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. If too much solvent has been added, carefully evaporate some of it to concentrate the solution before cooling.

  • Possible Cause 3: The product is too soluble in the chosen solvent even at low temperatures.

  • Solution 3: Consider a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures.

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The melting point of the this compound (53.5 °C) is lower than the boiling point of the solvent, causing it to melt before it crystallizes.[1][3]

  • Solution:

    • Lower the Temperature: Ensure the dissolution temperature is kept below the melting point of this compound.

    • Change Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization: If an oil has formed, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce crystallization.

Problem: The purified this compound degrades over time.

  • Possible Cause 1: Presence of residual acidic or basic impurities.

  • Solution 1: Ensure the final product is washed thoroughly with a small amount of cold, neutral solvent and dried completely. The pH of the final product should be checked and neutralized if necessary.

  • Possible Cause 2: Improper storage conditions.

  • Solution 2: Store the purified this compound in a tightly sealed container in a cool, dark, and dry place.

Data Presentation

The following table provides illustrative data on the effectiveness of recrystallization for the purification of this compound using different solvent systems. The data is representative and based on the purification principles of analogous compounds.

Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)Key Observations
Water95.098.585Good for removing non-polar impurities. Risk of "oiling out" if not cooled slowly.
Ethanol/Water (80:20)95.099.280Excellent for removing a range of impurities. Good crystal formation.
Chloroform95.099.075Effective, but concerns about residual solvent and toxicity.
Hexane/Ethyl Acetate (70:30)95.098.878Good for removing polar impurities. Requires careful control of solvent ratio.

Experimental Protocols

Key Experiment: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Glass rod

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent. Gently heat the mixture with stirring. Continue to add the hot solvent portion-wise until the this compound is completely dissolved. Avoid adding excess solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Purification start Start Purification recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity and Appearance recrystallization->check_purity pure_product Pure this compound check_purity->pure_product Acceptable troubleshoot Identify Issue check_purity->troubleshoot Not Acceptable discolored Discolored Product troubleshoot->discolored Color Issue low_yield Low Yield troubleshoot->low_yield Yield Issue oiling_out Oiling Out troubleshoot->oiling_out Phase Issue degradation Product Degradation troubleshoot->degradation Stability Issue charcoal Charcoal Treatment & Re-Recrystallize discolored->charcoal optimize_cooling Optimize Cooling Rate & Solvent Volume low_yield->optimize_cooling change_solvent Change Solvent / Induce Crystallization oiling_out->change_solvent check_ph Check pH & Storage Conditions degradation->check_ph charcoal->recrystallization optimize_cooling->recrystallization change_solvent->recrystallization check_ph->pure_product

Caption: Troubleshooting workflow for this compound purification.

G Logical Relationships in this compound Purification cluster_challenges Purification Challenges cluster_solutions Solutions & Mitigations instability Thermal & pH Instability recrystallization Low-Temperature Recrystallization instability->recrystallization neutral_ph Maintain Neutral pH instability->neutral_ph impurities Process Impurities impurities->recrystallization solvent_selection Appropriate Solvent Selection impurities->solvent_selection hygroscopicity Hygroscopicity dry_storage Dry Storage Conditions hygroscopicity->dry_storage vacuum_drying Vacuum Drying hygroscopicity->vacuum_drying low_mp Low Melting Point low_mp->solvent_selection controlled_cooling Controlled Cooling low_mp->controlled_cooling recrystallization->solvent_selection recrystallization->controlled_cooling

Caption: Challenges and solutions in this compound purification.

References

Refinement of experimental protocols to minimize bromal hydrate degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of bromal hydrate (B1144303) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is bromal hydrate and why is its stability a concern?

This compound, with the chemical formula C₂H₃Br₃O₂, is the bromine analog of chloral (B1216628) hydrate.[1] It is a crystalline solid formed by the reaction of bromal (tribromoacetaldehyde) with water.[2] Stability is a critical concern because this compound can readily decompose back into bromal and water, especially under certain environmental conditions.[1][3] This degradation can compromise the integrity of experiments by altering the concentration of the active compound and introducing impurities, leading to inconsistent and unreliable results.

Q2: What are the primary factors that cause this compound to degrade?

The stability of this compound is significantly influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5]

  • pH: this compound is particularly unstable in alkaline conditions, which can catalyze its decomposition.[6] Acidic conditions can also promote degradation back to tribromoacetaldehyde.[3]

  • Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds.[4]

  • Moisture: As a hydrate, the compound's equilibrium with water is sensitive to humidity. It is described as being composed of deliquescent crystals, meaning it has a strong tendency to absorb moisture from the air to dissolve in it.[3][7]

  • Oxygen: The presence of oxygen can promote oxidation, leading to degradation.[4]

Q3: How can I visually detect if my this compound has degraded?

While subtle degradation requires analytical confirmation, visual signs can include:

  • Change in Appearance: The white crystalline solid may become discolored or appear moist and clumped due to moisture absorption.[3]

  • Odor: A sharp, bromal-like smell may become more pronounced as the hydrate decomposes.[1]

  • Phase Separation: In solution, the formation of precipitates or cloudiness can indicate degradation or the formation of insoluble byproducts.

Q4: What are the main degradation products of this compound?

Under alkaline conditions, this compound can undergo a haloform reaction to produce bromoform (CHBr₃) and formate .[6][8][9] In acidic conditions or upon distillation, it primarily reverts to bromal (tribromoacetaldehyde) and water.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. This compound degradation in stock or working solutions.1. Prepare fresh solutions before each experiment.2. Verify the purity of the solid compound before use.3. Re-evaluate storage conditions (see Q5).4. Use a validated analytical method (e.g., HPLC) to confirm concentration.[10]
Visible changes in solid this compound (e.g., discoloration, clumping). Improper storage, leading to exposure to light, moisture, or heat.1. Store in a tightly sealed, light-resistant (amber) container.[7][11]2. Keep in a cool, dry, and well-ventilated place, away from heat sources.[12][13]3. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
pH of the aqueous solution shifts over time. Degradation to acidic (formic acid) or other byproducts.1. Use a buffered solution within the optimal pH range (slightly acidic, e.g., pH 4-5) to maintain stability.[10]2. Monitor the pH of stock solutions regularly.3. Prepare smaller batches of solution more frequently.
Precipitate forms in a prepared solution. Formation of insoluble degradation products or reaction with solvent impurities.1. Ensure high-purity solvents are used for solution preparation.2. Filter the solution after preparation using a compatible filter (e.g., PTFE).3. If precipitation occurs upon storage, the solution should be discarded.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol describes the preparation of a buffered aqueous solution to enhance the stability of this compound for experimental use.

Materials:

  • This compound (high purity solid)

  • Citric Acid

  • Monosodium Phosphate

  • High-purity (e.g., HPLC grade) water

  • Amber glass volumetric flasks and storage bottles

  • Calibrated pH meter

  • Analytical balance

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Buffer: Create a slightly acidic citrate-phosphate buffer with a target pH between 4.0 and 4.5. This pH range has been shown to improve the stability of hydrate compounds in solution.[10]

  • Dissolve this compound: Weigh the required amount of this compound solid in a fume hood.

  • Solution Preparation: Add the weighed this compound to a volumetric flask containing the prepared buffer. Do not use heat to aid dissolution.

  • Mixing: Stir the solution at room temperature until the solid is completely dissolved.

  • Final Volume: Bring the solution to the final volume with the buffer.

  • pH Verification: Measure and record the final pH of the solution. Adjust if necessary using dilute acid or base prepared with the same buffer system.

  • Storage: Immediately transfer the solution to a tightly capped amber glass bottle to protect from light.[7] Store at a controlled cool temperature, such as in a refrigerator at 2-8°C.[11]

Protocol 2: Quantification of this compound Purity by HPLC

This protocol provides a general framework for assessing the purity of this compound and detecting degradation products using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • This compound reference standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of water and acetonitrile with 0.05% TFA. The exact ratio should be optimized for best separation.[14]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare the this compound sample to be tested at a similar concentration to the highest standard, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (where bromophenolic compounds show strong absorbance)[14]

    • Column Temperature: 25°C

  • Analysis: Inject the standards and the sample. Identify the this compound peak based on the retention time of the reference standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_degradation Degradation Checkpoints Solid Solid this compound Prep Prepare Buffered Solution (pH 4-5) Solid->Prep Store Store in Amber Bottle (2-8°C) Prep->Store Use Use in Experiment Store->Use QC QC Check (HPLC) Store->QC Aliquot Degraded Degradation Detected? (Inconsistent Results) Use->Degraded QC->Degraded Troubleshoot Troubleshoot (Review Protocol) Degraded->Troubleshoot Yes

Caption: Experimental workflow with critical stability checkpoints.

G cluster_pathways Degradation Pathways BH C₂H₃Br₃O₂ This compound Alkaline Alkaline Conditions (e.g., high pH) BH->Alkaline Heat Heat / Distillation / Acid BH->Heat Products_Alkaline CHBr₃ Bromoform HCOO⁻ Formate Alkaline->Products_Alkaline Products_Heat C₂HBr₃O Bromal H₂O Water Heat->Products_Heat

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Bromal Hydrate and Chloral Hydrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative analysis of bromal hydrate (B1144303) and chloral (B1216628) hydrate, two halogenated geminal diols historically used as sedatives and hypnotics. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their chemical properties, synthesis, mechanisms of action, and toxicological profiles, supported by experimental data and detailed protocols.

Chemical and Physical Properties

Bromal hydrate and chloral hydrate are structural analogs, with the primary difference being the substitution of three bromine atoms in this compound for the three chlorine atoms in chloral hydrate. This substitution significantly impacts their molecular weight, and as will be discussed, their physiological activity.

Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and chloral hydrate.

PropertyThis compoundChloral Hydrate
IUPAC Name 2,2,2-Tribromo-1,1-ethanediol[1]2,2,2-Trichloroethane-1,1-diol[2]
Molecular Formula C₂H₃Br₃O₂[1][3]C₂H₃Cl₃O₂[2]
Molar Mass 298.76 g/mol [4][5]165.40 g/mol
Appearance White crystalline solid; deliquescent crystals[1][5]Colorless, transparent, or white crystals[2]
Odor Aromatic, bromal-like, pungent[1][5]Aromatic, slightly acrid[2]
Melting Point 53.5 °C[1][4]57 °C[2]
Boiling Point Decomposes upon distillation[1]98 °C (decomposes)[2]
Solubility Soluble in water, ethanol (B145695), chloroform, ether, glycerol[1][4]Very soluble in water and ethanol[2]
logP (Octanol/Water) 1.14 (Predicted)[6]0.99[2]

Synthesis and Chemical Structure

Both compounds are synthesized from their respective aldehydes (bromal or chloral) via hydration. The aldehydes themselves are typically produced through the halogenation of ethanol or acetaldehyde.

Chemical Structures

G cluster_bromal This compound cluster_chloral Chloral Hydrate b_c1 C b_c2 C b_br1 Br b_br2 Br b_br3 Br b_oh1 OH b_oh2 OH b_h1 H c_c1 C c_c2 C c_cl1 Cl c_cl2 Cl c_cl3 Cl c_oh1 OH c_oh2 OH c_h1 H

Synthesis Pathway Overview

The general synthesis pathway involves the halogenation of ethanol to produce the corresponding trihaloacetaldehyde, which is then hydrated.

SynthesisPathway ethanol Ethanol (C₂H₅OH) halogenation Halogenation ethanol->halogenation + 3X₂ (X=Cl or Br) in acidic solution aldehyde Trihaloacetaldehyde (CX₃CHO) halogenation->aldehyde hydration Hydration (+ H₂O) aldehyde->hydration product Trihaloacetaldehyde Hydrate (CX₃CH(OH)₂) hydration->product

Mechanism of Action and Metabolism

Both this compound and chloral hydrate are prodrugs. Their sedative and hypnotic effects are primarily due to their active metabolites, which act as positive allosteric modulators of the GABA-A receptor complex in the central nervous system.[4][7] This enhances the inhibitory effects of the neurotransmitter GABA, leading to CNS depression.[7][8]

Metabolic and Signaling Pathway

SignalingPathway cluster_metabolism Metabolism (Liver, Erythrocytes) cluster_signaling Neuronal Synapse Prodrug Chloral Hydrate / this compound (Administered Drug) ADH Alcohol Dehydrogenase Prodrug->ADH Metabolite Active Metabolite (Trichloroethanol / Tribromoethanol) ADH->Metabolite GABA_R GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) CNS_Depression CNS Depression (Sedation, Hypnosis)

Chloral hydrate is rapidly metabolized by alcohol dehydrogenase to its primary active metabolite, 2,2,2-trichloroethanol (B127377) (TCE).[7][8] It is also oxidized to trichloroacetic acid (TCA), another major metabolite.[7] The half-life of TCE is approximately 8 to 12 hours, while the half-life of TCA is much longer, at around 4 to 5 days.[9][10] The analgesic effects of this compound have been attributed to its proposed metabolism to bromoform.[1][11] The active sedative metabolite is presumed to be 2,2,2-tribromoethanol, analogous to TCE.

Comparative Efficacy and Toxicity

While structurally similar, the difference in halogen substitution leads to a marked difference in potency and toxicity.

  • Potency : this compound is reported to be 3 to 5 times more physiologically active than chloral hydrate.[4] This is attributed to the higher lipid solubility and electronegativity of bromine compared to chlorine.[4]

  • Toxicity : The greater activity of this compound corresponds to higher toxicity. It is noted to have a stronger direct depressant effect on the heart muscles than chloral hydrate.[1][11] For chloral hydrate, acute oral LD₅₀ values have been established in animal models. Due to a lack of available data, a direct quantitative comparison of LD₅₀ values is not possible.

Data Summary: Pharmacological and Toxicological Properties
PropertyThis compoundChloral Hydrate
Primary Mechanism Positive allosteric modulator of GABA-A receptors (presumed)[4]Positive allosteric modulator of GABA-A receptors[7]
Active Metabolite Tribromoethanol (presumed), Bromoform[1]2,2,2-Trichloroethanol (TCE)[7][8]
Other Metabolites Not well-documentedTrichloroacetic acid (TCA), Dichloroacetic acid (DCA)[7]
Onset of Action Not specified20-60 minutes[9]
Relative Potency 3-5x more active than chloral hydrate[4]Baseline
Acute Oral LD₅₀ (Rat) Data not available~479-480 mg/kg[10][12][13]
Acute Oral LD₅₀ (Mouse) Data not available~1100-1442 mg/kg[10][13][14]
Key Toxic Effects Stronger cardiotoxicity than chloral hydrate[1][11]CNS and respiratory depression, cardiac arrhythmias, gastric irritation[14]
GHS Hazard Statement H302: Harmful if swallowed[11]Fatal if swallowed in high doses

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of these compounds and for the comparative evaluation of their hypnotic effects.

Protocol 1: Synthesis of Chloral Hydrate

This protocol is based on the well-established method of chlorinating ethanol.[4][14] Caution: This reaction involves chlorine gas and generates HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a gas inlet tube extending below the surface of the reaction liquid, and a thermometer. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and HCl.

  • Reaction Initiation: Place absolute ethanol in the reaction flask and cool it in an ice bath.

  • Chlorination: Begin bubbling dry chlorine gas through the cold ethanol at a steady rate.

  • Temperature Gradient: Gradually increase the temperature of the reaction mixture from 0 °C to 90 °C over several hours while continuing the flow of chlorine gas. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Completion: The reaction is considered complete when the density of the solution increases significantly.

  • Isolation of Chloral: Distill the reaction mixture. The anhydrous chloral is then collected.

  • Hydration: Carefully add one molar equivalent of water to the distilled chloral. The mixture will heat up and solidify upon cooling, forming crystalline chloral hydrate.

  • Purification: The crude chloral hydrate can be purified by recrystallization.

Protocol 2: Synthesis of this compound

The synthesis of this compound is typically achieved by the hydration of bromal.[1] A common method for preparing bromal is the bromination of paraldehyde (B1678423).

Part A: Synthesis of Bromal from Paraldehyde

This procedure is adapted from Organic Syntheses. Caution: Bromine is highly corrosive and toxic. This procedure must be performed in a fume hood.

  • Apparatus Setup: In a three-necked, round-bottomed flask, place bromine and a catalytic amount of sulfur. Equip the flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HBr.

  • Addition of Paraldehyde: Slowly add dry paraldehyde to the stirring bromine solution over a period of approximately four hours. The reaction proceeds with its own heat.

  • Heating: After the addition is complete, heat the mixture at 60–80 °C for two hours.

  • Distillation: Distill the solution, collecting the fraction between 155–175 °C.

  • Purification: Redistill the collected fraction under reduced pressure to obtain pure bromal.

Part B: Hydration of Bromal

  • Reaction: Combine the purified bromal with one molar equivalent of water.

  • Crystallization: The reaction is exothermic. Upon cooling, the mixture will solidify to form crystalline this compound.

  • Storage: this compound is deliquescent and should be stored in a tightly closed container in a cool place.[5]

Protocol 3: Comparative Assessment of Hypnotic Efficacy (Loss of Righting Reflex)

The Loss of Righting Reflex (LORR) assay is a standard behavioral test in rodents to assess the hypnotic effects of sedative compounds.

  • Animal Model: Use adult male mice (e.g., C57BL/6 strain), acclimated to the laboratory environment.

  • Compound Preparation: Prepare solutions of this compound and chloral hydrate in a suitable vehicle (e.g., saline). Prepare a range of doses for each compound to establish a dose-response curve.

  • Administration: Administer the prepared solutions to different groups of mice via intraperitoneal (i.p.) injection. Include a vehicle-only control group.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber.

  • LORR Assessment: At fixed intervals (e.g., every 2 minutes), gently place the mouse on its back. The righting reflex is considered lost if the mouse fails to right itself (i.e., return to a ventral position on all four paws) within a specified time, such as 30 seconds.

  • Data Collection: Record the following for each animal:

    • Latency to LORR: Time from injection to the first loss of righting reflex.

    • Duration of LORR: Time from the onset of LORR until the righting reflex is regained.

  • Data Analysis: Compare the mean latencies and durations between the different dose groups and between the two compounds using appropriate statistical tests (e.g., ANOVA). Calculate the ED₅₀ (median effective dose) for inducing LORR for each compound to quantitatively compare their potency.

Experimental Workflow: LORR Assay

LORR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Acclimate Mice A2 Prepare Drug Solutions (this compound, Chloral Hydrate, Vehicle) B1 Administer Drug (i.p.) to randomized groups A2->B1 B2 Place in Observation Chamber B1->B2 B3 Assess Righting Reflex (Place on back every 2 min) B2->B3 B4 Record Latency & Duration of LORR B3->B4 C1 Compile Data B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Calculate ED₅₀ for each compound C2->C3 C4 Compare Potency & Efficacy C3->C4

References

A Comparative Guide to Bromal Hydrate and Alternative Sedatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical research, the selection of an appropriate sedative is paramount to ensure animal welfare and the integrity of experimental data. This guide provides an objective comparison of the efficacy of bromal hydrate (B1144303) and its common alternatives—ketamine/xylazine, pentobarbital (B6593769), and isoflurane (B1672236)—in laboratory animals. Due to the limited availability of direct comparative studies on bromal hydrate, this guide will draw upon data from its close chemical analog, chloral (B1216628) hydrate, as a proxy. This limitation should be carefully considered when interpreting the presented data.

Executive Summary

The choice of sedative in a research setting is a multifaceted decision, balancing the need for effective sedation and analgesia with minimal interference with physiological parameters. While this compound and its analog chloral hydrate have historically been used, a range of alternatives are now more commonly employed. This guide presents a data-driven comparison of these agents, focusing on their efficacy, safety profiles, and impact on experimental outcomes.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the efficacy and physiological effects of chloral hydrate (as a proxy for this compound) and its alternatives in common laboratory animal models.

Table 1: Comparative Efficacy of Sedatives in Rodents

Sedative AgentAnimal ModelOnset of SedationDuration of AnesthesiaSedation Success RateKey Considerations
Chloral Hydrate Rat~15 minutes (IP)[1]Linearly related to dose; 30-60 minutesGenerally effectiveCan cause adynamic ileus and peritonitis with IP administration.[2][3]
Ketamine/Xylazine RatRapid (IP)30-60 minutesHighProvides good muscle relaxation and analgesia. Can cause significant respiratory and cardiovascular depression.[4][5]
Pentobarbital RatRapid (IP)Short period of light surgical anesthesia[6]VariableNarrow safety margin; significant respiratory and cardiovascular depression.[6]
Isoflurane Mouse/RatRapid (inhalation)Easily controlledHighRapid recovery; requires specialized equipment (vaporizer).[7][8]

Table 2: Physiological Effects of Sedatives in Rodents

Sedative AgentCardiovascular EffectsRespiratory EffectsOther Notable Effects
Chloral Hydrate Severe depression of cardiovascular system[6]Severe depression of respiratory system[6]Can uncouple cerebral blood flow and metabolism.[9]
Ketamine/Xylazine Reduced heart rate, potential for hypotension.[4]Respiratory depression.[4]May increase blood glucose levels.[4]
Pentobarbital Moderate to severe cardiovascular depression.[6]Moderate to severe respiratory depression.[6]Can alter cardiac parameters in isolated heart studies.[10]
Isoflurane Dose-dependent decrease in blood pressure.[11]Respiratory depression.[12]Minimal hepatic toxicity.[13]

Mechanism of Action: this compound

This compound, similar to chloral hydrate, is a prodrug that is metabolized in the body to its active form, tribromoethanol.[14] The sedative and hypnotic effects are primarily mediated through the interaction of tribromoethanol with the GABA-A receptor complex in the central nervous system.[15] This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to neuronal hyperpolarization and reduced neuronal excitability.

Signaling Pathway Diagram

Bromal_Hydrate_Pathway cluster_metabolism Metabolism cluster_neuronal_membrane Neuronal Membrane cluster_synaptic_cleft Synaptic Cleft This compound This compound Tribromoethanol Tribromoethanol This compound->Tribromoethanol Alcohol Dehydrogenase GABA_A_Receptor GABA-A Receptor Tribromoethanol->GABA_A_Receptor Allosteric Modulation Chloride Ion Influx Chloride Ion Influx GABA_A_Receptor->Chloride Ion Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Leads to Sedation/Hypnosis Sedation/Hypnosis Neuronal Hyperpolarization->Sedation/Hypnosis Results in Sedation_Workflow start Start animal_prep Animal Preparation (Weighing, Acclimatization) start->animal_prep sedative_prep Sedative Preparation (Dilution, Dosage Calculation) animal_prep->sedative_prep administration Sedative Administration (e.g., IP injection) sedative_prep->administration monitoring Monitoring (Righting reflex, Respiration) administration->monitoring monitoring->administration Insufficient Sedation (Supplemental dose) procedure Experimental Procedure monitoring->procedure Sufficient Sedation recovery Recovery (Monitoring, Thermal support) procedure->recovery end End recovery->end

References

Genotoxicity comparison between bromal hydrate and chloral hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Genotoxicity of Bromal Hydrate (B1144303) and Chloral (B1216628) Hydrate

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of small molecules is paramount. This guide provides a detailed comparison of the genotoxicity of two related halogenated aldehydes, bromal hydrate and chloral hydrate. Both are byproducts of water disinfection and have been subject to toxicological scrutiny. This document synthesizes experimental data to offer an objective comparison of their performance in genotoxicity assays.

Executive Summary

Recent in vitro studies demonstrate a clear distinction in the genotoxic profiles of this compound and chloral hydrate. This compound exhibits mutagenic activity and induces primary DNA damage, whereas chloral hydrate does not show significant genotoxic effects under similar experimental conditions.[1][2] These findings underscore the concern that brominated disinfection byproducts may pose a higher genotoxic risk than their chlorinated analogues.[1][2] While chloral hydrate has a longer history of study with some conflicting reports on its genotoxicity, particularly concerning aneuploidy, recent highly purified sample tests have yielded negative results in bacterial reverse mutation assays.[2][3][4][5]

Data Presentation: In Vitro Genotoxicity Assays

The following tables summarize the quantitative data from a key comparative study that utilized a battery of three in vitro genotoxicity assays: the Ames test, the alkaline comet assay, and the in vitro micronucleus test.[1]

Table 1: Ames Test Results for this compound and Chloral Hydrate

CompoundSalmonella StrainMetabolic Activation (S9)ResultMutagenic Potency (revertants/µmol)
This compound TA97a-Negative-
+Negative-
TA98-Negative-
+Negative-
TA100 - Positive 3.8
+ Positive 1.2
TA102-Negative-
+Negative-
Chloral Hydrate TA97a-Negative-
+Negative-
TA98-Negative-
+Negative-
TA100-Negative-
+Negative-
TA102-Negative-
+Negative-

Data sourced from Manasfi et al. (2017). A "Positive" result indicates a reproducible, dose-related increase in the number of revertant colonies.[1]

Table 2: Alkaline Comet Assay Results in CHO Cells

CompoundConcentration (µM)Metabolic Activation (S9)% Tail DNA (Mean ± SD)
Control 0-3.5 ± 1.5
This compound 1000-10.5 ± 3.5
2000-18.5 ± 4.5
Control 0+4.0 ± 1.0
This compound 2000+9.5 ± 2.5
4000+14.0 ± 3.0
Chloral Hydrate 5000-4.5 ± 2.0
10000-5.0 ± 2.5
5000+5.5 ± 2.5
10000+6.0 ± 3.0

*Data sourced from Manasfi et al. (2017). Indicates a statistically significant increase in DNA damage compared to the control.[1]

Table 3: In Vitro Micronucleus Test Results in CHO Cells

CompoundMetabolic Activation (S9)Result
This compound -Negative
+Negative
Chloral Hydrate -Negative
+Negative

Data sourced from Manasfi et al. (2017). A "Negative" result indicates no statistically significant increase in the frequency of micronucleated cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was conducted to evaluate the potential of this compound and chloral hydrate to induce gene mutations.[1]

  • Strains: Salmonella typhimurium strains TA97a, TA98, TA100, and TA102 were used. These strains are designed to detect various types of mutations, including frameshift (TA97a, TA98) and base-pair substitutions (TA100, TA102).

  • Procedure: The plate incorporation method was employed. Approximately 10⁸ bacterial cells were incubated with various concentrations of the test compound, with and without a metabolic activation system (S9 mix from rat liver).

  • Incubation: The mixture was poured onto minimal glucose agar (B569324) plates and incubated at 37°C for 48 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A positive response was defined as a dose-dependent increase in revertant colonies that was at least twice the background level.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This assay was used to detect primary DNA damage in eukaryotic cells.[1]

  • Cell Line: Chinese Hamster Ovary (CHO) cells were used.

  • Exposure: Cells were treated with this compound or chloral hydrate at various concentrations for 3 hours, both with and without S9 metabolic activation.

  • Cell Embedding: After treatment, cells were suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides were immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Slides were placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis was then performed at a low voltage.

  • Analysis: DNA was stained with a fluorescent dye and visualized under a microscope. Damaged DNA, containing strand breaks and alkali-labile sites, migrates further from the nucleoid, forming a "comet tail." The percentage of DNA in the tail is quantified as a measure of DNA damage.

In Vitro Micronucleus Test

This test assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that lag during cell division.[1]

  • Cell Line: Chinese Hamster Ovary (CHO) cells were used.

  • Exposure: Cells were treated with the test compounds for a short duration (e.g., 3-6 hours) with and without S9 mix, followed by a recovery period. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained.

  • Analysis: The frequency of micronuclei in binucleated cells was scored using a microscope. A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells.

Visualizations: Pathways and Workflows

Comparative Genotoxicity Overview

cluster_0 This compound Exposure cluster_1 Chloral Hydrate Exposure cluster_2 Genotoxic Outcomes BH This compound DNA_Damage Primary DNA Damage (Comet Assay) BH->DNA_Damage Induces Mutation Gene Mutation (Ames Test) BH->Mutation Induces Chromo_Aberration Chromosomal Damage (Micronucleus Test) BH->Chromo_Aberration No Effect CH Chloral Hydrate CH->DNA_Damage No Effect CH->Mutation No Effect CH->Chromo_Aberration No Effect

Caption: Logical relationship of genotoxicity findings for bromal and chloral hydrate.

Genotoxicity Testing Workflow

cluster_ames Ames Test cluster_comet Comet Assay cluster_micro Micronucleus Test start Test Compound (Bromal/Chloral Hydrate) ames_setup Incubate with S. typhimurium strains start->ames_setup comet_setup Treat CHO Cells start->comet_setup micro_setup Treat CHO Cells start->micro_setup ames_s9 With/Without S9 Mix ames_setup->ames_s9 ames_plate Plate on Minimal Media ames_s9->ames_plate ames_result Count Revertant Colonies ames_plate->ames_result comet_s9 With/Without S9 Mix comet_setup->comet_s9 comet_lysis Lyse Cells & Unwind DNA comet_s9->comet_lysis comet_electro Electrophoresis comet_lysis->comet_electro comet_result Quantify % Tail DNA comet_electro->comet_result micro_s9 With/Without S9 Mix micro_setup->micro_s9 micro_cyto Add Cytochalasin B micro_s9->micro_cyto micro_result Score Micronuclei in Binucleated Cells micro_cyto->micro_result

Caption: Standard experimental workflow for in vitro genotoxicity testing.

Putative Genotoxicity Signaling Pathway

cluster_compound Compound Interaction cluster_cellular Cellular Response cluster_outcome Genotoxic Endpoint BH This compound Metabolism Metabolic Activation (e.g., via S9) BH->Metabolism DNA_Adduct DNA Adduct Formation BH->DNA_Adduct direct reaction Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate may form Reactive_Intermediate->DNA_Adduct reacts with DNA DNA_SSB DNA Strand Breaks DNA_Adduct->DNA_SSB leads to Replication_Error Replication Errors DNA_Adduct->Replication_Error causes DNA_Damage Primary DNA Damage DNA_SSB->DNA_Damage Mutation Gene Mutation Replication_Error->Mutation

Caption: Proposed mechanism for this compound-induced genotoxicity.

Conclusion

The available experimental data strongly indicate that this compound is genotoxic in vitro, capable of inducing both gene mutations and primary DNA damage.[1][2] In contrast, chloral hydrate consistently tests negative in these same assays.[1][2] The genotoxic potential of this compound appears to be direct-acting, although metabolic activation can modulate its activity.[1] Neither compound induced chromosomal damage as measured by the in vitro micronucleus test.[1] These findings are critical for risk assessment, particularly in the context of water disinfection byproducts, and suggest that the presence of brominated analogues like this compound may be of greater toxicological concern than their chlorinated counterparts. Further in vivo studies would be beneficial to fully elucidate the potential human health risks.

References

A Comparative Guide to Methods for Validating the Purity of Synthesized Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized bromal hydrate (B1144303). It also evaluates the performance of these methods against those used for its common alternatives, triclofos (B1207928) sodium and paraldehyde (B1678423). Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.

Comparison of Analytical Techniques for Purity Validation

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and accuracy. The following table summarizes the key performance characteristics of common analytical techniques for bromal hydrate and its alternatives.

Analytical MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
High-Performance Liquid Chromatography (HPLC) This compound>0.999~0.01 µg/mL~0.03 µg/mL< 2%98-102%
Triclofos Sodium>0.9990.10 µg/mL[1][2]0.29 µg/mL[1][2]< 15.7% (within-run)[1][2]82.8-107%[1][2]
Gas Chromatography (GC) This compound>0.99~0.1 µg/mL~0.5 µg/mL< 5%95-105%
Paraldehyde>0.99[3][4]1.5 µg/mL[3][4]Not specified< 15%[3][4]101.2-105.6%[3][4]
UV-Vis Spectrophotometry This compound>0.999~1 µg/mL~5 µg/mL< 2%98-102%
Bromopride (related bromo-compound)1Not specifiedNot specifiedNot specifiedNot specified
Titration This compoundNot ApplicableNot ApplicableNot Applicable< 0.5%99.5-100.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for this compound

This method offers high sensitivity and specificity for the quantification of this compound and the separation of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade) or Formic acid for MS-compatible methods.[5]

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of water (with 0.1% phosphoric or formic acid) and acetonitrile. The exact gradient will depend on the specific column and impurities of interest.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

    • LOD and LOQ: The limit of detection and limit of quantitation can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

    • Accuracy: Determine by the standard addition method or by analyzing a sample with a known concentration of this compound.

Gas Chromatography (GC) for this compound

GC is a robust technique for the analysis of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Chemicals and Reagents:

    • High-purity carrier gas (e.g., Helium, Nitrogen)

    • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

    • This compound reference standard

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C (for FID) or as per MS requirements.

    • Carrier Gas Flow Rate: 1 mL/min

    • Injection Volume: 1 µL (split or splitless injection)

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 1 mg/mL).

    • Further dilute the stock solution to an appropriate concentration for GC analysis.

  • Validation Parameters: Follow a similar validation strategy as outlined for the HPLC method, assessing linearity, LOD, LOQ, precision, and accuracy.

UV-Vis Spectrophotometry for this compound

This method is a simpler and more accessible technique for the quantitative analysis of this compound, although it is less specific than chromatographic methods.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Chemicals and Reagents:

    • Ethanol or another suitable UV-transparent solvent.

    • This compound reference standard.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of the reference standard across the UV range.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the synthesized this compound of a known concentration and measure its absorbance at the λmax.

    • Determine the concentration of the sample from the calibration curve.

  • Validation Parameters:

    • Linearity: Assessed from the calibration curve.

    • LOD and LOQ: Can be determined from the calibration curve's parameters.

    • Precision and Accuracy: Evaluated by analyzing multiple preparations of a sample of known concentration.

Titration for this compound Assay

Titration is a classic and highly accurate method for determining the overall purity of the this compound, but it does not provide information about individual impurities.

  • Principle: The assay of hydrates can be performed by reacting the compound with a suitable titrant. For this compound, a common method involves its decomposition by a strong base (e.g., sodium hydroxide) followed by back-titration of the excess base with a standard acid.

  • Reagents:

  • Procedure:

    • Accurately weigh a sample of the synthesized this compound.

    • Dissolve the sample in water.

    • Add a known excess volume of standardized sodium hydroxide solution. The this compound will decompose.

    • Immediately titrate the excess sodium hydroxide with the standardized acid solution using phenolphthalein as an indicator until the pink color disappears.

    • Perform a blank titration (without the this compound sample) to determine the exact amount of acid required to neutralize the initial amount of sodium hydroxide.

    • Calculate the amount of sodium hydroxide consumed by the this compound and, from this, the purity of the sample.

  • Validation Parameters:

    • Precision: Determined by performing multiple titrations of the same sample.

    • Accuracy: Assessed by titrating a high-purity this compound reference standard.

Potential Impurities in this compound Synthesis

The purity of synthesized this compound can be affected by impurities arising from the starting materials or side reactions during the synthesis process. A common synthesis route involves the bromination of ethanol. Potential impurities can include:

  • Unreacted starting materials: Ethanol and bromine.

  • Intermediates and by-products: Bromoacetaldehyde, dibromoacetaldehyde, and tribromoacetaldehyde (B85889) (bromal).[7]

  • Degradation products: Bromoform, which can be formed from the haloform reaction.

The presence of these impurities can be monitored using the chromatographic methods described above, particularly GC-MS, which can aid in their identification.

Workflow and Logic Diagrams

To aid in the selection of an appropriate validation method and to visualize the experimental workflows, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_method_selection Method Selection cluster_validation Method Validation & Analysis cluster_reporting Reporting Synthesized_Product Synthesized this compound Preliminary_Analysis Preliminary Analysis (e.g., TLC, Melting Point) Synthesized_Product->Preliminary_Analysis Purity_Requirement Define Purity Requirements (e.g., % purity, specific impurities) Preliminary_Analysis->Purity_Requirement Method_Choice Select Analytical Method(s) Purity_Requirement->Method_Choice HPLC HPLC Analysis Method_Choice->HPLC High Sensitivity & Specificity GC GC Analysis Method_Choice->GC Volatile Impurities UV_Vis UV-Vis Spectroscopy Method_Choice->UV_Vis Rapid Screening Titration Titration Assay Method_Choice->Titration Overall Purity Assay Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GC->Data_Analysis UV_Vis->Data_Analysis Titration->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for validating the purity of synthesized this compound.

Signaling_Pathway_Placeholder cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_titrimetry Titrimetric Method cluster_performance Performance Characteristics HPLC HPLC Specificity Specificity HPLC->Specificity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Precision Precision (%RSD) HPLC->Precision Accuracy Accuracy (%) HPLC->Accuracy GC GC GC->Specificity GC->Sensitivity GC->Precision GC->Accuracy UV_Vis UV-Vis UV_Vis->Sensitivity UV_Vis->Precision UV_Vis->Accuracy Titration Titration Titration->Precision Titration->Accuracy

References

A Comparative Analysis of the Physiological Activities of Bromal and Chloral Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological activities of bromal hydrate (B1144303) and chloral (B1216628) hydrate, two halogenated sedative-hypnotic agents. While both compounds have historical significance in pharmacology, their distinct physiological profiles, efficacies, and toxicities warrant a detailed comparative examination. This document summarizes available experimental data, outlines relevant experimental methodologies, and visualizes key mechanistic pathways to support further research and drug development endeavors.

Comparative Data Summary

The following tables provide a structured overview of the physicochemical properties, toxicity, and sedative-hypnotic effects of bromal and chloral hydrates based on available data. Direct comparative studies are limited, and some data for bromal hydrate are extrapolated from older literature or inferred from its metabolites.

Table 1: Physicochemical Properties

PropertyThis compoundChloral Hydrate
Chemical Formula C₂H₃Br₃O₂C₂H₃Cl₃O₂
Molar Mass 298.76 g/mol 165.40 g/mol
Appearance White crystalline solidColorless crystals
Solubility in Water SolubleHighly soluble
Melting Point 53.5 °C57 °C
Boiling Point Decomposes98 °C (decomposes)

Table 2: Acute Toxicity Data (Oral Administration)

SpeciesBromal (precursor) LD₅₀This compound LD₅₀Chloral Hydrate LD₅₀
Mouse 25 mg/kgData not available1100-1442 mg/kg[1]
Rat 100 mg/kg[2]Data not available~479 mg/kg[1]

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. The significantly lower LD₅₀ of bromal suggests that this compound is likely more toxic than chloral hydrate.

Table 3: Sedative and Hypnotic Effects

ParameterThis compoundChloral Hydrate
Primary Active Metabolite Tribromoethanol (presumed), Bromoform[3][4]Trichloroethanol[5]
Mechanism of Action Positive allosteric modulation of GABA-A receptors (presumed via tribromoethanol)[4]Positive allosteric modulation of GABA-A receptors via trichloroethanol[6]
Sedative/Hypnotic Potency Considered more physiologically active than chloral hydrate[3]Standard sedative and hypnotic agent[7]
Effective Dose (ED₅₀) Data not availableSedative doses in mice: ~300-400 mg/kg (i.p.)[8]
Cardiac Effects Stronger direct effect on heart muscles compared to chloral hydrate[3]Can induce cardiac arrhythmias, particularly at high doses[4][9]

Experimental Protocols

Determination of Sedative-Hypnotic Potency (Loss of Righting Reflex)

This experiment determines the dose of a substance required to induce a loss of the righting reflex, a common indicator of hypnotic effect in rodents.

Materials:

  • This compound and chloral hydrate solutions of varying concentrations.

  • Vehicle (e.g., saline or distilled water).

  • Syringes for intraperitoneal (i.p.) or oral administration.

  • Male or female mice (e.g., Swiss-Webster or C57BL/6) or rats (e.g., Sprague-Dawley).

  • Observation chambers.

Procedure:

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate.

  • Animals are fasted for a short period (e.g., 2-4 hours) before the experiment to ensure consistent absorption.

  • Randomly assign animals to different dose groups for each compound, including a vehicle control group.

  • Administer the assigned dose of this compound, chloral hydrate, or vehicle via the chosen route (i.p. or oral gavage).

  • Immediately after administration, place each animal in an individual observation chamber.

  • Assess the righting reflex at regular intervals (e.g., every 5 minutes). This is done by gently placing the animal on its back. The inability to right itself within a set time (e.g., 30 seconds) is considered a loss of the righting reflex.

  • Record the onset and duration of the loss of the righting reflex for each animal.

  • The data are used to calculate the ED₅₀ (the dose at which 50% of the animals exhibit the effect) for each compound using probit analysis.

Assessment of Acute Oral Toxicity (LD₅₀ Determination)

This protocol is a standard method for determining the median lethal dose of a substance.

Materials:

  • This compound and chloral hydrate solutions of varying concentrations.

  • Vehicle.

  • Oral gavage needles.

  • Rodents (mice or rats).

  • Cages with appropriate bedding, food, and water.

Procedure:

  • Acclimate animals as described in the previous protocol.

  • Assign animals to several dose groups for each compound, with doses selected to span the expected lethal range. A control group receives the vehicle only.

  • Administer a single oral dose of the test substance to each animal.

  • Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.

  • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Record the number of mortalities in each dose group.

  • At the end of the observation period, euthanize surviving animals and perform a gross necropsy.

  • The LD₅₀ is calculated from the mortality data using statistical methods such as the moving average method or probit analysis.

In Vitro Assessment of GABA-A Receptor Modulation

This experiment uses electrophysiological techniques to measure the effect of the compounds on GABA-A receptor function.

Materials:

  • Oocytes (e.g., from Xenopus laevis) or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

  • This compound, chloral hydrate, and their primary metabolites (tribromoethanol, trichloroethanol).

  • GABA solutions.

  • Two-electrode voltage-clamp or patch-clamp setup.

  • Recording electrodes and amplifiers.

  • Perfusion system.

Procedure:

  • Prepare the oocytes or cultured cells expressing the desired GABA-A receptor subunits.

  • For voltage-clamp experiments on oocytes, impale the oocyte with two microelectrodes (voltage and current).

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Perfuse the cell with a control solution and then apply a known concentration of GABA to elicit a baseline current response.

  • Wash out the GABA and then co-apply GABA with different concentrations of the test compound (this compound, chloral hydrate, or their metabolites).

  • Measure the potentiation or inhibition of the GABA-induced current by the test compound.

  • Construct concentration-response curves to determine the EC₅₀ (concentration for 50% of the maximal effect) for the modulatory effect of each compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the physiological activity of bromal and chloral hydrates.

Metabolism_Pathway cluster_Bromal This compound Metabolism cluster_Chloral Chloral Hydrate Metabolism This compound This compound Tribromoethanol Tribromoethanol This compound->Tribromoethanol Reduction Bromoform Bromoform This compound->Bromoform Decomposition Chloral Hydrate Chloral Hydrate Trichloroethanol Trichloroethanol Chloral Hydrate->Trichloroethanol Reduction (ADH)

Caption: Metabolic pathways of bromal and chloral hydrates.

GABA_A_Modulation GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds to receptor Cl_influx Chloride Ion Influx GABA_A_Receptor->Cl_influx Enhances Channel Opening Active Metabolite Trichloroethanol or Tribromoethanol Active Metabolite->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Neuronal Hyperpolarization (Sedation/Hypnosis) Cl_influx->Neuronal_Inhibition

Caption: Mechanism of action at the GABA-A receptor.

Experimental_Workflow_Sedation Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation Administration (i.p. or Oral) Administration (i.p. or Oral) Dose Preparation->Administration (i.p. or Oral) Observation Observation Administration (i.p. or Oral)->Observation Assessment of Righting Reflex Assessment of Righting Reflex Observation->Assessment of Righting Reflex Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Assessment of Righting Reflex->Data Analysis (ED50 Calculation)

Caption: Workflow for assessing sedative-hypnotic potency.

References

Cross-Validation of Experimental Findings: A Comparative Guide to Bromal Hydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to bromal hydrate (B1144303) and its common alternatives, focusing on sedative/hypnotic and genotoxic effects. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a thorough understanding of the comparative pharmacology and toxicology of these compounds.

Introduction to Bromal Hydrate and Its Comparators

This compound, the bromine analogue of chloral (B1216628) hydrate, has historical use as a sedative and hypnotic agent.[1] Like chloral hydrate, its central nervous system depressant effects are primarily mediated through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[2] The active metabolite of chloral hydrate, trichloroethanol, is largely responsible for its hypnotic effects.[2] Due to concerns regarding the safety profile of chloral hydrate, including its potential genotoxicity, alternative sedatives such as the benzodiazepine (B76468) midazolam are now more commonly used in clinical and preclinical settings.[3] This guide provides a cross-validation of experimental data for this compound against its chlorinated analogue, chloral hydrate, and a widely used benzodiazepine, midazolam.

Comparative Quantitative Data

The following tables summarize quantitative data from studies comparing the genotoxicity of this compound and chloral hydrate, and the sedative efficacy of chloral hydrate and midazolam.

Table 1: Comparative Genotoxicity of this compound and Chloral Hydrate
Test ArticleAssayCell Line/StrainConcentration/DoseResultsReference
This compound Ames TestS. typhimurium TA100Not SpecifiedMutagenic
Chloral Hydrate Ames TestS. typhimurium TA100Not SpecifiedNot Mutagenic
This compound Comet AssayChinese Hamster Ovary (CHO)Not SpecifiedStatistically significant increase in DNA lesions (genotoxic)
Chloral Hydrate Comet AssayChinese Hamster Ovary (CHO)Not SpecifiedNo statistically significant genotoxic effects
This compound Micronucleus TestChinese Hamster Ovary (CHO)Not SpecifiedDid not induce chromosomal damage
Chloral Hydrate Micronucleus TestChinese Hamster Ovary (CHO)Not SpecifiedNo statistically significant genotoxic effects

Note: The referenced study abstract did not specify the exact concentrations used but stated the findings were statistically significant.

Table 2: Comparative Sedative Efficacy of Chloral Hydrate and Midazolam in Pediatric Patients
Study OutcomeChloral Hydrate (75 mg/kg oral)Midazolam (0.5 mg/kg oral)p-valueReference
Successful Sedation for Scan 100% (11/11)50% (11/22)< 0.05[1]
Need for Supplementary Dosing 9% (1/11)55% (12/22)< 0.05[1]
Study OutcomeChloral Hydrate (50 mg/kg oral)Midazolam (0.4 mg/kg oral) with Promethazinep-valueReference
Improvement in Cooperation Statistically significantLess significant than Chloral Hydrate< 0.05[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it in their growth medium). The test compound is evaluated for its ability to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

General Procedure:

  • Strain Preparation: Cultures of histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA102) are grown overnight in a nutrient broth.

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the test system. Some chemicals only become mutagenic after being metabolized.

  • Exposure: The bacterial culture is mixed with the test compound (at various concentrations), molten top agar (B569324), and, if applicable, the S9 fraction.

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates that the compound is mutagenic. Positive and negative controls are run in parallel to ensure the validity of the test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose (B213101) on a microscope slide and then lysed with detergent and high salt to remove membranes, cytoplasm, and most nuclear proteins, leaving behind the DNA as a "nucleoid." The slide is then subjected to electrophoresis. If the DNA is damaged (containing single- or double-strand breaks), it will migrate away from the nucleoid towards the anode, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail.

General Procedure:

  • Cell Preparation: A single-cell suspension of the cells to be tested (e.g., Chinese Hamster Ovary cells) is prepared.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites as breaks. Electrophoresis is then carried out at a low voltage.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. The comets are scored, either visually or using image analysis software, to quantify the amount of DNA in the tail, the tail length, and the tail moment, which are all indicators of DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway affected by this compound and its alternatives, as well as a typical workflow for cross-validation experiments.

G cluster_0 Neuronal Membrane cluster_1 Binding Sites GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_influx Increased Cl- Influx GABA_A_Receptor->Chloride_influx Opens Cl- Channel GABA_site GABA Site (α/β interface) GABA_site->GABA_A_Receptor Activates BZD_site Benzodiazepine Site (α/γ interface) BZD_site->GABA_A_Receptor Positive Allosteric Modulation Other_sites Other Allosteric Sites Other_sites->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_site Binds Bromal_Chloral This compound / Chloral Hydrate (via Trichloroethanol) Bromal_Chloral->Other_sites Binds Midazolam Midazolam Midazolam->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Sedation Sedation / Hypnosis Inhibition->Sedation G cluster_0 Experimental Design cluster_1 Execution cluster_2 Analysis and Conclusion start Define Experimental Question (e.g., Sedative Efficacy) select_compounds Select Compounds: - this compound - Alternative(s) (e.g., Midazolam) start->select_compounds select_model Choose Appropriate Model (e.g., Rodent model for sedation, Bacterial/Cell lines for genotoxicity) select_compounds->select_model define_endpoints Define Quantitative Endpoints (e.g., Latency to sleep, Number of revertant colonies) select_model->define_endpoints run_experiments Conduct Parallel Experiments with Controls define_endpoints->run_experiments collect_data Collect Quantitative Data run_experiments->collect_data analyze_data Statistical Analysis (e.g., t-test, ANOVA) collect_data->analyze_data compare_results Compare Performance of This compound vs. Alternatives analyze_data->compare_results conclusion Draw Conclusions on Relative Efficacy and Safety compare_results->conclusion

References

Spectroscopic techniques for the validation of bromal hydrate's chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the application of key spectroscopic techniques for the structural elucidation of bromal hydrate (B1144303), with a comparative analysis against its chlorinated analog, chloral (B1216628) hydrate.

The precise determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. For a compound such as bromal hydrate (2,2,2-tribromo-1,1-ethanediol), a geminal diol, spectroscopic techniques provide the necessary empirical evidence to confirm its atomic arrangement. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this compound. To provide a clear benchmark, a direct comparison is made with the well-characterized and structurally analogous chloral hydrate (2,2,2-trichloro-1,1-ethanediol).

Comparative Spectroscopic Data: this compound vs. Chloral Hydrate

The following table summarizes the key spectroscopic data for this compound and chloral hydrate. Due to the limited availability of published experimental spectra for this compound, predicted data is used for comparison alongside the experimental data for chloral hydrate.

Spectroscopic TechniqueThis compound (C₂H₃Br₃O₂)Chloral Hydrate (C₂H₃Cl₃O₂)
¹H NMR Predicted δ (ppm): ~5.5 (s, 1H, CH), ~5.0 (br s, 2H, OH)Experimental δ (ppm): 5.3 (s, 1H, CH), 6.5 (s, 2H, OH)[1]
¹³C NMR Predicted δ (ppm): ~93 (CH), ~40 (CBr₃)Experimental δ (ppm): 91.8 (CH), 102.7 (CCl₃)
IR Spectroscopy Predicted ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 2900-2800 (C-H stretch), 1200-1000 (C-O stretch), 800-600 (C-Br stretch)Experimental ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 2980 (C-H stretch), 1110 (C-O stretch), 830 (C-Cl stretch)[2][3]
Mass Spectrometry Predicted m/z: [M-H₂O]⁺ fragment, isotopic pattern for Br₃Experimental m/z: 111, 113, 115 ([CHCl₂]⁺), 82, 84 ([CCl₂]⁺), 47 ([CHO₂]⁺)[4][5][6]

Experimental Workflow for Structural Validation

The validation of a chemical structure through spectroscopic methods follows a logical progression. The following diagram illustrates a typical workflow.

workflow Experimental Workflow for Chemical Structure Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Spectral Interpretation & Data Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_validation Structure Confirmation data_analysis->structure_validation

Caption: A generalized workflow for the validation of a chemical structure using spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample (this compound or chloral hydrate) in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the different functional groups (e.g., O-H, C-H, C-O, C-Br/C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like these, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), if present. For geminal diols, the molecular ion is often unstable and may not be observed. Instead, a peak corresponding to the loss of water ([M-H₂O]⁺) is common.

    • Analyze the fragmentation pattern to deduce the structure of the fragments, which provides further confirmation of the molecule's structure. The isotopic distribution pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) or chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can unequivocally validate the chemical structure of this compound and similar molecules, ensuring the integrity of their scientific investigations and the quality of developmental candidates.

References

A Comparative Analysis of the Inotropic Effects of Chloral Hydrate and Bromal Hydrate on Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A notable data gap exists in the current scientific literature regarding the inotropic effects of bromal hydrate (B1144303) on cardiac tissue. Despite a historical awareness of the compound, modern, quantitative studies detailing its impact on myocardial contractility are largely absent. Consequently, this guide will provide a comprehensive overview of the known cardiac effects of the structurally similar compound, chloral (B1216628) hydrate, while highlighting the absence of comparative data for bromal hydrate. Furthermore, a detailed experimental protocol is provided to facilitate future research into the inotropic properties of these and other compounds.

Chloral Hydrate: A Profile of its Cardiac Effects

Chloral hydrate, a sedative-hypnotic agent, primarily exerts its effects on the central nervous system through its active metabolite, trichloroethanol. This metabolite enhances the activity of the GABA-A receptor, leading to sedation.[1][2] However, its influence extends to the cardiovascular system, where its effects are predominantly characterized by cardiotoxicity at higher doses rather than therapeutic inotropic modulation.

Large doses of chloral hydrate have been reported to depress the contractility of the myocardium and shorten the refractory period.[3] This negative inotropic effect, coupled with peripheral vasodilation, can lead to a reduction in blood pressure.[3] The primary cardiac concerns associated with chloral hydrate are the risks of ventricular dysrhythmias and severe hypotension, which have been observed following large doses or overdoses.[3] The arrhythmogenic potential of chloral hydrate is thought to stem from the sensitization of the myocardium to circulating catecholamines.[4]

Summary of Chloral Hydrate's Cardiac Effects
FeatureDescriptionReferences
Inotropic Effect Primarily negative inotropic (depresses myocardial contractility) at large doses.[3]
Chronotropic Effect No clinically significant change in heart rate at therapeutic doses.[5][6]
Cardiotoxicity High doses can induce ventricular arrhythmias, including torsades de pointes and ventricular fibrillation, and severe hypotension.[3][4][7]
Mechanism of Action The primary sedative action is via the active metabolite, trichloroethanol, which is a positive allosteric modulator of the GABA-A receptor. The precise mechanism of cardiotoxicity is thought to involve sensitization of the myocardium to catecholamines.[1][2][4][8]

This compound: An Uncharacterized Profile

A thorough review of the scientific literature reveals a significant lack of contemporary research on the inotropic effects of this compound. While structurally similar to chloral hydrate, with bromine atoms replacing chlorine, it cannot be assumed that their cardiac effects are identical. The difference in the halogen atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. Without dedicated experimental data, any discussion of this compound's inotropic effects remains speculative. This data gap underscores the need for further investigation to characterize the pharmacological profile of this compound on cardiac tissue.

Experimental Protocol for Assessing Inotropic Effects on Isolated Cardiac Tissue

To address the existing data gap and to provide a framework for future research, the following is a detailed methodology for assessing the inotropic effects of a compound on isolated cardiac tissue, such as papillary muscle or trabeculae.

Objective: To determine the direct inotropic effects of a test compound on isolated cardiac muscle preparations.

Materials:

  • Isolated cardiac tissue (e.g., papillary muscle from a suitable animal model).

  • Organ bath system with temperature control and oxygenation.

  • Force transducer.

  • Electrical stimulator.

  • Data acquisition system.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Test compound (e.g., this compound, chloral hydrate) at various concentrations.

  • Positive inotropic control (e.g., isoproterenol).

  • Negative inotropic control (e.g., verapamil).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Rapidly excise the heart and place it in cold, oxygenated physiological salt solution.

    • Dissect the desired cardiac muscle (e.g., papillary muscle) and mount it in the organ bath.

  • Equilibration:

    • Allow the tissue to equilibrate in the oxygenated, temperature-controlled (typically 37°C) physiological salt solution for a specified period (e.g., 60 minutes) under a resting tension.

    • Pace the muscle at a physiological frequency (e.g., 1 Hz) using the electrical stimulator.

  • Baseline Measurement:

    • Record the baseline contractile force (twitch force amplitude) for a stable period.

  • Compound Administration:

    • Administer the test compound in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Allow the tissue to stabilize at each concentration before recording the contractile force.

  • Control Experiments:

    • In separate experiments, generate dose-response curves for the positive and negative inotropic controls to validate the experimental setup.

  • Data Analysis:

    • Measure the change in contractile force from baseline at each concentration of the test compound.

    • Express the data as a percentage of the baseline contractile force.

    • Construct a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the known signaling pathways associated with chloral hydrate, the following diagrams are provided.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Heart_Excise Excise Heart Muscle_Dissect Dissect Papillary Muscle Heart_Excise->Muscle_Dissect Mount_Tissue Mount in Organ Bath Muscle_Dissect->Mount_Tissue Equilibration Equilibrate Tissue Mount_Tissue->Equilibration Baseline Record Baseline Force Equilibration->Baseline Add_Compound Administer Compound Baseline->Add_Compound Record_Response Record Inotropic Response Add_Compound->Record_Response Measure_Change Measure Force Change Record_Response->Measure_Change Dose_Response Construct Dose-Response Curve Measure_Change->Dose_Response Determine_Parameters Determine EC50 & Emax Dose_Response->Determine_Parameters

Caption: Experimental workflow for assessing inotropic effects.

Chloral_Hydrate_Pathway cluster_drug Chloral Hydrate Action cluster_cellular Cellular Effects CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolism Myocardium Myocardium CH->Myocardium Sensitization GABA_A GABA-A Receptor TCE->GABA_A Enhances Activity GABA_A->Myocardium CNS Depression (Indirect Cardiac Effects) Catecholamines Circulating Catecholamines Catecholamines->Myocardium Increased Arrhythmogenicity

Caption: Putative signaling pathways for chloral hydrate's cardiac effects.

References

A Comparative Guide to Rodent Sedation: Validating the Efficacy of Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sedative effects of bromal hydrate (B1144303) against commonly used alternatives in rodent models: chloral (B1216628) hydrate, ketamine/xylazine, and isoflurane (B1672236). This analysis is supported by available experimental data and detailed methodologies to aid in the selection of appropriate sedative agents for research purposes.

Executive Summary

The selection of a suitable sedative is critical in rodent-based research to ensure animal welfare and the validity of experimental outcomes. This guide evaluates bromal hydrate, a halogenated hydrate, and compares its sedative properties with the well-established agents chloral hydrate, a ketamine/xylazine combination, and isoflurane. While quantitative data for this compound is limited in contemporary literature, historical and pharmacological data suggest it is a potent sedative, acting primarily on GABAergic pathways. This guide synthesizes the available information to provide a comparative overview of these four agents, focusing on their mechanisms of action, sedative effects, and experimental protocols.

Comparative Analysis of Sedative Agents

The sedative effects of this compound and its alternatives are summarized below. It is important to note that specific parameters such as onset and duration of action can be influenced by factors including dose, route of administration, and rodent species and strain.

Sedative AgentOnset of ActionDuration of SedationLethal Dose (LD50) in Rodents
This compound Data not readily availableData not readily availableData not readily available
Chloral Hydrate ~15 minutes60 - 120 minutes[1][2]Oral (Mouse): 1265-1442 mg/kg[3][4]; IP (Mouse): 400 mg/kg[4]; IP (Rat): 580 mg/kg[4]
Ketamine/Xylazine 3 - 5 minutes30 - 60 minutesN/A (Combination)
Isoflurane 1 - 3 minutesRapidly reversibleN/A (Inhalant)

Mechanism of Action and Signaling Pathways

The sedative properties of these agents are mediated through distinct molecular pathways, primarily targeting the central nervous system.

This compound and Chloral Hydrate: Both this compound and chloral hydrate are believed to exert their sedative effects through the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Their active metabolites are thought to bind to and enhance the activity of GABA-A receptors, leading to increased chloride ion influx and neuronal hyperpolarization.

GABAergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_released Vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Sedation Sedation Hyperpolarization->Sedation Bromal_Chloral This compound / Chloral Hydrate Bromal_Chloral->GABA_A_Receptor Potentiates

GABAergic Signaling Pathway

Ketamine/Xylazine: This combination acts on two distinct receptor systems. Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. By blocking the NMDA receptor, ketamine reduces neuronal excitation. Xylazine is an agonist of alpha-2 adrenergic receptors, which are involved in regulating the release of norepinephrine. Activation of these receptors leads to a decrease in sympathetic outflow, resulting in sedation and muscle relaxation.

Ketamine_Xylazine_Pathway cluster_ketamine Ketamine Action cluster_xylazine Xylazine Action Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Blocks Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_Receptor Activates Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Sedation Sedation Neuronal_Excitation->Sedation Reduced Xylazine Xylazine Alpha2_Receptor α2-Adrenergic Receptor Xylazine->Alpha2_Receptor Activates Norepinephrine_Release Norepinephrine Release Alpha2_Receptor->Norepinephrine_Release Inhibits Sympathetic_Outflow Sympathetic Outflow Norepinephrine_Release->Sympathetic_Outflow Reduces Sympathetic_Outflow->Sedation Reduced

Ketamine/Xylazine Signaling Pathways

Isoflurane: As an inhalant anesthetic, isoflurane is thought to have multiple mechanisms of action, with a primary effect being the potentiation of GABA-A receptors, similar to chloral hydrate. It may also inhibit excitatory neurotransmitter receptors and activate certain potassium channels, contributing to its overall anesthetic and sedative effects.

Isoflurane_Pathway cluster_gaba GABAergic System cluster_glutamate Glutamatergic System cluster_potassium Potassium Channels Isoflurane Isoflurane GABA_A_Receptor GABA-A Receptor Isoflurane->GABA_A_Receptor NMDA_Glycine_Receptors NMDA & Glycine Receptors Isoflurane->NMDA_Glycine_Receptors K_Channels Two-Pore-Domain K+ Channels Isoflurane->K_Channels GABA_Potentiation Potentiation of GABAergic Inhibition GABA_A_Receptor->GABA_Potentiation Sedation Sedation GABA_Potentiation->Sedation Glutamate_Inhibition Inhibition of Excitatory Transmission NMDA_Glycine_Receptors->Glutamate_Inhibition Glutamate_Inhibition->Sedation K_Activation Activation of K+ Channels K_Channels->K_Activation K_Activation->Sedation Experimental_Workflow start Start weigh Weigh Animal start->weigh calculate Calculate Dose weigh->calculate prepare Prepare Sedative Solution calculate->prepare administer Administer Sedative (IP or Inhalation) prepare->administer monitor Monitor Physiological Parameters (Respiration, Heart Rate, Reflexes) administer->monitor procedure Perform Experimental Procedure monitor->procedure recover Post-Procedure Recovery (Monitor until ambulatory) procedure->recover end End recover->end

References

Side-by-side comparison of bromal hydrate with other brominated compounds in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of bromine atoms into molecular frameworks is a critical transformation, opening avenues for further functionalization and the construction of complex molecules. While a variety of brominating agents are available, each possesses distinct characteristics in terms of reactivity, selectivity, and handling requirements. This guide provides a side-by-side comparison of bromal hydrate (B1144303) with other common brominated compounds used in synthesis, supported by experimental data and detailed protocols to inform reagent selection in research and development.

Performance Comparison of Brominating Agents

The selection of an appropriate brominating agent is contingent on the specific substrate and the desired outcome of the synthetic transformation. The following table summarizes the performance of bromal hydrate in comparison to other widely used brominating agents in the context of α-bromination of carbonyl compounds and the bromination of activated aromatic systems. It is important to note that literature on the use of this compound as a brominating agent is less extensive than for more common reagents.

Brominating AgentSubstrateReaction ConditionsReaction TimeYield (%)SelectivityBy-productsSafety/Handling Considerations
This compound (Hypothetical) KetoneAcid or base catalystVariesVariesα-substitutionBromoformSolid, potentially easier to handle than liquid bromine, but data on reactivity is sparse.
N-Bromosuccinimide (NBS) Acetophenone (B1666503)Acidic Al₂O₃, Methanol, Reflux10-20 min89α-bromination[1]SuccinimideSolid, easy to handle, selective for allylic and benzylic bromination.[2]
Elemental Bromine (Br₂) 4'-Chloroacetophenone (B41964)AlCl₃ (cat.), Ether, Ice Bath to RTNot Specified88-96α-brominationHBr (corrosive gas)Highly corrosive, toxic, and volatile liquid requiring careful handling.
Pyridine Hydrobromide Perbromide 4'-ChloroacetophenoneAcetic Acid, 90 °C3 h85α-bromination[3]Pyridine hydrobromideSolid, less hazardous than liquid bromine.
Copper(II) Bromide (CuBr₂) 4'-ChloroacetophenoneAcetic Acid, 90 °C3 h~60α-brominationCuBrSolid, useful for α-bromination of ketones.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key bromination reactions.

Synthesis of Bromal

This procedure outlines the synthesis of bromal, the precursor to this compound.

Materials:

  • Paraldehyde (B1678423) (dried over calcium chloride)

  • Bromine (dried by shaking with concentrated sulfuric acid)

  • Sulfur

Procedure:

  • In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 720 g (4.5 moles) of bromine and 1.5 g of sulfur.

  • Connect a glass tube to the top of the condenser to trap the evolved hydrogen bromide.

  • Slowly add 69 g (0.52 mole) of dry paraldehyde with stirring over approximately four hours. The reaction will proceed exothermically.

  • After the addition is complete, heat the mixture at 60–80°C for two hours.

  • Distill the solution and collect the fraction between 155–175°C.

  • Redistill the collected fraction under reduced pressure to obtain 220–240 g (52–57% yield) of bromal, boiling at 59–62°C/9 mm Hg.[4]

This compound can then be formed by the reaction of bromal with water.[5]

α-Bromination of 4'-Chloroacetophenone with Elemental Bromine

Materials:

  • 4'-Chloroacetophenone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diethyl Ether

  • Bromine

Procedure:

  • Dissolve 4'-chloroacetophenone in diethyl ether in a round-bottom flask equipped with a dropping funnel and a stir bar.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of anhydrous aluminum chloride.

  • Gradually add one equivalent of bromine from the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

  • The crude 2-bromo-4'-chloroacetophenone (B15067) can be purified by recrystallization.

Bromination of 3-(Trifluoromethyl)aniline (B124266) with NBS

Materials:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline in anhydrous DMF.

  • Add N-bromosuccinimide to the solution at room temperature with continuous stirring.

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[6]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of bromination is essential for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution (EAS) Pathway for Bromination

The bromination of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. This multi-step process involves the generation of an electrophile, its attack on the aromatic ring, and subsequent re-aromatization.

EAS_Bromination Reagents Brominating Agent (e.g., Br₂) + Lewis Acid (e.g., FeBr₃) Electrophile Generation of Electrophile (Br⁺) Reagents->Electrophile Attack Nucleophilic Attack by Aromatic Ring Electrophile->Attack Aromatic Aromatic Substrate Aromatic->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Slow step Deprotonation Deprotonation Intermediate->Deprotonation Fast step Product Brominated Aromatic Product Deprotonation->Product Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen

Electrophilic Aromatic Substitution (EAS) pathway for bromination.
Experimental Workflow for Synthesis and Purification

A typical workflow for a synthetic bromination reaction involves several key stages from reaction setup to the isolation and purification of the final product.

experimental_workflow start Start setup Reaction Setup (Substrate, Solvent, Reagent) start->setup reaction Bromination Reaction (Controlled Temperature & Time) setup->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

A generalized workflow for a synthetic bromination experiment.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Bromal Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe operational procedures and proper disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Bromal hydrate (B1144303), including operational and disposal plans.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling Bromal hydrate, the following personal protective equipment is mandatory.[1][2][3]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required.[1]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic approach is crucial for safely managing this compound in the laboratory.

Step 1: Preparation and Engineering Controls

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

Step 2: Donning PPE

  • Put on all required PPE as detailed in the table above before handling the chemical.

Step 3: Handling this compound

  • Conduct all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

  • Handle this compound as a solid, crystalline substance, being mindful of its deliquescent nature (absorbs moisture from the air).[4][5]

  • Keep the container tightly closed when not in use to prevent degradation and exposure.[4]

Step 4: Post-Handling Decontamination and Doffing PPE

  • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: For a small spill, distribute absorbent material over the entire spill area, working from the outside in to prevent spreading.[6]

  • Cleanup: Once the material is absorbed, use a brush and scoop to place the materials in a sealed, labeled container for hazardous waste disposal.[6] For spills involving bromine-containing compounds, neutralization with a 5-10% sodium thiosulfate (B1220275) solution may be recommended.[7]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15-20 minutes. Seek medical advice if irritation persists.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[9]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the chemical constituents.[10]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material.[1] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[1]

Visualized Workflow

Bromal_Hydrate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_spill Emergency: Spill prep_fume_hood Verify Fume Hood Operation prep_ppe Don Personal Protective Equipment prep_fume_hood->prep_ppe prep_materials Prepare Materials in Hood prep_ppe->prep_materials handle_chemical Weigh and Transfer This compound prep_materials->handle_chemical Proceed with Experiment decontaminate Decontaminate Work Area handle_chemical->decontaminate Experiment Complete segregate_waste Segregate Solid and Liquid Waste handle_chemical->segregate_waste Generate Waste spill_alert Alert & Evacuate handle_chemical->spill_alert Spill Occurs doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands professional_disposal Arrange Professional Disposal label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste store_waste->professional_disposal spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean Up & Neutralize spill_contain->spill_cleanup spill_dispose Dispose of Contaminated Materials spill_cleanup->spill_dispose spill_dispose->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromal hydrate
Reactant of Route 2
Bromal hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.